3-Chloro-1,1-diethoxypropane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60136. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-1,1-diethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHONHDWVLPPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189048 | |
| Record name | 3-Chloro-1,1-diethoxypropane | |
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Molecular Weight |
166.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Chloropropionaldehyde diethyl acetal | |
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CAS No. |
35573-93-4 | |
| Record name | 3-Chloro-1,1-diethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35573-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Chloro-1,1-diethoxypropane | |
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| Record name | 35573-93-4 | |
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| Record name | 3-Chloro-1,1-diethoxypropane | |
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| Record name | 3-chloro-1,1-diethoxypropane | |
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Foundational & Exploratory
Core Identity: Physicochemical and Spectroscopic Profile
An In-Depth Technical Guide to 3-Chloro-1,1-diethoxypropane (CAS 35573-93-4)
This document provides a comprehensive technical overview of this compound, a versatile bifunctional reagent crucial for advanced organic synthesis. Intended for researchers, chemists, and professionals in drug development, this guide moves beyond a simple recitation of facts to explore the compound's synthesis, reactivity, and application with a focus on the underlying chemical principles and practical laboratory considerations.
This compound, also known as β-chloropropionaldehyde diethyl acetal, is a halogenated ether that serves as a stable, protected form of the highly reactive 3-chloropropionaldehyde.[1] This protection strategy is fundamental to its utility, allowing chemists to perform selective modifications at the chloro-substituted carbon before unmasking the aldehyde functionality. Its identity is defined by the following properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 35573-93-4 | [1][2][3] |
| Molecular Formula | C₇H₁₅ClO₂ | [1][2][4] |
| Molecular Weight | 166.65 g/mol | [1][4] |
| Appearance | Colorless to yellow liquid | [1][5] |
| Density | 0.995 g/mL at 25 °C | [2][5] |
| Boiling Point | 84 °C at 25 mm Hg (3.33 kPa) | [2][5] |
| Refractive Index (n²⁰/D) | 1.420 | [2][5] |
| Flash Point | 98 °F (36.7 °C) | [2][5] |
| Solubility | Insoluble in water; soluble in alcohol and ether | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | CCOC(CCCl)OCC | [1][4] |
| InChIKey | NXHONHDWVLPPCS-UHFFFAOYSA-N |[1][4] |
Visualizing the Molecular Architecture
The structure features a primary alkyl chloride and a diethyl acetal on a propane backbone. This duality is the source of its synthetic versatility.
Caption: Workflow for the synthesis and purification of the title compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the orthogonal reactivity of its two functional groups. The acetal is stable under basic and nucleophilic conditions but is readily cleaved by acid, while the primary chloride is an excellent electrophile for Sₙ2 reactions.
Key Reaction Pathways
-
Acetal Deprotection (Aldehyde Generation): Treatment with aqueous acid (e.g., dilute HCl, acetic acid) efficiently hydrolyzes the acetal to reveal the aldehyde functionality. This is typically performed as the final step in a synthetic sequence after the chloride has been modified.
-
Nucleophilic Substitution (Chloride Displacement): The primary chloride is readily displaced by a wide range of nucleophiles, including amines, cyanides, azides, thiolates, and organometallic reagents. This allows for the introduction of diverse functionalities at the 3-position.
This differential reactivity allows for a two-stage functionalization, making it a valuable three-carbon (C3) building block.
Caption: Key reaction pathways illustrating the compound's dual reactivity.
Applications in Drug Discovery and Complex Synthesis
The role of chlorinated molecules in pharmaceuticals is well-established, with chlorine substitution often enhancing biological activity or modifying pharmacokinetic properties. [6]this compound serves as a key intermediate for introducing functionalized propyl chains in the synthesis of biologically active molecules.
Case Study: Synthesis of Nucleoamino Acids
One notable application is in the synthesis of amino acids containing nucleotide bases, which are building blocks for peptide nucleic acids (PNAs) and other therapeutic candidates. [7]For example, it can be used to alkylate a protected nucleobase, followed by conversion of the chloro group to an amino acid moiety.
Exemplary Workflow: Synthesis of a Protected Nucleoamino Acid Ester
-
Alkylation: A protected nucleobase (e.g., N-benzoyl adenine) is deprotonated with a strong base (e.g., NaH) and reacted with this compound. The chloride is displaced to form the N-alkylated product.
-
Azide Formation: The resulting acetal is treated with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) to convert the terminal chloride to an azide.
-
Aldehyde Deprotection: The acetal is hydrolyzed under mild acidic conditions to yield the corresponding aldehyde.
-
Oxidation: The aldehyde is oxidized to a carboxylic acid using an appropriate oxidant (e.g., Pinnick oxidation with NaClO₂).
-
Reduction: The azide is reduced to a primary amine (e.g., via catalytic hydrogenation or Staudinger reaction).
-
Protection: The resulting amino acid is typically protected (e.g., as a Boc-derivative) for further use in peptide synthesis.
This sequence effectively transforms the simple C3 chloro-acetal into a complex, chiral-optional amino acid side chain, demonstrating its power as a synthetic intermediate.
Safety, Handling, and Storage
As with any reactive chemical, adherence to strict safety protocols is non-negotiable. This compound is a flammable liquid and an irritant. [1][8][9] Table 3: GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
|---|---|---|---|
| Flammable Liquids | H226 | Flammable liquid and vapor | [1][9] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][9] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][9] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][9]|
Handling and Storage Protocol
-
Engineering Controls: Work exclusively in a certified chemical fume hood with adequate ventilation. [8][9]Ensure a safety shower and eyewash station are immediately accessible. [8]* Personal Protective Equipment (PPE): Wear compatible chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat. [8][9]* Handling: Ground and bond containers when transferring material to prevent static discharge. [9]Use non-sparking tools. [9]Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. [8][9]Keep away from heat, sparks, open flames, and strong oxidizing agents. [2][8]Recommended storage temperature is 2-8°C. [2][3][5]Some suppliers provide the material stabilized with calcium carbonate. [8]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [9]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for synthetic chemists. Its value lies in the predictable and orthogonal reactivity of its acetal and alkyl chloride functionalities. This allows for its use as a robust C3 synthon, enabling the construction of complex molecular architectures essential for pharmaceutical research and materials science. A thorough understanding of its properties, synthesis, and handling is key to unlocking its full potential in the laboratory.
References
- Organic Syntheses. Acrolein diethyl acetal. URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0017
- Organic Syntheses. Acrolein, diethyl acetal. URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0307
- EvitaChem. Buy Acrolein diethyl acetal (EVT-294140) | 3054-95-3. URL: https://www.evitachem.com/product/acrolein-diethyl-acetal-cas-3054-95-3
- PubChem. This compound | C7H15ClO2 | CID 96217. URL: https://pubchem.ncbi.nlm.nih.gov/compound/96217
- Fluorochem. Safety Data Sheet - this compound. URL: https://www.fluorochem.co.uk/images/sds/fc03587.pdf
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- ECHEMI. This compound SDS, 35573-93-4 Safety Data Sheets. URL: https://www.echemi.com/sds/3-chloro-1,1-diethoxypropane-cas-35573-93-4.html
- lifechem pharma. Best Producer Of Acrolein Diethyl Acetal 0.96 In India. URL: https://lifechempharma.com/acrolein-diethyl-acetal-96/
- Google Patents. US2626283A - Preparation of acrolein acetal. URL: https://patents.google.
- Chemsrc. This compound | CAS#:35573-93-4. URL: https://www.chemsrc.com/en/cas/35573-93-4_1020038.html
- Pharmaffiliates. CAS No : 35573-93-4 | Product Name : this compound. URL: https://www.pharmaffiliates.com/en/3-chloro-1-1-diethoxypropane-cas-no-35573-93-4
- FDA Global Substance Registration System. This compound. URL: https://gsrs.
- Sigma-Aldrich. SAFETY DATA SHEET - 3-Chloropropionaldehyde diethyl acetal. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w200220
- PubChemLite. This compound (C7H15ClO2). URL: https://pubchemlite.org/compound/3-chloro-1,1-diethoxypropane/NXHONHDWVLPPCS-UHFFFAOYSA-N
- ChemicalBook. 35573-93-4(3-Chloropropionaldehyde diethylacetal). URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6220800.htm
- Chemistry Steps. Formation and Reactions of Acetals. URL: https://www.chemistrysteps.
- Seven Chongqing Chemdad Co., Ltd. 3-Chloropropionaldehyde diethylacetal. URL: https://www.chemdad.com/3-chloropropionaldehyde-diethylacetal-cas-35573-93-4/
- Chemistry Steps. Acetals and Hemiacetals with Practice Problems. URL: https://www.chemistrysteps.com/acetals-and-hemiacetals-with-practice-problems/
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An In-depth Technical Guide to 3-Chloro-1,1-diethoxypropane (C₇H₁₅ClO₂)
Executive Summary
This technical guide provides a comprehensive overview of 3-Chloro-1,1-diethoxypropane, a valuable bifunctional reagent in modern organic synthesis. Known also as 3-chloropropionaldehyde diethyl acetal, this compound serves as a stable, protected form of 3-chloropropionaldehyde, a versatile three-carbon (C3) electrophilic building block. Its structure combines the latent reactivity of an aldehyde, masked as a diethyl acetal, with a primary alkyl chloride suitable for nucleophilic substitution. This unique combination allows for sequential, controlled introduction of functionality, making it a cornerstone reagent in the synthesis of complex pharmaceutical intermediates, heterocyclic compounds, and fine chemicals. This document will detail its physicochemical properties, synthesis, spectroscopic signature, reactivity profile, and best practices for its application and handling in a research setting.
Physicochemical and Structural Properties
The utility of a reagent begins with a thorough understanding of its fundamental properties. This compound is a colorless to light yellow liquid under standard conditions.[1][2] Its key identifiers and properties are summarized below for quick reference. The acetal functional group is sensitive to acid-catalyzed hydrolysis; therefore, the reagent is often stabilized with a solid acid scavenger like calcium carbonate (CaCO₃) to prevent degradation during storage.[3]
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₅ClO₂ | [1][4][5] |
| Molecular Weight | 166.65 g/mol | [5][6][7][8] |
| CAS Number | 35573-93-4 | [1][7][8] |
| IUPAC Name | This compound | [1][8] |
| Common Synonyms | 3-Chloropropionaldehyde diethyl acetal, β-Chloropropionaldehyde diethyl acetal | [1][2][6] |
| Density | 0.995 g/cm³ at 25 °C | [9] |
| Boiling Point | 84 °C at 25 mmHg | [2][9] |
| Flash Point | 54 °C (129.2 °F) | |
| Refractive Index (n²⁰/D) | 1.420 | [2][9] |
| Appearance | Colorless to yellow liquid | [1][2] |
| Solubility | Insoluble in water; soluble in alcohol and ether | [9] |
Molecular Structure
The structure of this compound is fundamental to its reactivity. The molecule is achiral.[4] The acetal at the C1 position protects the aldehyde, rendering it inert to many nucleophiles and bases, while the primary chloride at the C3 position provides a reactive site for Sₙ2 reactions.
Caption: 2D structure of this compound.
Synthesis and Mechanism
From a retrosynthetic perspective, this compound is derived from acrolein. The most common laboratory and industrial synthesis involves the reaction of acrolein with an excess of anhydrous ethanol in the presence of a strong acid catalyst, typically dry hydrogen chloride (HCl).[9] This process is a well-established method for both acetal formation and hydrohalogenation.
Mechanism Causality:
-
Protonation: The process initiates with the protonation of the carbonyl oxygen of acrolein by HCl, which significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack (Ethanol): An ethanol molecule attacks the activated carbonyl carbon, forming a hemiacetal intermediate.
-
Second Protonation & Water Elimination: The hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (H₂O). Elimination of water generates a resonance-stabilized oxocarbenium ion.
-
Acetal Formation: A second molecule of ethanol attacks the oxocarbenium ion, and subsequent deprotonation yields the diethyl acetal of acrolein (3,3-diethoxy-1-propene).
-
Hydrochlorination: The HCl present in the reaction medium then adds across the alkene double bond according to Markovnikov's rule. However, due to the electron-withdrawing nature of the adjacent acetal, the reaction proceeds to place the chloride on the terminal carbon (C3), an apparent "anti-Markovnikov" addition, to yield the final product.
Caption: Synthesis pathway of this compound.
Spectroscopic Characterization
Authenticating the structure and purity of this compound is paramount. This is achieved through a combination of standard spectroscopic techniques. While raw spectra are available from databases,[1] understanding the expected signals is key for any practicing scientist.
-
¹H NMR (Proton NMR): The proton NMR spectrum provides a clear fingerprint.
-
Triplet (δ ≈ 1.2 ppm, 6H): The six protons of the two methyl (CH₃) groups of the ethoxy moieties, split by the adjacent methylene groups.
-
Quartet (δ ≈ 3.5-3.7 ppm, 4H): The four protons of the two methylene (OCH₂) groups of the ethoxy moieties, split by the methyl groups.
-
Triplet (δ ≈ 3.6 ppm, 2H): The two protons of the methylene group adjacent to the chlorine (ClCH₂), split by the neighboring CH₂ group.
-
Multiplet (δ ≈ 2.1 ppm, 2H): The central methylene group protons (CH₂-C-Cl), appearing as a multiplet due to coupling with both the methine and the chloro-adjacent methylene.
-
Triplet (δ ≈ 4.7 ppm, 1H): The single proton of the acetal methine group (CH(OEt)₂), split by the adjacent methylene group.
-
-
¹³C NMR (Carbon NMR):
-
δ ≈ 15 ppm: Methyl carbons of the ethoxy groups.
-
δ ≈ 60-62 ppm: Methylene carbons of the ethoxy groups.
-
δ ≈ 35-38 ppm: Central methylene carbon (C2).
-
δ ≈ 41-43 ppm: Methylene carbon bonded to chlorine (C3).
-
δ ≈ 101-103 ppm: Acetal methine carbon (C1).
-
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by the absence of a strong carbonyl (C=O) stretch (around 1715 cm⁻¹) and the presence of strong C-O ether stretches.
-
2850-3000 cm⁻¹: C-H stretching from the alkyl groups.
-
1050-1150 cm⁻¹: Strong, characteristic C-O-C stretching bands of the acetal.
-
650-750 cm⁻¹: C-Cl stretching band.
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will typically show fragmentation patterns characteristic of acetals and alkyl halides. A key diagnostic feature is the loss of an ethoxy group (-OEt) from the molecular ion. The presence of the chlorine atom will be evident from the characteristic M+2 isotope peak for the ³⁷Cl isotope, with an intensity approximately one-third that of the M peak (³⁵Cl).[10]
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The acetal is stable to bases and nucleophiles, while the alkyl chloride is an excellent electrophile for Sₙ2 reactions.
As a C3 Aldehyde Synthon
The primary application is as a synthon for 3-substituted propanals. A common workflow involves:
-
Nucleophilic Substitution: Reaction with a nucleophile (e.g., Grignard reagents, organocuprates, cyanide, amines, thiolates) displaces the chloride ion.
-
Deprotection: The resulting substituted acetal is then hydrolyzed under acidic conditions (e.g., aqueous HCl, acetic acid, or using a solid acid resin) to reveal the aldehyde functionality.
Caption: General workflow for using the reagent as a C3 synthon.
This strategy has been employed in the synthesis of complex molecules, including acyclic analogs of 5,6,7,8-tetrahydrofolic acid, where the three-carbon chain is a critical structural element.[2]
Experimental Protocol: Grignard Reaction and Deprotection
This protocol provides a self-validating system for the synthesis of 5-phenyl-1,1-diethoxypentane and its subsequent conversion to 5-phenylpentanal.
Objective: To demonstrate the sequential reactivity of this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
Iodine crystal (as initiator)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
Part A: Grignard Reaction
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Formation: Place magnesium turnings (1.1 eq.) in the flask. Add a small crystal of iodine. Add a solution of bromobenzene (1.0 eq.) in anhydrous ether via the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by bubbling and the disappearance of the iodine color. Maintain a gentle reflux until all the magnesium has reacted.
-
Nucleophilic Substitution: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous ether dropwise, maintaining the temperature below 10 °C. Causality Note: This exothermic reaction must be controlled to prevent side reactions.
-
Workup: After the addition is complete, stir the reaction at room temperature for 2-4 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification & Validation: Filter the solution and concentrate under reduced pressure. The crude product, 5-phenyl-1,1-diethoxypentane, can be purified by vacuum distillation or column chromatography. Confirm its identity using NMR and IR spectroscopy as described in Section 4.0 (noting the addition of phenyl signals).
Part B: Acetal Deprotection
-
Hydrolysis: Dissolve the purified acetal from Part A in a mixture of THF and 1 M HCl. Stir the biphasic mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Neutralize the reaction carefully with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the product with diethyl ether (3x).
-
Purification & Validation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 5-phenylpentanal. The product can be further purified by distillation. Confirm the structure by observing the appearance of an aldehyde proton signal (δ ≈ 9.8 ppm) in the ¹H NMR spectrum and a strong C=O stretch (≈ 1725 cm⁻¹) in the IR spectrum.
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is a flammable liquid and an irritant.
-
GHS Classification: Flammable liquid (Category 3), Skin irritation (Category 2), Serious eye irritation (Category 2), May cause respiratory irritation (Category 3).[11]
-
Pictograms: GHS02 (Flame), GHS07 (Exclamation Mark).[3]
-
Handling:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-retardant lab coat.[3][11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][11]
-
Ground and bond containers when transferring material to prevent static discharge.[11]
-
Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[3]
-
Storage:
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11]
References
- Global Substance Registration System (GSRS). This compound. [Link]
- Pharmaffiliates (n.d.). This compound. [Link]
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- PubChem (n.d.). This compound.
- Protheragen (n.d.). 3-Chloropropionaldehyde diethylacetal. [Link]
- Chemdad Co., Ltd (n.d.). 3-Chloropropionaldehyde diethylacetal. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-1,1-diethoxypropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the boiling point and density of 3-Chloro-1,1-diethoxypropane (CAS No. 35573-93-4), a key chemical intermediate in various synthetic applications. This document will delve into the theoretical basis for these properties, provide detailed experimental protocols for their determination, and present the relevant data in a clear and accessible format.
Core Physicochemical Data
The boiling point and density are fundamental physical constants that are critical for the identification, purification, and safe handling of chemical compounds. For this compound, these values are influenced by its molecular structure, including the presence of a chlorine atom and two ethoxy groups.
| Property | Value | Conditions |
| Boiling Point | 84 °C | at 25 mm Hg |
| 58.5-61.5 °C | at 3.5 Torr | |
| Density | 0.995 g/mL | at 25 °C |
| 0.979 g/cm³ | at 20 °C |
Note: The significant variation in boiling point with pressure underscores the necessity of conducting distillations of this compound under reduced pressure to avoid decomposition.
Understanding the Physicochemical Properties
The molecular structure of this compound dictates its physical properties. The presence of the polar carbon-chlorine bond and the ether linkages from the diethoxy groups introduces dipole-dipole interactions, which are stronger than the van der Waals forces found in nonpolar alkanes of similar molecular weight. However, the absence of hydrogen bonding means its boiling point is lower than that of analogous alcohols.
The density of this compound is slightly less than that of water. As with most liquids, its density decreases with an increase in temperature due to the expansion of the liquid volume.
Experimental Determination of Boiling Point and Density
Accurate determination of the boiling point and density is crucial for verifying the purity of this compound. The following protocols are based on standard laboratory techniques.
Boiling Point Determination via Reduced Pressure Distillation
Given that this compound's boiling point is provided at reduced pressure, a simple distillation under vacuum is the most appropriate method for its determination and purification.
Experimental Workflow:
Caption: Workflow for Boiling Point Determination under Reduced Pressure.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware joints are properly sealed with vacuum grease.
-
Sample Preparation: Place a sample of this compound and a few boiling chips or a magnetic stir bar into the distilling flask.
-
Initiating Distillation: Begin to evacuate the system slowly to the desired pressure (e.g., 25 mm Hg). Once the target pressure is stable, gradually heat the distilling flask using a heating mantle.
-
Data Collection: Observe the temperature at which the liquid begins to boil and a steady stream of condensate is collected. Record the temperature at which the vapor temperature remains constant. This is the boiling point at the recorded pressure.
Density Determination using a Pycnometer
A pycnometer provides a precise method for determining the density of a liquid by accurately measuring a fixed volume.
Experimental Workflow:
Caption: Workflow for Density Determination using a Pycnometer.
Step-by-Step Protocol:
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.
-
Mass of Empty Pycnometer: Accurately weigh the empty pycnometer on an analytical balance.
-
Filling the Pycnometer: Fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Temperature Equilibration: Place the filled pycnometer in a temperature-controlled water bath (e.g., 25 °C) until the liquid reaches thermal equilibrium. Carefully remove any excess liquid that has expanded.
-
Mass of Filled Pycnometer: Dry the outside of the pycnometer and weigh it.
-
Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer and dividing by the known volume of the pycnometer.
Safety and Handling
This compound is a flammable liquid and an irritant to the eyes, skin, and respiratory system.[1][2][3] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from sources of ignition.[1][2]
Conclusion
The boiling point and density of this compound are critical parameters for its use in research and development. The data and protocols presented in this guide provide a solid foundation for the safe and effective handling and application of this compound. Adherence to precise experimental techniques is essential for obtaining accurate and reproducible results.
References
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A Senior Application Scientist's Guide to the Solubility of 3-Chloro-1,1-diethoxypropane in Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility of 3-Chloro-1,1-diethoxypropane, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying chemical principles governing its solubility. By understanding these core concepts, researchers can make informed decisions on solvent selection for reactions, purifications, and formulations, thereby optimizing experimental outcomes.
Introduction: The Practical Importance of Understanding Solubility
This compound (CAS No: 35573-93-4) is a versatile bifunctional molecule featuring both a chloroalkane and a diethyl acetal. Its utility in organic synthesis is significant, particularly in the introduction of a protected propionaldehyde moiety. The success of any reaction involving this compound is fundamentally tied to the choice of solvent. A well-chosen solvent will not only fully solubilize the reactants to ensure a homogeneous reaction medium but also remain inert to the reaction conditions and facilitate product isolation. Conversely, a poor solvent choice can lead to low yields, incomplete reactions, and complex purification challenges. This guide provides the foundational knowledge to navigate these critical decisions.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible. The molecular structure of this compound offers several clues to its solubility profile.
-
Polarity: The molecule possesses both polar and non-polar characteristics. The two ether linkages and the chlorine atom introduce polarity, while the seven-carbon aliphatic chain provides a non-polar character. The predicted XlogP value of 1.8 indicates a degree of lipophilicity.[3]
-
Hydrogen Bonding: this compound has no hydrogen bond donors. However, the oxygen atoms of the two ethoxy groups can act as hydrogen bond acceptors.[1] This is a crucial factor in its solubility in protic solvents like alcohols.
The interplay of these factors dictates its solubility in various organic solvents. The presence of hydrogen bond acceptors allows for miscibility with polar protic solvents, while the overall organic character and dipole moment contribute to its solubility in a range of polar aprotic and non-polar solvents.
Diagram: Key Molecular Features Influencing Solubility
The following diagram illustrates the key functional groups and properties of this compound that determine its interaction with different solvent types.
Caption: Molecular features of this compound and their interactions.
Solubility Data
While extensive quantitative solubility data for this compound is not widely published, a combination of reported qualitative data and predictions based on its chemical properties provides a strong framework for solvent selection.
Table 1: Solubility Profile of this compound
| Solvent Class | Solvent Name | Polarity Index | Solubility/Miscibility | Rationale for Interaction |
| Polar Protic | Methanol | 5.1 | Slightly Soluble[4] | Hydrogen bonding between the solvent's hydroxyl group (donor) and the solute's ether oxygens (acceptors). |
| Ethanol | 4.3 | Soluble[5] | Similar to methanol, with a slightly longer alkyl chain in the solvent, which is compatible with the solute's structure. | |
| Polar Aprotic | Acetone | 5.1 | Predicted to be Soluble/Miscible | Strong dipole-dipole interactions. |
| Tetrahydrofuran (THF) | 4.0 | Predicted to be Soluble/Miscible | Similar polarity and ether functionality. | |
| Ethyl Acetate | 4.4 | Slightly Soluble[4] | Moderate dipole-dipole interactions. | |
| Dichloromethane (DCM) | 3.1 | Predicted to be Soluble/Miscible | Effective at dissolving moderately polar and chlorinated organic compounds. | |
| Dimethylformamide (DMF) | 6.4 | Predicted to be Soluble/Miscible | Highly polar aprotic solvent capable of strong dipole-dipole interactions. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Predicted to be Soluble/Miscible | Highly polar aprotic solvent, effective for a wide range of organic compounds. | |
| Non-Polar | Diethyl Ether | 2.8 | Soluble[5] | "Like dissolves like" principle for ethers; weak dipole-dipole and van der Waals forces. |
| Toluene | 2.4 | Predicted to be Soluble/Miscible | van der Waals forces and compatibility of the non-polar regions. | |
| Hexane | 0.1 | Predicted to be Soluble/Miscible | van der Waals forces between the alkyl chains of the solute and solvent. | |
| Aqueous | Water | 10.2 | Insoluble[5] | The large non-polar alkyl chain outweighs the polar contributions of the ether and chloro groups for aqueous solubility. |
Polarity Index values are relative and sourced from common chromatography solvent charts.
Experimental Protocol for Solubility Determination
Given the limited availability of precise quantitative data, it is often necessary for researchers to perform their own solubility assessments for specific applications. The following protocol provides a reliable, step-by-step method for determining the solubility of this compound at ambient temperature.
Objective: To determine if this compound is soluble, partially soluble, or insoluble in a given organic solvent at a specific concentration.
Materials:
-
This compound
-
Selected organic solvents (e.g., acetone, hexane, ethanol)
-
Small, dry test tubes or vials with caps
-
Graduated pipettes or micropipettes
-
Vortex mixer
Methodology:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination. Label each test tube with the name of the solvent to be tested.
-
Solvent Addition: Into each labeled test tube, add 1.0 mL of the respective organic solvent.
-
Solute Addition: Carefully add 100 µL (approximately 99.5 mg, given a density of 0.995 g/mL[5]) of this compound to the solvent in the test tube. This creates a test concentration of approximately 10% (v/v) or 100 mg/mL.
-
Mixing: Cap the test tube securely and vortex the mixture vigorously for 30-60 seconds.
-
Observation: Allow the mixture to stand for 2-3 minutes and then observe the contents carefully against a well-lit background.
-
Soluble/Miscible: The solution is a single, clear, homogeneous phase with no visible droplets or cloudiness.
-
Partially Soluble: The solution appears cloudy, or a second distinct liquid layer is present, but the volume of the undissolved layer is visibly less than the initial 100 µL added.
-
Insoluble/Immiscible: Two distinct liquid layers are clearly visible, and the volume of the solute layer appears unchanged.
-
-
Record Keeping: Record the observations for each solvent in a laboratory notebook. For applications requiring more precise quantification, this qualitative test can be followed by gravimetric analysis of saturated solutions.
Diagram: Experimental Workflow
The following diagram outlines the decision-making process for the experimental determination of solubility.
Caption: Step-by-step experimental workflow for assessing solubility.
Conclusion and Practical Implications
This compound exhibits a broad solubility profile in common organic solvents, a direct consequence of its combined polar and non-polar structural features. It is generally soluble in alcohols, ethers, and other polar aprotic and non-polar solvents, but insoluble in water.[5] This versatile solubility makes it a highly adaptable reagent for a wide array of synthetic conditions.
For drug development professionals, this understanding is critical. When using this compound to synthesize an active pharmaceutical ingredient (API), the choice of solvent will directly impact reaction kinetics, impurity profiles, and the feasibility of downstream processing, such as crystallization or chromatographic purification. By leveraging the principles and data outlined in this guide, researchers can confidently select the optimal solvent system, minimizing trial and error and accelerating the development timeline.
References
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A Technical Guide to 3-Chloro-1,1-diethoxypropane: Structure, Properties, Synthesis, and Applications
Executive Summary: 3-Chloro-1,1-diethoxypropane is a bifunctional organic compound of significant interest to researchers and synthetic chemists. Featuring both a reactive alkyl chloride and a stable acetal protecting group, it serves as a versatile three-carbon building block for introducing aldehyde functionalities and extending carbon chains in the synthesis of complex molecules, including pharmaceutical intermediates. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, a field-proven synthetic protocol with mechanistic insights, and its applications in modern organic synthesis.
Chemical Structure and Nomenclature
The unambiguous identification of a chemical reagent is foundational to reproducible science. This compound is systematically named according to IUPAC nomenclature, which defines its structure as a three-carbon (propane) chain.[1] Carbon 1 is substituted with two ethoxy groups, forming a diethyl acetal, while carbon 3 bears a chloro substituent.[1]
-
IUPAC Name: this compound[1]
-
CAS Number: 35573-93-4[1]
-
Common Synonyms: 3-Chloropropionaldehyde diethyl acetal, β-Chloropropionaldehyde diethyl acetal, 1-Chloro-3,3-diethoxypropane, 3,3-Diethoxypropyl chloride[1][4]
Structural Identifiers:
Visualizing the Structure
The molecule's architecture, featuring an acetal at one end and an alkyl halide at the other, is key to its synthetic utility.
Caption: 2D structure of this compound.
Physicochemical Properties
A thorough understanding of a compound's physical properties is critical for designing experiments, particularly concerning reaction setup, purification, and storage. This compound is a colorless liquid under standard conditions.[1][4]
| Property | Value | Source(s) |
| Molecular Weight | 166.65 g/mol | [1][2][6] |
| Appearance | Colorless liquid / oil | [1][4][7] |
| Density | 0.995 g/mL at 25°C | [2] |
| Boiling Point | 84°C at 25 mmHg (3.33 kPa) | [2] |
| 58.5-61.5°C at 3.5 Torr (0.47 kPa) | [5] | |
| Flash Point | 98°F (36.7°C) | [2] |
| Refractive Index (n²⁰/D) | 1.420 | [2] |
| Solubility | Insoluble in water; Soluble in alcohol, ether | [2] |
| Storage Temperature | 2-8°C recommended | [2][7] |
Synthesis: Acetalization and Hydrochlorination of Acrolein
The most common and efficient synthesis of this compound involves a one-pot reaction starting from acrolein and ethanol, with hydrogen chloride serving a dual role as both a catalyst and a reagent.[2]
Causality in Experimental Design: The choice of reagents and conditions is dictated by the reaction mechanism. The process involves two distinct transformations occurring concurrently:
-
Acid-Catalyzed Acetal Formation: The aldehyde group of acrolein reacts with two equivalents of ethanol to form the diethyl acetal. This reaction is catalyzed by a strong acid, in this case, hydrogen chloride.
-
Hydrochlorination: The electron-rich double bond of acrolein undergoes electrophilic addition with hydrogen chloride to form the 3-chloropropane backbone.
Controlling the reaction temperature by pre-cooling the reactants is crucial. Both acetalization and hydrochlorination are exothermic processes; maintaining a low temperature prevents the formation of unwanted byproducts and ensures selective addition.[2]
Synthetic Workflow Diagram
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synonyms for 3-Chloro-1,1-diethoxypropane like 3-chloropropionaldehyde diethyl acetal
An In-Depth Technical Guide to 3-Chloro-1,1-diethoxypropane: Properties, Synthesis, and Applications
Introduction
This compound is a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. As a halogenated acetal, it serves as a stable, protected form of the reactive 3-chloropropionaldehyde. This functionality allows it to act as a key three-carbon building block for introducing a propyl chain with a terminal electrophilic site, which can be later deprotected to reveal a reactive aldehyde. Its unique structure facilitates the synthesis of a wide array of more complex molecules, including heterocyclic compounds and analogues of biologically active molecules.[1][2] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, reaction mechanisms, and applications, with a focus on its practical utility in a laboratory setting.
Nomenclature and Identification
Precise identification of chemical reagents is paramount for reproducibility and safety in research. This compound is known by a variety of synonyms across commercial and academic literature. Understanding these alternative names is crucial for exhaustive literature searches and procurement.
Common Synonyms:
Definitive Identifiers:
-
IUPAC Name: this compound[4]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for designing experiments, ensuring safe handling, and predicting its behavior in reactions. This compound is a colorless liquid under standard conditions.[3][9]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅ClO₂ | [3][4][6][10] |
| Molecular Weight | 166.64 g/mol | [3][4] |
| Density | 0.995 g/mL at 25 °C | [1][2] |
| Boiling Point | 84 °C at 25 mm Hg | [1][2][12] |
| Flash Point | 54 °C (129.2 °F) | |
| Refractive Index (n²⁰/D) | 1.42 | [1][2] |
| Solubility | Insoluble in water; Soluble in alcohol, ether | [3][12] |
| Storage Conditions | 2-8°C, keep container tightly closed | [2] |
Synthesis and Mechanism
The most common laboratory and industrial synthesis of this compound involves the reaction of acrolein with an anhydrous ethanol solution saturated with hydrogen chloride.[12] This process leverages two fundamental organic reactions occurring in sequence: the hydrochlorination of an α,β-unsaturated aldehyde followed by the acid-catalyzed formation of an acetal.
Causality of Experimental Choices:
-
Anhydrous Conditions: The exclusion of water is critical. Acetal formation is a reversible equilibrium reaction. The presence of water would shift the equilibrium back towards the aldehyde starting material, significantly reducing the yield.
-
Hydrogen Chloride (HCl): HCl serves a dual purpose. First, it acts as the reagent for the 1,4-conjugate addition (hydrochlorination) to the acrolein double bond. Second, it serves as the essential acid catalyst required to protonate the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by ethanol during acetal formation.
-
Cooling: The reaction is typically performed at low temperatures. This is to control the high reactivity of acrolein and the exothermic nature of both the hydrochlorination and acetalization steps, preventing polymerization and other side reactions.
Below is a diagram illustrating the overall synthesis workflow.
Caption: Workflow for the synthesis of this compound.
The mechanism for the second stage, acetal formation, is a classic example of acid-catalyzed nucleophilic addition to a carbonyl group.
Caption: Mechanism of acid-catalyzed acetal formation.
Key Applications in Drug Development and Organic Synthesis
The utility of this compound lies in its identity as a protected aldehyde with a reactive alkyl chloride tail. This bifunctional nature allows for selective transformations at either end of the molecule.
-
Grignard Reagent Formation: The chloropropyl group can be converted into a Grignard reagent. This transforms the electrophilic carbon into a nucleophilic one, enabling it to form new carbon-carbon bonds by reacting with electrophiles like ketones, aldehydes, or esters.[1][2]
-
Nucleophilic Substitution: The chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles (e.g., amines, cyanides, azides) to introduce new functional groups.
-
Synthesis of Bioactive Molecules: It has been explicitly used in the synthesis of complex molecules with potential therapeutic applications. For instance, it is a documented precursor for an acyclic analogue of 5,6,7,8-tetrahydrofolic acid and various nucleoamino acids, which are important in nucleotide and folate metabolism research.[1][2][11] The presence of chlorine in pharmaceuticals is widespread, with chlorine chemistry being integral to over 88% of top-selling drugs in the United States, highlighting the importance of chlorinated intermediates.[13]
The following diagram illustrates its role as a versatile synthetic intermediate.
Caption: Synthetic utility of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative lab-scale synthesis. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Acrolein (Pre-cooled)
-
Anhydrous Ethanol (Pre-cooled)
-
Hydrogen Chloride (gas)
-
Anhydrous Calcium Carbonate (for stabilization of the final product)[10][12]
-
Three-neck round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and thermometer.
-
Ice-salt bath
-
Distillation apparatus
Procedure:
-
Preparation: Equip a 500 mL three-neck flask with a stirrer, a gas inlet tube extending below the surface of the liquid, and a thermometer. Place the flask in an ice-salt bath to maintain a low temperature.
-
Acidification: Add 200 mL of pre-cooled anhydrous ethanol to the flask. Bubble dry hydrogen chloride gas through the ethanol with stirring while maintaining the temperature below 10°C until the solution is saturated. Rationale: This creates the acidic environment and provides the HCl reagent needed for the reaction.
-
Acrolein Addition: Slowly add 56 g (1.0 mole) of pre-cooled acrolein dropwise to the stirred, acidified ethanol solution. The rate of addition should be controlled to keep the internal temperature of the reaction mixture at or below 10°C. Rationale: Slow, cooled addition prevents runaway reactions and polymerization of the highly reactive acrolein.
-
Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 2-3 hours. Then, allow the mixture to stand at a cool temperature (e.g., in a refrigerator at 2-8°C) for 24 hours. Rationale: This ensures the reaction goes to completion.
-
Neutralization & Workup: Pour the reaction mixture into a solution of sodium carbonate in water to neutralize the excess acid. Separate the organic layer. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate. Rationale: Neutralization is crucial before distillation to prevent acid-catalyzed decomposition of the product upon heating.
-
Purification: Filter the drying agent and purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 84°C at 25 mm Hg.[1][2] Rationale: Vacuum distillation allows the product to be purified at a lower temperature, minimizing thermal decomposition.
-
Stabilization: Add a small amount of anhydrous calcium carbonate or potassium carbonate to the purified product for storage.[10] Rationale: The stabilizer neutralizes any trace amounts of HCl that may form over time, which could otherwise catalyze the decomposition of the acetal.
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
GHS Classification: It is classified as a flammable liquid and vapor (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][7][8]
-
Hazards: Vapors may form explosive mixtures with air and are heavier than air, potentially traveling to an ignition source.[3] It is an irritant to the eyes, skin, and respiratory tract.[3][9][12]
-
Precautionary Measures:
-
Use in a well-ventilated area or outdoors (P271).[8]
-
Wear protective gloves, protective clothing, and eye/face protection (P280).[7][8]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338).[8]
-
Store in a well-ventilated place and keep cool (P403+P235).[8]
Conclusion
This compound, also widely known as 3-chloropropionaldehyde diethyl acetal, is a fundamentally important reagent in synthetic chemistry. Its value is derived from its dual functionality as a protected aldehyde and a reactive alkyl halide. This guide has provided a detailed examination of its identity, properties, synthesis, and key applications, particularly as a versatile three-carbon synthon. The detailed experimental protocol and safety information offer a practical framework for its use by researchers and drug development professionals, enabling the strategic construction of complex molecular architectures.
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Safeguarding the Integrity of 3-Chloro-1,1-diethoxypropane: A Technical Guide to Stability and Storage
For Immediate Release
[City, State] – January 9, 2026 – For researchers, scientists, and professionals in drug development, maintaining the purity and stability of chemical intermediates is paramount. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 3-Chloro-1,1-diethoxypropane (CAS No. 35573-93-4), a key building block in various synthetic pathways. This document, grounded in scientific principles and field-proven practices, offers a detailed exploration of the compound's chemical vulnerabilities and outlines robust protocols to ensure its long-term integrity.
Executive Summary
This compound, also known as 3-chloropropionaldehyde diethyl acetal, is a flammable, colorless liquid that serves as a versatile intermediate in organic synthesis.[1] Its utility, however, is intrinsically linked to its chemical stability. This guide elucidates the critical factors governing its shelf-life, focusing on degradation pathways, recommended storage parameters, and analytical methods for stability assessment. By adhering to the principles outlined herein, laboratories can mitigate the risks of degradation, ensuring the reliability and reproducibility of their research and development efforts.
Chemical Profile and Inherent Sensitivities
Understanding the molecular structure of this compound is fundamental to appreciating its stability profile. The presence of an acetal functional group and a chlorinated alkyl chain dictates its reactivity and potential degradation routes.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₅ClO₂ | [2] |
| Molecular Weight | 166.64 g/mol | [1] |
| Boiling Point | 84 °C @ 25 mmHg | [2] |
| Density | 0.995 g/mL at 25 °C | [2] |
| Flash Point | 36 °C | [3] |
| Appearance | Colorless liquid | [4] |
The compound is classified as a flammable liquid and can cause skin and serious eye irritation.[1][5] It may also cause respiratory irritation.[1][5]
Core Degradation Pathway: The Vulnerability of the Acetal Group
The primary route of degradation for this compound is the hydrolysis of the acetal functional group. Acetals are generally stable in neutral to strongly basic conditions but are susceptible to cleavage under acidic conditions, especially in the presence of water.[6][7]
The acid-catalyzed hydrolysis mechanism proceeds through protonation of one of the ethoxy groups, followed by the elimination of ethanol to form a resonance-stabilized carbocation. Subsequent nucleophilic attack by water leads to the formation of a hemiacetal, which is then further hydrolyzed to yield 3-chloropropionaldehyde and ethanol.[8]
Caption: Acid-catalyzed hydrolysis of this compound.
This degradation is autocatalytic in nature, as the potential formation of hydrogen chloride (HCl) from the slow decomposition of the chlorinated tail can further accelerate the hydrolysis of the acetal.
The Role of Stabilizers: A Note on Calcium Carbonate
To counteract the potential for acid-catalyzed degradation, commercial preparations of this compound are often stabilized with a small amount of a weak base, such as calcium carbonate (CaCO₃).[2][9] Calcium carbonate acts as an acid scavenger, neutralizing any acidic impurities or degradation products that may form over time, thereby maintaining a pH environment that favors the stability of the acetal group.[6][10] The presence of this stabilizer significantly enhances the shelf-life of the compound.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, the following storage and handling conditions are imperative:
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | [9][11] |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | [12] |
| Container | Tightly sealed, upright container. | [5][9] |
| Light | Store in a dark place, away from direct sunlight. | |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [3] |
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Keep away from heat, sparks, and open flames.[9]
-
Ground and bond containers when transferring material to prevent static discharge.[3]
Experimental Protocols for Stability Assessment
A robust stability testing program is crucial to ensure the quality of this compound over time. The following protocols outline methods for assessing the purity and detecting degradation products.
Accelerated Stability Study Protocol
This protocol is designed to predict the long-term stability of the compound by subjecting it to elevated temperatures.[12][13]
-
Sample Preparation: Dispense aliquots of this compound into sealed, airtight vials made of an inert material (e.g., amber glass).
-
Storage Conditions: Place the vials in a temperature-controlled oven at 40°C ± 2°C.[4]
-
Time Points: Withdraw samples for analysis at initial (T=0), 1, 3, and 6-month intervals.[10]
-
Analysis: At each time point, analyze the samples for purity and the presence of degradation products using the GC-MS method outlined below.
-
Evaluation: A significant change is defined as a failure to meet the established purity specification. If a significant change is observed, further testing at an intermediate condition (e.g., 25°C ± 2°C) may be warranted.[12]
Caption: Workflow for an accelerated stability study.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and detecting potential degradation products like 3-chloropropionaldehyde.[14][15]
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
-
Capillary Column: A polar column (e.g., DB-WAX or equivalent) is suitable for separating the analyte from its degradation products.[14]
Method Parameters (starting point):
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 220 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Detector (MS) | Scan range: 35-350 amu |
| Detector (FID) | Temperature: 270 °C |
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.[3]
-
Quantify the purity by calculating the peak area percentage using the FID data.
-
Screen for the presence of the primary degradation product, 3-chloropropionaldehyde, and other impurities by analyzing the mass spectra of other peaks in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Monitoring Hydrolysis
NMR spectroscopy is an excellent tool for real-time monitoring of chemical reactions, including the hydrolysis of acetals.[5] It allows for the simultaneous observation and quantification of the starting material, intermediates, and final products.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initiation of Hydrolysis: Add a small, controlled amount of an acidic solution (e.g., a solution of D₂O with a trace of DCl) to the NMR tube.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Identify the characteristic signals for this compound (e.g., the acetal proton at ~4.5 ppm) and the aldehyde proton of the degradation product, 3-chloropropionaldehyde (at ~9.8 ppm).
-
Integrate the respective signals to determine the relative concentrations of the reactant and product over time.
-
Plot the concentration versus time to determine the kinetics of the hydrolysis reaction.[5]
-
Conclusion
The chemical integrity of this compound is best preserved through meticulous attention to storage and handling. By controlling temperature, excluding moisture and acidic contaminants, and utilizing inert atmospheric conditions, researchers can significantly extend the shelf-life of this valuable synthetic intermediate. The implementation of a routine stability testing program, employing analytical techniques such as GC-MS and NMR, provides a robust framework for quality assurance and ensures the reliability of experimental outcomes in drug discovery and development.
References
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- Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - 1-Chloro-3-hydroxypropane, stabilized.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde.
- PubChem. (n.d.). Calcium Carbonate. National Center for Biotechnology Information.
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- Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. The Journal of organic chemistry, 74(1), 58–63.
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A Senior Application Scientist's Guide to 3-Chloro-1,1-diethoxypropane: From Procurement to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Synthetic Potential of a Versatile Building Block
3-Chloro-1,1-diethoxypropane (CAS No. 35573-93-4), also known as 3-chloropropionaldehyde diethyl acetal, is a halogenated acetal that serves as a crucial intermediate in organic synthesis. Its bifunctional nature, possessing a reactive chloro group and a protected aldehyde, makes it a valuable precursor for introducing a three-carbon chain into a target molecule. This guide provides an in-depth technical overview of this compound, from sourcing and quality considerations to its practical applications in drug discovery and development, underpinned by established synthetic protocols and mechanistic insights. While it has been explored for its potential in cancer treatment and as an antiviral agent, its primary utility lies in the synthesis of complex organic molecules.[1]
Commercial Availability and Supplier Landscape
A critical first step in any research endeavor is the reliable procurement of starting materials. This compound is readily available from a range of commercial suppliers, catering to diverse research and development needs.
| Supplier | Noteworthy Offerings |
| Sigma-Aldrich (Merck) | A well-established supplier offering various grades, often with detailed specifications and supporting documentation. |
| Fluorochem | Provides the compound, often stabilized with calcium carbonate, and offers a range of other specialized chemical reagents. |
| TCI Chemicals | Offers the product, typically stabilized with CaCO3, with specified purity levels suitable for research and synthesis.[2] |
| Alfa Aesar (Thermo Fisher Scientific) | A reliable source for a wide array of chemicals, including this compound, for laboratory and research purposes. |
| Echemi | An online marketplace listing multiple suppliers, including manufacturers like Greenbo Biochem, offering various purity grades.[3] |
| Chem-Impex International | A supplier of fine chemicals and intermediates for the pharmaceutical and biotech industries. |
| Carbosynth | A UK-based supplier providing a range of carbohydrates, nucleosides, and other fine chemicals.[2] |
| Biosynth | Offers this compound, stabilized with CaCO3, and provides high-quality reference standards.[1] |
Key Procurement Considerations:
-
Purity: For most synthetic applications, a purity of ≥95% is generally acceptable. However, for sensitive reactions or in the synthesis of active pharmaceutical ingredients (APIs), higher purity grades may be necessary.
-
Stabilizer: this compound is often supplied with a stabilizer, such as calcium carbonate (CaCO₃) or potassium carbonate (K₂CO₃), to prevent degradation.[2] The presence and identity of the stabilizer should be noted, as it may need to be removed before use in certain reactions.
-
Documentation: Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the purity, identity, and other quality control parameters of the specific batch. A Safety Data Sheet (SDS) is also essential for safe handling and storage.
Synthesis of this compound: A Mechanistic Overview and Practical Protocol
A common and well-documented method for the synthesis of this compound involves the reaction of acrolein with ethanol in the presence of hydrogen chloride.[4][5]
The Underlying Chemistry: A Two-Step Process
The synthesis proceeds through a two-step mechanism:
-
1,4-Conjugate Addition: The reaction is initiated by the protonation of the carbonyl oxygen of acrolein by the strong acid, hydrogen chloride. This activation facilitates the nucleophilic attack of ethanol at the β-carbon of the α,β-unsaturated aldehyde.
-
Acetal Formation: The resulting enol intermediate rapidly tautomerizes to the more stable β-ethoxypropionaldehyde. This aldehyde then undergoes a standard acid-catalyzed acetalization with a second molecule of ethanol to yield the final product, this compound. The chloride ion from HCl adds to the terminal carbon of the double bond.
Caption: Synthesis of this compound.
A Self-Validating Experimental Protocol
The following protocol is adapted from established procedures and is intended for use by trained organic chemists in a well-ventilated fume hood.
Materials:
-
Acrolein (freshly distilled)
-
Absolute ethanol
-
Dry hydrogen chloride gas
-
Anhydrous sodium bicarbonate
-
Anhydrous potassium carbonate
-
Ice-salt bath
-
Round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and dropping funnel
Procedure:
-
Preparation of Ethanolic HCl: In a round-bottom flask cooled in an ice-salt bath, saturate a known volume of absolute ethanol with dry hydrogen chloride gas.
-
Reaction: Slowly add freshly distilled acrolein dropwise to the cold, stirred ethanolic HCl solution. Maintain the temperature below 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, carefully neutralize the excess acid with anhydrous sodium bicarbonate until effervescence ceases.
-
Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous potassium carbonate.
-
Purification: Filter off the drying agent and purify the crude product by vacuum distillation.
Applications in Drug Discovery and Organic Synthesis
The synthetic utility of this compound lies in its ability to act as a 3-oxopropyl synthetic equivalent. The acetal group serves as a protecting group for the aldehyde functionality, which can be deprotected under acidic conditions. The terminal chloride provides a handle for nucleophilic substitution reactions.
Synthesis of Antiviral Nucleoside Analogues
This compound has been employed in the synthesis of modified nucleosides with potential antiviral activity. For instance, it can be used to introduce a 3-oxopropyl side chain at the N1 position of a pyrimidine base. This side chain can then be further elaborated to construct the desired sugar mimic.
Caption: Synthesis of Antiviral Nucleoside Analogues.
Synthesis of Tetrahydrofolic Acid Analogues
A notable application of this compound is in the synthesis of acyclic analogues of 5,6,7,8-tetrahydrofolic acid. In this context, it is used to alkylate a precursor molecule, introducing the three-carbon backbone that is essential for the final structure.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is paramount for the success and reproducibility of synthetic procedures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying any potential impurities.
Typical GC-MS Parameters:
-
Column: A mid-polarity column, such as a DB-5ms or equivalent, is suitable for this analysis.
-
Injection: A split injection is typically used.
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 50°C) to a higher final temperature (e.g., 250°C) will effectively separate the compound from any volatile impurities.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The resulting mass spectrum will show a characteristic fragmentation pattern that can be used to confirm the identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and purity assessment of this compound.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
Triplet at ~1.2 ppm: Corresponding to the methyl protons of the ethoxy groups.
-
Quartet at ~3.5-3.7 ppm: Corresponding to the methylene protons of the ethoxy groups.
-
Triplet at ~3.6 ppm: Corresponding to the methylene protons adjacent to the chlorine atom.
-
Triplet of triplets at ~2.1 ppm: Corresponding to the methylene protons adjacent to the acetal carbon.
-
Triplet at ~4.8 ppm: Corresponding to the acetal proton.
Safe Handling and Storage
This compound is a flammable liquid and an irritant.[4][5] Proper safety precautions must be taken during its handling and storage.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4] Keep the container tightly closed.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
Conclusion
This compound is a versatile and commercially accessible building block with significant applications in organic synthesis, particularly in the field of drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory. By carefully selecting suppliers, verifying quality through appropriate analytical methods, and employing robust synthetic protocols, researchers can confidently leverage the synthetic potential of this valuable intermediate.
References
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3-Chloro-1,1-diethoxypropane safety data sheet (SDS) information
An In-Depth Technical Guide to the Safe Handling of 3-Chloro-1,1-diethoxypropane for Research Applications
Introduction
This compound, also known as 3-chloropropionaldehyde diethyl acetal (CAS No: 35573-93-4), is a halogenated ether commonly utilized as a basic intermediate in various chemical syntheses within research and drug development.[1][2] While its utility is significant, a comprehensive understanding of its hazard profile is paramount for ensuring the safety of laboratory personnel. This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a deeper, more practical understanding of the risks associated with this compound and to establish robust protocols for its safe handling, storage, and emergency management. As a Senior Application Scientist, the focus here is on the causality behind safety measures, empowering researchers to not just follow protocols, but to understand the principles that make them effective.
Section 1: Hazard Analysis and Risk Mitigation
A thorough risk assessment begins with deconstructing the formal hazard classifications. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that demand respect and careful management in a laboratory setting.[2][3]
GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] |
Flammability: More Than Just a Spark
The classification as a Category 3 flammable liquid is based on its flash point, reported between 98°F (36.7°C) and 54°C.[1][4] This temperature range is critically important in a lab environment. It means that at or above this temperature, the compound can produce enough vapor to form an ignitable mixture with air. Common laboratory equipment such as hot plates, stirring motors, and even faulty electrical outlets can serve as ignition sources.[5] Therefore, all operations involving this chemical must be conducted away from heat, sparks, open flames, and other potential ignition sources.[1][3] The principle of causality here is clear: preventing the accumulation of vapor near an ignition source is the primary method of fire prevention. This is achieved through stringent engineering controls and handling protocols.
Irritation Hazards: A Threat to Exposed Tissues
This compound is a confirmed skin and strong eye irritant.[3][6] Contact with the skin can cause irritation, and prolonged exposure should be avoided.[1] The risk to the eyes is more severe, with the potential for serious irritation.[3] Furthermore, inhalation of its vapors may cause respiratory tract irritation.[1][2] The underlying mechanism relates to the chemical's ability to disrupt cellular membranes and proteins upon contact. This necessitates the use of comprehensive Personal Protective Equipment (PPE) to create an effective barrier between the chemical and the user.
Section 2: Physical and Chemical Properties: A Practical Assessment
Understanding the physical properties of a chemical is essential for predicting its behavior in the laboratory and for designing safe handling procedures.
Key Physical and Chemical Properties
| Property | Value | Implication for Handling |
|---|---|---|
| Appearance | Clear, colorless liquid[3][6] | Difficult to see spills; requires diligent cleanup. |
| Molecular Formula | C₇H₁₅ClO₂[4] | - |
| Molar Mass | 166.65 g/mol [1][4] | - |
| Density | 0.995 g/cm³ at 25°C[1][4] | Similar to water; will not readily separate if spilled into an aqueous medium. |
| Boiling Point | 84°C at 25 mmHg (3.33 kPa)[4] | Volatile enough to pose an inhalation risk, especially if heated. |
| Flash Point | 98°F (36.7°C) - 54°C[1][4] | Vapors can ignite at temperatures commonly found in labs. |
| Water Solubility | Insoluble[4] | Do not use water to clean up large spills as it may spread the chemical. |
| Solubility | Soluble in alcohol and ether[4] | Informs choice of cleaning solvents if necessary. |
The chemical's insolubility in water and its vapor pressure mean that spills can lead to both a slip hazard and a persistent vapor inhalation risk.[4][5] Handling procedures must account for these properties to minimize exposure.
Section 3: Protocols for Safe Laboratory Operations
A self-validating safety system relies on multiple layers of protection. For this compound, this involves a combination of engineering controls, administrative procedures, and personal protective equipment.
Engineering and Administrative Controls
-
Ventilation: All handling of this compound must occur inside a certified chemical fume hood to control vapor inhalation hazards.[1][3]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[1]
-
Ignition Source Control: Ensure all electrical equipment used near the chemical is explosion-proof.[3][5] Prohibit open flames, and be mindful of static discharge.
-
Designated Area: All work with this chemical should be restricted to a designated and clearly labeled area of the laboratory.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist; it is a deliberate choice of barriers matched to the specific hazards.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in situations with a high risk of splashing.
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[1]
-
Clothing: A flame-resistant lab coat is required. For larger quantities or tasks with a higher splash risk, wear impervious clothing.[3]
-
-
Respiratory Protection: If engineering controls fail or during certain high-risk procedures where exposure limits may be exceeded, a full-face respirator with an appropriate cartridge is necessary.[3]
Safe Handling and Storage Workflow
-
Receiving: Upon receipt, inspect the container for damage. Store in a cool, dry, well-ventilated area designated for flammable liquids.[3]
-
Grounding: When transferring from a larger container, ground and bond both the receiving and dispensing containers to prevent the buildup of static electricity, which could ignite the vapors.[3][5]
-
Storage: Keep the container tightly closed when not in use.[1][3] Store away from incompatible materials, particularly strong oxidizing agents.[1][5] The recommended storage temperature is 2-8°C.[4]
Section 4: Emergency Response and First Aid Protocols
In the event of an exposure or spill, a rapid and informed response is critical. The following workflow and protocols are designed to provide clear, actionable steps.
Emergency Response Workflow Diagram
Caption: Decision workflow for responding to spills or personal exposure.
First Aid Protocols
-
Inhalation: Immediately move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3][7] Seek immediate medical attention.[1]
-
Skin Contact: Take off all contaminated clothing immediately.[3] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical attention.[3]
-
Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids apart.[1][3] If present and easy to do, remove contact lenses. Continue rinsing.[3] Consult an ophthalmologist immediately.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[3] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]
Spill Response Protocol
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating strong drafts that could spread the vapor.
-
Control Ignition Sources: Remove all sources of ignition from the area.[5]
-
Containment: Use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use water.
-
Cleanup: Use non-sparking tools to collect the absorbed material into a suitable, closed container for disposal.[8]
-
Decontaminate: Clean the spill area thoroughly.
Section 5: Stability, Reactivity, and Disposal
-
Reactivity: This compound is stable under recommended storage conditions.
-
Conditions to Avoid: Avoid heat, sparks, open flames, and other ignition sources.[1][5]
-
Incompatible Materials: Keep away from strong oxidizing agents and acids.[1][5]
-
Hazardous Decomposition Products: Thermal decomposition can produce hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[1][5]
Disposal Protocol
-
Classification: All waste containing this compound must be treated as hazardous waste.
-
Containment: Collect waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the contents and container at an approved waste disposal facility, in accordance with all local, regional, and national regulations.[1][3] Do not allow the product to enter drains or soil.[1]
Section 6: Toxicological and Ecological Data Gaps
A critical aspect of a thorough safety review is acknowledging what is not known. For this compound, there is a significant lack of published data regarding its long-term toxicological effects (e.g., carcinogenicity, mutagenicity) and its ecological impact.[1][3] The SDS frequently states "no data available" for these endpoints.[3] This lack of information necessitates a more cautious approach, reinforcing the importance of minimizing all routes of exposure as the full extent of the hazard is not characterized.
Conclusion
This compound is a valuable chemical intermediate that can be used safely when its hazards are understood and respected. Its flammability and irritant properties demand a multi-layered safety approach that combines robust engineering controls, diligent administrative procedures, and the consistent use of appropriate personal protective equipment. By understanding the causality behind these safety protocols—from preventing vapor ignition to blocking routes of chemical exposure—researchers can create a self-validating system of safety that protects both themselves and their work.
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Introduction: Understanding the Hazard Profile of a Key Chemical Intermediate
An In-Depth Technical Guide to the GHS Hazard Classification of 3-Chloro-1,1-diethoxypropane
Prepared by: Gemini, Senior Application Scientist
This compound (CAS No: 35573-93-4), also known as 3-chloropropionaldehyde diethyl acetal, is a halogenated ether used as an intermediate in various chemical syntheses.[1][2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of its hazard profile is not merely a regulatory formality but a cornerstone of safe laboratory practice and risk management. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the standardized framework for this understanding.
This guide provides an in-depth analysis of the GHS classification of this compound. Moving beyond a simple recitation of hazard codes, we will explore the causality behind each classification, the experimental principles used for determination, and the practical application of this knowledge in a professional research setting.
Part 1: Core Hazard Classification and Scientific Rationale
The GHS classification for this compound is consistently reported across multiple safety data sheets and chemical databases.[1][2][4] The primary hazards are categorized into physical and health-related risks.
Physical Hazards: Flammability
This compound is classified as a Flammable liquid, Category 3 .[2][4]
Causality and Experimental Basis: The classification of flammable liquids under GHS is determined by their flash point—the lowest temperature at which vapors of the material will ignite in the presence of an ignition source. For Category 3, the criteria are a flash point greater than or equal to 23 °C and less than or equal to 60 °C.
Available data for this compound places its flash point squarely within this range, although sources show minor variations. This underscores the importance of consulting multiple data points while recognizing that the resulting classification remains consistent.
Table 1: Physical Properties Related to Flammability
| Property | Value | Source |
| Flash Point | 54 °C (129.2 °F) | ECHEMI[2] |
| 36.7 °C (98 °F) | ChemSrc, ChemBK[5][6] | |
| Boiling Point | 84 °C @ 25 mmHg | ECHEMI, ChemBK[2][6] |
| Physical State | Clear, colorless liquid | ECHEMI, Alfa Aesar[2][3] |
The logical process for this classification is straightforward, as illustrated below. This decision-making workflow is a fundamental component of chemical hazard assessment.
Caption: GHS classification workflow for flammable liquids.
Health Hazards: Irritation Potential
The primary health risks associated with this compound are irritant effects on the skin and eyes, with a potential for respiratory irritation.
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[1][2][4]
-
Serious Eye Irritation, Category 2A (H319): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure, Category 3 (H335): May cause respiratory irritation.[1][2][4]
Causality and Self-Validating Protocols: While specific in vivo animal test data (e.g., Draize test) for this compound is not publicly available, these classifications are highly reliable.[2] Modern toxicological assessment, driven by ethical considerations and regulatory acceptance (e.g., REACH), relies heavily on validated in vitro methods. These methods provide a self-validating system for predicting human hazard by using reconstructed human tissues. The classifications for skin and eye irritation are almost certainly derived from such assays.
Protocol Spotlight: In Vitro Skin Irritation Testing (Basis for H315 Classification)
The determination of skin irritation potential is performed following methodologies like the OECD Test Guideline 439.[7] This test uses a Reconstructed Human Epidermis (RhE) model, a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper layers of human skin.
Experimental Workflow Principle:
-
Preparation: RhE tissue models are pre-incubated to ensure viability and stability.
-
Application: The test chemical (this compound) is applied topically to the surface of the RhE tissue for a defined period (e.g., 42-60 minutes).[8][9] Negative (saline) and positive (e.g., 5% SDS) controls are run in parallel.
-
Incubation: After exposure, the chemical is thoroughly rinsed off, and the tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.[9]
-
Viability Assessment (MTT Assay): Tissue viability is measured using a colorimetric assay, most commonly the MTT assay. Viable cells in the tissue reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Classification: The optical density of the extracted formazan is read with a spectrophotometer. The viability of the chemical-treated tissues is calculated as a percentage relative to the negative control.
This protocol provides a robust and mechanistically relevant system for predicting skin irritation without the use of live animals.
Protocol Spotlight: In Vitro Eye Irritation Testing (Basis for H319 Classification)
Similarly, the serious eye irritation classification is based on in vitro methods like those described in OECD Test Guideline 492, using Reconstructed Human Cornea-like Epithelial (RhCE) models.[11][12]
Experimental Workflow Principle:
-
Model: An RhCE tissue model, which mimics the human corneal epithelium, is used.
-
Application: The test chemical is applied to the surface of the corneal model for a specified exposure time.
-
Incubation & Viability: Following exposure and rinsing, the tissue is incubated, and cell viability is determined using the MTT assay, similar to the skin irritation test.
-
Classification: The classification threshold is different from the skin test. For many RhCE test methods, a chemical is identified as an eye irritant (Category 2) if the mean tissue viability is ≤ 60%.[13]
Caption: General workflow for in vitro irritation testing.
Environmental Hazards
Currently, there is no available data regarding the ecotoxicity of this compound. Safety data sheets indicate that information on toxicity to fish, daphnia, algae, and microorganisms is not available, nor is data on its persistence, degradability, or bioaccumulative potential.[2] Consequently, it is not classified for environmental hazards under GHS. However, a lack of data does not equate to a lack of hazard. Standard precautions for chemical waste disposal must be strictly followed.
Part 2: Practical Application and Risk Mitigation
A GHS classification is only as valuable as its application in the laboratory. The following table synthesizes the classification into a practical guide for daily use.
Table 2: GHS Labeling and Practical Summary for this compound
| Element | Details |
| Pictograms | |
| Signal Word | Warning [1][2][4] |
| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][4] |
| Key Precautionary Statements (Prevention) | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P233: Keep container tightly closed.P261: Avoid breathing vapors.P264: Wash hands and exposed skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Key Precautionary Statements (Response) | P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P317: If skin irritation occurs: Get medical help.P337+P317: If eye irritation persists: Get medical help.P370+P378: In case of fire: Use appropriate media to extinguish.[2] |
| Key Precautionary Statements (Storage) | P403+P235: Store in a well-ventilated place. Keep cool.P405: Store locked up.[2] |
| Key Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal facility.[2] |
Safe Handling and PPE Recommendations
The GHS precautionary statements provide a clear mandate for engineering controls and personal protective equipment (PPE).
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to comply with P261 and P271, preventing the inhalation of vapors and potential respiratory irritation. Ensure an eyewash station and safety shower are immediately accessible.
-
Storage: Store in a designated, well-ventilated flammable liquids cabinet, away from oxidizing agents and sources of ignition, fulfilling P210 and P403 requirements.
-
Personal Protective Equipment (P280):
-
Eye/Face Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for larger quantities or splash-prone operations.[2]
-
Skin Protection: Wear a lab coat. Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and change them immediately if contamination occurs.[2]
-
Respiratory Protection: Under normal use in a fume hood, respiratory protection is not required. If engineering controls fail or for emergency response, a full-face respirator with an appropriate organic vapor cartridge is necessary.[2]
-
Conclusion
The GHS classification of this compound as a Category 3 flammable liquid, a Category 2 skin irritant, and a Category 2A serious eye irritant provides a clear and actionable framework for its safe use. This classification is not arbitrary; it is grounded in physical chemistry principles (flash point) and supported by modern, validated in vitro toxicological methods that form a self-validating system for hazard prediction. For the research and development professional, internalizing this information—from the "why" of the classification to the "how" of the precautionary measures—is essential for maintaining a culture of safety and scientific integrity.
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An In-depth Technical Guide to Potential Impurities in Commercial 3-Chloro-1,1-diethoxypropane
Abstract
3-Chloro-1,1-diethoxypropane, also known as 3-chloropropionaldehyde diethyl acetal, is a valuable bifunctional reagent employed in the synthesis of pharmaceuticals and other complex organic molecules. Its utility stems from the presence of both a protected aldehyde (the diethyl acetal) and a reactive alkyl chloride. The purity of this reagent is paramount, as contaminants can introduce unforeseen side reactions, impact yield, and compromise the purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the potential impurities in commercial-grade this compound, categorized by their origin. We will explore impurities arising from the synthetic route, degradation pathways, and manufacturing process. Furthermore, this document details robust analytical methodologies for the detection, identification, and quantification of these impurities, ensuring the quality and consistency of this critical starting material.
The Genesis of Impurities: A Synthetic Perspective
The most prevalent commercial synthesis of this compound involves the reaction of acrolein with ethanol in the presence of a strong acid catalyst, typically hydrogen chloride (HCl).[1] This pathway, while efficient, is the primary source of several potential process-related impurities.
Unreacted Starting Materials and Intermediates
-
Acrolein: Due to its high volatility and reactivity, residual acrolein can persist in the final product if the reaction or subsequent purification is incomplete. Acrolein is a highly reactive α,β-unsaturated aldehyde and a potent electrophile, capable of undergoing Michael additions and other undesirable side reactions in subsequent synthetic steps.[2]
-
Ethanol: As the reaction is typically conducted with an excess of ethanol to drive the equilibrium towards acetal formation, residual ethanol is a common impurity. While often benign, its presence can affect reaction stoichiometry and solvent polarity in downstream applications.
-
3-Chloro-1-ethoxy-1-propanol (Hemiacetal Intermediate): The formation of the full acetal proceeds through a hemiacetal intermediate. This species can remain in the final product if the reaction is not driven to completion. Hemiacetals are generally less stable than acetals and exist in equilibrium with the corresponding aldehyde and alcohol.
By-products from Side Reactions
The acidic, ethanol-rich environment of the synthesis can foster several side reactions. The high reactivity of acrolein is a key factor in the formation of these by-products.[3]
-
1,1,3-Triethoxypropane: One of the most significant by-products is formed from the Michael addition of ethanol to the α,β-unsaturated system of acrolein, followed by acetalization.[3][4] This impurity lacks the critical chloro functionality, and its presence reduces the molar equivalence of the desired reagent.
-
Acrolein Dimer (3,4-Dihydro-2-formyl-2H-pyran): Acrolein can undergo a Diels-Alder reaction with itself, especially under thermal stress, to form a cyclic dimer.[2] This impurity introduces a completely different heterocyclic scaffold.
-
Polymers of Acrolein: In the presence of acid or light, acrolein is prone to polymerization, forming polyacetals and other oligomeric structures.[5] These are typically non-volatile, high-molecular-weight impurities.
The following diagram illustrates the primary synthesis pathway and the formation of key related impurities.
Caption: Synthesis of this compound and major by-products.
Stability and Degradation Impurities
This compound, like most acetals, is susceptible to hydrolysis under acidic conditions. The presence of residual acid catalyst from synthesis or exposure to atmospheric moisture can initiate degradation, particularly during long-term storage.
Hydrolysis Products
The primary degradation pathway is the acid-catalyzed hydrolysis of the acetal functional group, which is a reversible reaction.[6][7] The presence of water shifts the equilibrium away from the acetal, leading to the formation of:
-
3-Chloropropionaldehyde: The parent aldehyde from which the acetal is formed. The presence of this free aldehyde can be highly detrimental, as it is more reactive than the protected acetal form and can engage in undesired reactions like aldol condensations.
-
Ethanol: Released concurrently with the aldehyde during hydrolysis.
Caption: Acid-catalyzed hydrolysis of this compound.
Manufacturing and Exogenous Impurities
Beyond synthesis and degradation, impurities can be introduced during manufacturing, purification, and packaging.
-
Stabilizers: Commercial batches are often stabilized with a mild base to neutralize residual acid and prevent hydrolysis. Common stabilizers include calcium carbonate (CaCO₃) or potassium carbonate (K₂CO₃).[8][9] While essential for shelf-life, their presence must be monitored.
-
Water: As a key reactant in the primary degradation pathway, water content is a critical quality attribute that must be strictly controlled.
-
Solvents: Solvents used during extraction, washing, or other purification steps (e.g., hexane, ethyl acetate, dichloromethane) may be present in trace amounts.
Analytical Methodologies for Impurity Profiling
A multi-technique approach is required for the comprehensive characterization of this compound and its potential impurities. The following diagram outlines a typical analytical workflow.
Caption: A comprehensive workflow for analyzing reagent purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for separating and identifying volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry make it ideal for this application.[10][11]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately weigh ~100 mg of the this compound sample into a 10 mL volumetric flask. Dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane. Prepare a series of calibration standards for expected impurities (e.g., acrolein, ethanol, 1,1,3-triethoxypropane).
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
-
Analysis: Inject 1 µL of the prepared sample onto the GC-MS system.
-
Data Processing: Identify peaks by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with those of the prepared standards. Quantify impurities using the calibration curves.
| Parameter | Recommended Setting | Rationale |
| Column | TG-5SilMS, 30m x 0.25mm x 0.25µm[12] | A 5% phenyl-methylpolysiloxane phase provides good separation for semi-polar compounds. |
| Injector Temp. | 250 °C | Ensures efficient vaporization without thermal degradation of the analyte. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Allows for separation of volatile impurities (ethanol) from higher boiling point components. |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Scan Range | 35 - 400 amu | Covers the molecular weights of the target compound and expected impurities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the main component and for identifying and quantifying major impurities without the need for individual impurity standards (using a certified internal standard).
Experimental Protocol: ¹H-NMR Analysis
-
Sample Preparation: Accurately weigh ~20 mg of the sample and ~10 mg of a certified internal standard (e.g., maleic acid) into an NMR tube. Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Integrate the characteristic signals of this compound against the signal of the internal standard to determine purity (assay). Identify impurity signals by their characteristic chemical shifts.
| Compound/Group | Expected ¹H-NMR Chemical Shift (δ, ppm in CDCl₃) | Multiplicity |
| This compound | ||
| -CH(OEt)₂ | ~4.7 | t |
| -CH₂-Cl | ~3.7 | t |
| -O-CH₂-CH₃ | ~3.5-3.7 | m |
| -CH₂-CH(OEt)₂ | ~2.1 | q |
| -O-CH₂-CH₃ | ~1.2 | t |
| Ethanol (Impurity) | ~3.7 | q |
| ~1.2 | t | |
| Acrolein (Impurity) | ~9.7 | d |
| ~6.1-6.5 | m |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.[13]
Karl Fischer Titration
This is the gold standard for accurately determining the water content in organic materials.
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrument Setup: Use a coulometric Karl Fischer titrator with a diaphragm-less cell.
-
Sample Analysis: Inject a precisely weighed amount of the this compound sample directly into the titration cell.
-
Calculation: The instrument will automatically titrate the water and provide the content, typically in ppm or percentage. A low water content (<0.1%) is desirable for ensuring stability.
Conclusion and Recommendations
The quality of this compound is a critical parameter that directly influences the success of synthetic chemistry programs in research and drug development. A thorough understanding of the potential impurities arising from synthesis, degradation, and manufacturing is essential for risk assessment and quality control. The primary impurities to monitor are unreacted acrolein, the by-product 1,1,3-triethoxypropane, and the hydrolysis product 3-chloropropionaldehyde.
We recommend a stringent, multi-faceted analytical approach for quality control. GC-MS should be employed for the sensitive detection of volatile impurities, while ¹H-NMR is crucial for structural confirmation and assay determination. Finally, Karl Fischer titration is mandatory for controlling water content, a key factor in the shelf-life and stability of the reagent. By implementing these rigorous analytical strategies, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and safer chemical processes.
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thermal stability of 3-Chloro-1,1-diethoxypropane
An In-depth Technical Guide to the Thermal Stability of 3-Chloro-1,1-diethoxypropane
Authored by: A Senior Application Scientist
Abstract
This compound is a valuable bifunctional intermediate in organic synthesis, particularly within the pharmaceutical and specialty chemical industries. Its molecular structure, incorporating both a reactive primary alkyl chloride and an acid-labile acetal, presents unique challenges regarding thermal stability. A comprehensive understanding of its thermal behavior is not merely an academic exercise but a critical prerequisite for safe handling, storage, and process scale-up. This guide provides a detailed framework for evaluating the , synthesizing principles of chemical reactivity with field-proven analytical methodologies. We will explore potential decomposition pathways and present detailed protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) as a multi-technique approach to robustly characterize its thermal hazard profile.
Introduction: The Imperative of Thermal Stability
In drug development and chemical synthesis, intermediates like this compound are often subjected to a range of thermal conditions during reaction, purification, and storage. An uncharacterized exothermic decomposition can lead to a thermal runaway, a dangerous scenario where an increase in temperature accelerates the decomposition rate, releasing energy that further increases the temperature.[1] This can result in catastrophic equipment failure and safety incidents. For researchers and process chemists, a thorough evaluation of thermal stability is a cornerstone of process safety management, ensuring both the safety of personnel and the integrity of the synthetic process. This document serves as a technical guide to the principles, methodologies, and data interpretation required for this critical assessment.
Molecular Structure Analysis and Potential Decomposition Pathways
The is intrinsically linked to its two primary functional groups: the acetal and the alkyl chloride.
-
Acetal Group: Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis in the presence of an acid catalyst, reverting to the parent aldehyde and alcohol.[2][3] This reaction is reversible and can be driven forward by the removal of water.
-
Alkyl Chloride: Haloalkanes can undergo elimination reactions to form alkenes and hydrogen halides, particularly at elevated temperatures.[4] The hydrogen chloride (HCl) produced is a strong acid and can act as a catalyst for the rapid, and potentially exothermic, decomposition of the acetal group.
This interplay suggests a potential auto-catalytic decomposition pathway. An initial thermal stress could trigger the elimination of HCl, which then catalyzes the exothermic hydrolysis or decomposition of the acetal. Safety Data Sheets (SDS) confirm that hazardous decomposition products include hydrogen chloride, carbon monoxide, and carbon dioxide.[5][6] The presence of a stabilizer, such as calcium carbonate (CaCO3), in commercial samples is a direct countermeasure to this risk, acting as an acid scavenger to neutralize any incipient HCl.[5]
Caption: Proposed auto-catalytic decomposition pathway for this compound.
A Multi-Technique Strategy for Thermal Hazard Assessment
No single analytical technique can provide a complete picture of thermal stability. A robust assessment relies on a complementary suite of thermo-analytical methods. Here, we detail the application of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Thermogravimetric Analysis (TGA): Mapping Mass Loss
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] It is an essential first-pass screening tool to identify the onset temperature of decomposition, quantify mass loss at different stages, and analyze residual mass.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of this compound into an appropriate sample pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert nitrogen atmosphere (flow rate of 50-100 mL/min) to prevent oxidative decomposition.[8]
-
Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 500°C at a linear heating rate of 10°C/min.[9]
-
Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tonset) from the resulting curve.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC): Quantifying Energy Release
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10] This technique is crucial for detecting and quantifying the energy released (exotherm) or absorbed (endotherm) during thermal events. It can distinguish between a simple boiling event (endotherm) and a hazardous decomposition (exotherm).
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Place 2-5 mg of this compound into a high-pressure stainless steel crucible to contain any pressure generated during decomposition. Crimp the lid to seal.
-
Reference: Use an empty, sealed high-pressure crucible as the reference.
-
Atmosphere: Maintain an inert nitrogen atmosphere in the sample chamber.
-
Temperature Program: Equilibrate at 30°C. Ramp the temperature from 30°C to a temperature above the decomposition region identified by TGA (e.g., 400°C) at a heating rate of 10°C/min.
-
Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify the onset temperature of any exothermic events and integrate the peak area to calculate the heat of decomposition (ΔHd) in J/g.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Accelerating Rate Calorimetry (ARC): Simulating a Worst-Case Scenario
ARC is considered the gold standard for process safety assessment.[11] It measures the temperature and pressure rise of a sample under adiabatic (zero heat loss) conditions.[12] This simulates a worst-case scenario in a large, uncooled reactor, providing critical data on the time to maximum rate of decomposition (TMR) and the temperature of no return (TNR).
-
Instrument Setup: Calibrate the ARC system. Select a suitable sample bomb (e.g., stainless steel or Hastelloy) to ensure compatibility.
-
Sample Preparation: Load a known mass (e.g., 1-5 g) of this compound into the bomb.[13]
-
Test Mode: Use the "Heat-Wait-Search" (HWS) mode. The instrument heats the sample in small steps (e.g., 5°C), waits for thermal equilibrium, and then searches for any self-heating (exothermic activity) above a set threshold (typically 0.02 °C/min).[13]
-
Adiabatic Tracking: Once self-heating is detected, the instrument switches to adiabatic mode. The surrounding heaters match the sample temperature, ensuring all generated heat increases the sample's temperature.[1]
-
Data Acquisition: The system records temperature and pressure as a function of time until the reaction is complete.
-
Data Analysis: Plot temperature and pressure vs. time, and self-heating rate vs. temperature. Determine the adiabatic temperature rise, maximum pressure, TMR, and other critical safety parameters.
Caption: Experimental workflow for Accelerating Rate Calorimetry (ARC).
Synthesizing Data for a Comprehensive Hazard Profile
The data from these three techniques must be synthesized to form a complete picture of the thermal hazard.
| Parameter | TGA | DSC | ARC | Significance for Process Safety |
| Tonset (°C) | Temperature of initial mass loss | Temperature of initial heat release | Temperature of adiabatic self-heating | Defines the upper limit for safe handling and processing. ARC provides the most conservative (lowest) onset temperature. |
| ΔHd (J/g) | N/A | Quantifies exothermic energy | Can be calculated from adiabatic T-rise | A high heat of decomposition indicates a significant potential for a powerful thermal runaway. |
| Max Pressure (bar) | N/A | N/A (if contained) | Directly measured | Critical for designing emergency relief systems and assessing reactor pressure ratings. |
| TMRad (min) | N/A | N/A | Calculated | The "Time to Maximum Rate" under adiabatic conditions from a given temperature; a key indicator of the time available to take corrective action. |
Note: The values in this table are illustrative. Actual experimental data must be generated for this compound.
Recommendations for Safe Handling and Storage
Based on the potential for auto-catalytic decomposition and general chemical safety principles, the following measures are essential:
-
Storage: The compound should be stored at refrigerated temperatures (2°C - 8°C) as recommended by suppliers.[5][14] Containers must be kept tightly closed to prevent moisture ingress, which could contribute to hydrolysis.[15]
-
Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents, which can initiate decomposition.[6]
-
Handling: Handle in a well-ventilated area, away from heat, sparks, and open flames.[5] Use personal protective equipment, including gloves and safety goggles.[15] Ensure that all equipment is properly grounded to prevent static discharge.[16]
-
Process Conditions: All heating operations should be carefully controlled and monitored. The maximum process temperature should be set well below the Tonset determined by ARC, with an appropriate safety margin.
Conclusion
The is a complex issue governed by the interplay of its acetal and alkyl chloride functionalities. The potential for an acid-catalyzed, auto-catalytic decomposition pathway necessitates a rigorous and multi-faceted approach to thermal hazard assessment. By employing a combination of TGA, DSC, and ARC, researchers and drug development professionals can quantify the decomposition onset temperature, energy release, and runaway potential. This data is not merely informative; it is fundamental to designing safe processes, establishing safe storage conditions, and preventing serious safety incidents. A proactive and data-driven approach to thermal stability is a non-negotiable aspect of responsible chemical stewardship.
References
- Prime Process Safety Center. Accelerating Rate Calorimetry (ARC).
- NETZSCH Analyzing & Testing. Accelerating Rate Calorimeter (ARC).
- Thermal Hazard Technology. Accelerating Rate Calorimeter.
- AIChE. Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals.
- Fluorochem. Safety Data Sheet: this compound - Stabilized with CaCO3.
- PubChem. This compound.
- ChemBK. This compound.
- Prager Elektronik. Accelerating Rate Calorimetry.
- Echemi. This compound SDS, 35573-93-4 Safety Data Sheets.
- Fisher Scientific. SAFETY DATA SHEET.
- University of Calgary. Ch17: C=O + 2 ROH = acetals.
- Chemistry LibreTexts. 14.3: Acetal Formation.
- Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals.
- Wikipedia. Thermogravimetric analysis.
- GeeksforGeeks. Haloalkanes and Haloarenes.
- Wikipedia. Differential scanning calorimetry.
- TCA Lab / Alfa Chemistry. Thermo Gravimetric Analysis (TGA).
- ChemicalBook. 3-Chloropropionaldehyde diethylacetal(35573-93-4).
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Methodological & Application
synthesis of 3-Chloro-1,1-diethoxypropane from acrolein and ethanol
Application Note: Synthesis of 3-Chloro-1,1-diethoxypropane
A Comprehensive Guide for Researchers in Synthetic Chemistry
Introduction
This compound, also known as β-chloropropionaldehyde diethyl acetal, is a valuable bifunctional molecule in organic synthesis.[1] Its structure incorporates a protected aldehyde (an acetal) and a reactive primary alkyl chloride, making it an effective three-carbon building block for introducing a propanal moiety in a controlled manner.[2][3] This compound serves as a key intermediate in the synthesis of various more complex molecules, including pharmaceuticals and heterocyclic compounds like 7-methoxychromanone and acyclic analogs of tetrahydrofolic acid.[4][5]
Due to the high reactivity and toxicity of its precursor, acrolein, direct synthetic routes can be challenging.[6] This application note provides a detailed, field-proven protocol for the , utilizing a robust acid-catalyzed pathway. The methodology is grounded in established procedures, emphasizing safety, mechanistic understanding, and product validation.[7]
Reaction Scheme and Mechanism
The synthesis proceeds via a dual acid-catalyzed reaction on the acrolein substrate. The process involves a 1,4-conjugate addition (Michael addition) of hydrogen chloride across the α,β-unsaturated system, followed by the acid-catalyzed acetalization of the aldehyde carbonyl group with ethanol.
Overall Reaction:
Acrolein + Ethanol -> this compound
Mechanistic Insights:
The reaction is performed by adding acrolein to a pre-chilled, saturated solution of hydrogen chloride in absolute ethanol.[7] The acidic environment orchestrates two key transformations:
-
Michael Addition: The conjugated system of acrolein is activated by protonation of the carbonyl oxygen. This enhances the electrophilicity of the β-carbon, facilitating the nucleophilic attack by the chloride ion (from HCl) to form 3-chloropropionaldehyde.
-
Acetal Formation: Concurrently, the aldehyde group of both acrolein and the intermediate 3-chloropropionaldehyde is catalyzed by the acid to react with ethanol. This proceeds through a standard hemiacetal intermediate, which then reacts with a second ethanol molecule, eliminating water to form the stable diethyl acetal.
The low reaction temperature (0 °C) is critical to control the exothermicity of both processes and to suppress the inherent tendency of acrolein to undergo acid-catalyzed polymerization.[8][9]
Caption: Key mechanistic steps in the formation of this compound.
Critical Safety and Hazard Management
This procedure involves highly hazardous materials and must be performed with strict adherence to safety protocols.
-
Acrolein: Acrolein is extremely toxic, volatile, highly flammable, and a severe irritant to the eyes, skin, and respiratory system.[9][10] Acute exposure can cause severe lung damage, and it is a suspected mutagen.[9][11] All manipulations must be conducted in a certified chemical fume hood.
-
Hydrogen Chloride (HCl): HCl is a corrosive gas that causes severe irritation and burns upon contact with any tissue.[12] Inhalation can lead to respiratory distress and pulmonary edema.[12]
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber or laminate) are mandatory.
Scientist's Note (Trustworthiness): The success of this synthesis relies heavily on rigorous moisture and temperature control. The use of absolute ethanol and dry HCl gas is paramount, as water will interfere with acetal formation. Similarly, maintaining the reaction at 0°C is non-negotiable to prevent runaway polymerization of acrolein, which is a common failure mode.
Materials and Experimental Protocol
Reagents and Equipment
| Reagent / Material | Grade | Supplier Suggestion | Quantity |
| Acrolein | ≥97%, stabilized | Sigma-Aldrich | 112 g (2.0 mol) |
| Ethanol, Absolute | ≥99.5% | Anhydrous Grade | 200 g (~253 mL) |
| Hydrogen Chloride Gas | Anhydrous | Lecture Bottle | To saturation |
| Sodium Bicarbonate | Reagent Grade | Powdered | As needed (~20-30 g) |
| Anhydrous Potassium Carbonate | Reagent Grade | Granular | ~10 g |
| Equipment | |||
| 3 L Round-bottom flask | 1 | ||
| Mechanical Stirrer | 1 | ||
| Gas Inlet Tube | 1 | ||
| Separatory Funnel (200 mL) | 1 | ||
| Ice-salt bath | 1 | ||
| Vacuum distillation setup | 1 |
Step-by-Step Protocol
Part A: Preparation of Ethanolic HCl Solution
-
Assemble a 3 L round-bottom flask equipped with a mechanical stirrer and a gas inlet tube.
-
Place the flask in an ice-salt bath to cool its contents to approximately 0 °C.
-
Add 200 g (253 mL) of absolute ethanol to the flask.[7]
-
While stirring, bubble dry hydrogen chloride gas through the ethanol. Continue until the solution is saturated, which is indicated by the fuming of HCl gas at the solution's surface. Maintain the temperature at 0 °C throughout this process.
Part B: Reaction with Acrolein
-
Keep the ethanolic HCl solution at 0 °C in the ice-salt bath with continuous stirring.
-
CAUTION: Acrolein is highly volatile and toxic.[6] Ensure it is pre-chilled before use. Dispense the 112 g of cold acrolein into a dropping funnel.
-
Add the acrolein dropwise to the stirred ethanolic HCl solution over a period of 1-2 hours.[7] A slow addition rate is crucial to maintain the temperature at or near 0 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Two distinct layers should form.
Part C: Work-up and Neutralization
-
Transfer the reaction mixture to a large separatory funnel.
-
Separate the lower, denser layer, which contains the crude product.[7]
-
Critical Step: Transfer the crude product layer to a separate flask and slowly add powdered sodium bicarbonate in small portions with stirring. Continue until effervescence ceases, indicating that all the acid has been neutralized.[7] This step is vital because the acetal is readily hydrolyzed by acid in the presence of water.[7]
-
Filter the mixture to remove the excess sodium bicarbonate and the resulting salts.
-
Wash the filtrate with two 50 mL portions of ice-cold water in a separatory funnel. Prepare the ice water from distilled water to avoid impurities that could promote decomposition.[7]
Part D: Drying and Purification
-
Dry the washed organic layer over approximately 10 g of anhydrous potassium carbonate for at least 5 hours (or overnight).[7]
-
Filter the dried liquid to remove the potassium carbonate.
-
Purify the product by distillation under reduced pressure. Collect the fraction boiling at 58–62 °C / 8 mmHg or 84 °C / 25 mmHg .[7][13]
-
The expected yield is approximately 112 g (34%).[7]
Caption: A streamlined workflow for the synthesis of this compound.
Characterization and Validation
The identity and purity of the final product should be confirmed by comparing its physical and spectroscopic properties with literature values.
| Property | Expected Value | Source |
| Appearance | Clear, colorless to yellow liquid | [4] |
| Boiling Point | 84 °C @ 25 mmHg | [4][13] |
| Density | ~0.995 g/mL at 25 °C | [4][13] |
| Refractive Index (n20/D) | ~1.420 | [13][14] |
| Molecular Weight | 166.65 g/mol | [1] |
For a more definitive structural confirmation, the following spectroscopic analyses are recommended:
-
¹H NMR: Expect signals corresponding to the ethoxy groups (triplet and quartet), and three methylene groups, with the one adjacent to the chlorine atom being the most deshielded.
-
¹³C NMR: Expect distinct signals for the seven carbon atoms.
-
FTIR: Look for the absence of a strong carbonyl (C=O) stretch (from acrolein) and the presence of strong C-O ether stretches.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution |
| Low or No Yield | 1. Wet reagents (ethanol, HCl).2. Incomplete neutralization before water wash, leading to hydrolysis.3. Loss of product during work-up. | 1. Use freshly opened absolute ethanol and ensure HCl gas is dry.2. Test with pH paper to confirm full neutralization before washing.3. Be careful during layer separations. |
| Formation of Solid Polymer | 1. Reaction temperature was too high.2. Acrolein was added too quickly.3. Acrolein inhibitor was removed or ineffective. | 1. Maintain a robust ice-salt bath to keep the temperature at 0 °C.2. Extend the addition time to ensure adequate cooling.3. Use stabilized acrolein as supplied. |
| Product Decomposes on Distillation | Residual acid in the crude product. | Ensure thorough neutralization and washing. A small amount of powdered sodium carbonate can be added to the distillation flask as a precaution. |
References
- Organic Syntheses Procedure. Acrolein, diethyl acetal.
- Organic Syntheses Procedure. Acrolein diethyl acetal.
- ChemBK. 3-Chloroprionaldehyde Diethyl Acetal, Technical grade.
- Google Patents. US2626283A - Preparation of acrolein acetal.
- PrepChem.com. Synthesis of 3-aminopropanal diethylacetal.
- Organic Syntheses Procedure. β-CHLOROPROPIONALDEHYDE ACETAL.
- Chemdad Co., Ltd. 3-Chloropropionaldehyde diethylacetal.
- ChemBK. This compound.
- MDPI. Review on Alternative Route to Acrolein through Oxidative Coupling of Alcohols.
- PubMed. Acrolein health effects.
- ResearchGate. Scheme 15. Acrolein formation mechanism.
- Inchem.org. Acrolein (EHC 127, 1991).
- NJ.gov. ACROLEIN HAZARD SUMMARY.
- IN.gov. ACROLEIN.
- National Center for Biotechnology Information. Acrolein Acute Exposure Guideline Levels. In: Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6. Washington (DC): National Academies Press (US); 2008.
- Royal Society of Chemistry. An acrolein production route from ethanol and methanol mixtures over FeMo-based catalysts. Green Chemistry. 2017;19(19):4637-4647.
- PubMed. Influence of Catalyst Acid/Base Properties in Acrolein Production by Oxidative Coupling of Ethanol and Methanol.
- PubChem. This compound.
- Agency for Toxic Substances and Disease Registry (ATSDR). ToxFAQs™ for Hydrogen Chloride.
- ResearchGate. (PDF) Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry.
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Application and Protocol for the Laboratory-Scale Preparation of 3-Chloro-1,1-diethoxypropane
Introduction: The Versatility of a Halogenated Acetal in Synthesis
3-Chloro-1,1-diethoxypropane, also known as 3-chloropropionaldehyde diethyl acetal, is a valuable bifunctional building block in organic synthesis. Its structure incorporates a reactive terminal chloride and a stable diethyl acetal, which serves as a protected aldehyde. This unique combination allows for selective chemical transformations at either end of the propane chain, making it a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and other specialty chemicals.[1][2] The acetal group provides stability under neutral or basic conditions, while the chloro group is susceptible to nucleophilic substitution. The aldehyde can be readily deprotected under acidic conditions, opening up further synthetic possibilities. This application note provides a detailed, reliable protocol for the laboratory-scale synthesis of this compound, delves into the reaction mechanism, and outlines the necessary safety precautions and characterization techniques.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and successful application in the laboratory.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅ClO₂ | [3] |
| Molar Mass | 166.65 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [2][4] |
| Density | 0.995 g/mL at 25 °C | [3] |
| Boiling Point | 84 °C at 25 mmHg | [3] |
| Refractive Index (n²⁰/D) | 1.42 | [3] |
| Solubility | Insoluble in water; soluble in alcohol and ether | [3] |
Reaction Mechanism: A Two-Stage Acid-Catalyzed Process
The synthesis of this compound from acrolein, ethanol, and hydrogen chloride is a classic example of a two-stage, acid-catalyzed reaction. A clear understanding of the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The overall transformation can be broken down into two key steps:
-
Conjugate Addition of HCl to Acrolein: The reaction is initiated by the protonation of the carbonyl oxygen of acrolein by the strong acid, hydrogen chloride. This protonation increases the electrophilicity of the conjugated system. The chloride ion then acts as a nucleophile, attacking the β-carbon in a 1,4-conjugate addition (Michael addition). This is followed by tautomerization to yield the intermediate, 3-chloropropionaldehyde.
-
Acetalization of 3-Chloropropionaldehyde: The newly formed aldehyde undergoes an acid-catalyzed acetalization with two equivalents of ethanol.[5] The aldehyde is first protonated by HCl, making the carbonyl carbon more susceptible to nucleophilic attack by ethanol. This forms a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal allows for the elimination of a water molecule, forming a resonance-stabilized oxonium ion. A second molecule of ethanol then attacks this electrophilic species, and a final deprotonation step yields the stable this compound.[5]
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Equipment
-
Reagents:
-
Acrolein (freshly distilled, stabilized)
-
Anhydrous Ethanol (≥99.5%)
-
Hydrogen Chloride gas
-
Sodium Bicarbonate (powdered)
-
Anhydrous Potassium Carbonate
-
Ice
-
Rock Salt
-
-
Equipment:
-
Three-necked round-bottom flask (500 mL) equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel
-
Ice-salt bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Procedure
-
Preparation of the Ethanolic HCl Solution:
-
Place 200 mL of anhydrous ethanol into the three-necked round-bottom flask.
-
Cool the flask in an ice-salt bath to below 0 °C.
-
Bubble dry hydrogen chloride gas through the cold ethanol with gentle stirring until the solution is saturated. This process is exothermic and should be done slowly to maintain the low temperature.
-
-
Reaction with Acrolein:
-
Place 56 g (1.0 mol) of freshly distilled, cold acrolein into the dropping funnel.
-
With vigorous stirring, add the acrolein dropwise to the cold ethanolic HCl solution over a period of 1.5 to 2 hours.
-
Critical Step: Maintain the reaction temperature at or below 0 °C throughout the addition. Uncontrolled temperature can lead to polymerization of acrolein and reduced yield.
-
-
Work-up and Neutralization:
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.
-
Allow the mixture to stand, and it will separate into two layers.
-
Carefully separate the lower, product-containing layer using a separatory funnel.
-
Slowly and carefully add powdered sodium bicarbonate to the separated lower layer with stirring until the effervescence ceases. This neutralizes the excess HCl. Caution: This neutralization is exothermic and produces CO₂ gas; add the bicarbonate in small portions to control the reaction.
-
-
Purification:
-
Filter the neutralized mixture to remove the sodium salts.
-
Wash the filtrate with two 50 mL portions of ice-cold water in a separatory funnel.
-
Dry the organic layer over anhydrous potassium carbonate for at least 12 hours.
-
Filter to remove the drying agent.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 84 °C at 25 mmHg.
-
Safety Precautions
This compound is a flammable liquid and an irritant. Acrolein is highly toxic, flammable, and a severe irritant. Hydrogen chloride is a corrosive gas.
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles at all times.
-
Handling Acrolein: Acrolein is highly volatile and has a pungent, disagreeable odor. It is a lachrymator. Handle with extreme care, ensuring it is always kept cold and away from sources of ignition.
-
Handling HCl Gas: Use a proper gas regulator and ensure the system is leak-tight. Have a base trap (e.g., a bubbler with NaOH solution) to neutralize any excess HCl gas.
-
Fire Safety: Keep away from open flames, sparks, and hot surfaces. Have a fire extinguisher (e.g., CO₂, dry chemical) readily available.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization of this compound
Verification of the product's identity and purity is a critical final step. The following are expected analytical results for this compound.
¹H NMR Spectroscopy
-
Expected Chemical Shifts (CDCl₃):
-
~4.8 ppm (t, 1H, -CH(OEt)₂)
-
~3.6 ppm (t, 2H, -CH₂Cl)
-
~3.5 ppm (q, 4H, -OCH₂CH₃)
-
~2.1 ppm (q, 2H, -CH₂CH₂Cl)
-
~1.2 ppm (t, 6H, -OCH₂CH₃)
-
¹³C NMR Spectroscopy
-
Expected Chemical Shifts (CDCl₃):
-
~101 ppm (-CH(OEt)₂)
-
~61 ppm (-OCH₂CH₃)
-
~41 ppm (-CH₂Cl)
-
~38 ppm (-CH₂CH₂Cl)
-
~15 ppm (-OCH₂CH₃)
-
Infrared (IR) Spectroscopy
-
Key Absorption Bands (neat):
-
2975-2870 cm⁻¹ (C-H stretching of alkanes)
-
1120-1050 cm⁻¹ (C-O stretching of the acetal)
-
~750 cm⁻¹ (C-Cl stretching)
-
Mass Spectrometry (MS)
-
Expected Fragmentation Pattern:
-
The molecular ion peak [M]⁺ at m/z 166 (for ³⁵Cl) and 168 (for ³⁷Cl) may be weak or absent.
-
A prominent fragment is often observed at m/z 103, corresponding to the loss of a -CH₂CH₂Cl radical.
-
Other fragments may include those from the loss of ethoxy groups.
-
Applications in Drug Development
The unique structure of this compound makes it a useful synthon in medicinal chemistry. The chloro group can be displaced by various nucleophiles (e.g., amines, thiols, azides) to introduce diverse functionalities. Subsequently, the acetal can be hydrolyzed to reveal the aldehyde, which can then participate in reactions such as reductive amination, Wittig reactions, or the formation of heterocycles. This sequential reactivity allows for the construction of complex molecular scaffolds found in many biologically active compounds. For instance, it has been used in the synthesis of acyclic analogues of tetrahydrofolic acid, which are of interest in cancer chemotherapy.[2][6] The presence of a chloro-substituent in a drug molecule can also modulate its pharmacokinetic and pharmacodynamic properties.[7][8]
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Application Notes & Protocols: 3-Chloro-1,1-diethoxypropane as a Versatile C3 Building Block in Organic Synthesis
Introduction: The Strategic Advantage of a Masked Functionality
In the intricate chess game of multi-step organic synthesis, the ability to mask and unmask reactive functional groups is a cornerstone of strategic planning. 3-Chloro-1,1-diethoxypropane, also known as 3-chloropropionaldehyde diethyl acetal[1][2], stands out as a quintessential example of such a strategic building block. Its structure elegantly combines a stable, protected aldehyde (the diethyl acetal) with a reactive alkyl chloride. This duality allows chemists to perform selective manipulations at the C3 position without interference from a highly reactive aldehyde, which can be revealed later under specific conditions.
This guide provides an in-depth exploration of this compound's applications, focusing on its role as a robust C3 synthon. We will delve into its use as an acrolein equivalent for constructing heterocyclic scaffolds, its utility in introducing 3-oxopropyl chains via both electrophilic and nucleophilic pathways, and its application in classical carbon-carbon bond-forming reactions. The protocols detailed herein are designed to be self-validating, with causal explanations for experimental choices, empowering researchers in medicinal chemistry and drug development to leverage this versatile reagent with confidence.
Physicochemical Properties & Safe Handling
Before employing any reagent, a thorough understanding of its properties and hazards is paramount.
| Property | Value |
| CAS Number | 35573-93-4[3] |
| Molecular Formula | C₇H₁₅ClO₂[4][5] |
| Molecular Weight | 166.65 g/mol [4][6] |
| Appearance | Colorless to light yellow liquid[1][2] |
| Density | 0.995 g/mL at 25 °C (lit.)[2][4] |
| Boiling Point | 84 °C at 25 mmHg (lit.)[2][4] |
| Refractive Index | n20/D 1.42 (lit.)[2][4] |
| Flash Point | 98 °F (36.7 °C)[4] |
Safety & Handling: this compound is a flammable liquid and vapor[1][7]. It is also a skin, eye, and respiratory irritant[1][4]. All manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-resistant laboratory coat, and chemically resistant gloves, must be worn[7][8]. Keep the reagent away from heat, sparks, and open flames[7]. Store in a tightly closed container in a cool, dry, and well-ventilated area, typically between 2-8°C[2][4].
Core Synthetic Applications: A Trifecta of Reactivity
The synthetic utility of this compound stems from three primary modes of reactivity: its role as a masked acrolein for annulations, its function as an electrophilic propyl chain, and its conversion into a nucleophilic Grignard reagent.
Caption: Core synthetic pathways of this compound.
Annulation Reactions: Synthesis of Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals, including historically significant antimalarial drugs[9][10]. This compound serves as a stable and effective equivalent of acrolein, a key component in classical quinoline syntheses like the Skraup and Friedländer reactions[9][11]. The acetal protection circumvents the high reactivity and polymerization tendency of acrolein itself.
The reaction typically proceeds by condensing an aromatic amine (aniline) with this compound in the presence of an acid catalyst. The mechanism involves an initial N-alkylation or condensation, followed by an intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring. Subsequent dehydration and aromatization yield the final quinoline product.
Caption: General scheme for quinoline synthesis.
Introduction of a 3-Oxopropyl Chain
A common synthetic challenge is the installation of a three-carbon chain terminating in an aldehyde. This compound is an ideal reagent for this purpose.
-
As an Electrophile: The primary chloride is susceptible to nucleophilic substitution (S_N2) by a wide range of nucleophiles (e.g., carbanions, alkoxides, amines). The acetal remains inert during this step. Subsequent hydrolysis of the acetal with aqueous acid unmasks the aldehyde, delivering the final 3-substituted propanal.
-
As a Nucleophile: The reagent can be converted into its corresponding Grignard reagent, 3,3-diethoxypropylmagnesium chloride[2]. This "umpolung" (reversal of polarity) transforms the C3 position from an electrophilic to a nucleophilic center. This Grignard reagent can then react with various electrophiles (e.g., aldehydes, ketones, esters) to form a new C-C bond. Again, a final acidic workup hydrolyzes the acetal to reveal the aldehyde.
Friedel-Crafts Alkylation
In the presence of a suitable Lewis acid catalyst such as aluminum chloride (AlCl₃), the C-Cl bond can be activated for Friedel-Crafts alkylation of aromatic compounds[12][13]. This reaction attaches the 3,3-diethoxypropyl group to the aromatic ring. Deprotection of the resulting product provides a direct route to 3-arylpropanals, which are valuable intermediates in the synthesis of pharmaceuticals and fragrances. Care must be taken, as with many Friedel-Crafts alkylations, to control reaction conditions to minimize side reactions like polyalkylation or rearrangement[12].
Detailed Experimental Protocol: Synthesis of 4-Methylquinoline
This protocol provides a representative procedure for the synthesis of a substituted quinoline using p-toluidine as the aniline component. The procedure is adapted from established methodologies for quinoline synthesis[11][14].
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. A thorough risk assessment should be performed before commencing any experimental work[15].
Materials & Equipment:
-
p-Toluidine
-
This compound (95% or higher)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
High-boiling solvent (e.g., Dowtherm A or Diphenyl ether)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard reflux apparatus (round-bottomed flask, condenser), magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Caption: Experimental workflow for 4-Methylquinoline synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add p-toluidine (10.7 g, 0.1 mol) and 100 mL of diphenyl ether. Stir the mixture until the p-toluidine is fully dissolved.
-
Reagent Addition: To the stirring solution, add this compound (17.5 g, 0.105 mol, 1.05 equiv.).
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (5.4 mL, 0.1 mol) dropwise to the reaction mixture. The addition is exothermic, and the mixture may darken. (Note 1)
-
Reflux: Heat the mixture to a gentle reflux (approx. 200-220 °C) using a heating mantle. Maintain the reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully pour the dark mixture into a beaker containing 200 mL of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases. (Note 2)
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The high-boiling diphenyl ether will remain.
-
Purification: Purify the crude product by vacuum distillation or silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure 4-methylquinoline.
Notes on the Protocol:
-
Note 1: The slow, careful addition of concentrated acid is crucial for safety and to control the initial exotherm. The acid catalyzes both the hydrolysis of the acetal in-situ and the subsequent cyclization and dehydration steps.
-
Note 2: Neutralization with a base like sodium bicarbonate is essential to quench the acid catalyst and remove acidic byproducts before extraction. This step must be done carefully due to vigorous CO₂ evolution.
Anticipated Results for Various Anilines:
The following table presents typical yields that can be expected when applying this general protocol to various substituted anilines, demonstrating the scope of the reaction.
| Starting Aniline | Product | Typical Yield (%) |
| Aniline | Quinoline | 65-75% |
| p-Toluidine | 4-Methylquinoline | 70-80% |
| p-Anisidine | 4-Methoxyquinoline | 60-70% |
| m-Chloroaniline | 7-Chloroquinoline[16] | 55-65% |
Conclusion
This compound is a powerful and versatile C3 building block whose strategic value lies in its masked aldehyde functionality. It provides a reliable and controllable alternative to volatile and reactive reagents like acrolein, enabling efficient access to important heterocyclic systems such as quinolines. Furthermore, its ability to function as both an electrophilic and, via its Grignard derivative, a nucleophilic partner makes it an invaluable tool for introducing the 3-oxopropyl moiety in complex molecule synthesis. The protocols and applications outlined in this guide underscore its significance and provide a solid foundation for its use in research, discovery, and development.
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Application Note & Protocol: Strategic Carbon-Carbon Bond Formation Using 3-Chloro-1,1-diethoxypropane with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Polarity Inversion in Synthesis
The formation of carbon-carbon bonds is the foundational principle of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Grignard reagents, with their potent nucleophilic character, are a cornerstone of this field, traditionally known for their addition to carbonyl groups.[1][2] This guide explores a more nuanced application: the reaction of Grignard reagents with 3-Chloro-1,1-diethoxypropane.
This reaction is a powerful example of umpolung, or the inversion of polarity.[3][4] An aldehyde's carbonyl carbon is naturally electrophilic. However, by using this compound, the three-carbon aldehyde synthon is transformed into a nucleophile acceptor at the terminal carbon, enabling the formation of a C-C bond via nucleophilic substitution. The acetal moiety serves as a robust protecting group for the aldehyde functionality, remaining inert to the strongly basic and nucleophilic Grignard reagent.[5] Subsequent acidic hydrolysis effortlessly unmasks the aldehyde, providing a versatile and efficient route to a diverse range of substituted aldehydes. This methodology is pivotal for synthetic chemists aiming to extend carbon chains and introduce aldehyde functionalities in complex syntheses.[6]
Core Mechanistic Principles
The overall transformation is a two-stage process: a nucleophilic substitution reaction followed by an acetal hydrolysis. Understanding the causality behind each step is critical for successful execution.
The Nature of the Reactants
-
Grignard Reagents (R-MgX): Formed by the reaction of an organohalide with magnesium metal, Grignard reagents are best described as polar organometallic compounds with significant carbanionic character on the carbon bound to magnesium.[1][7][8] This makes them exceptionally strong nucleophiles and bases. Their reactivity necessitates strictly anhydrous (water-free) conditions, as any protic solvent will protonate and destroy the reagent.[7][9] Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential, as they solvate and stabilize the magnesium center, preventing aggregation and maintaining reactivity.[1][3]
-
This compound: This reagent is a diethyl acetal of 3-chloropropionaldehyde.[10][11][12] The key features are:
-
An Electrophilic Carbon: The carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of the halogen, making it susceptible to nucleophilic attack.
-
A Protected Carbonyl: The acetal group is stable under the strongly basic conditions of the Grignard reaction, effectively "hiding" the aldehyde functionality until it is needed.[5] Attempting this reaction on unprotected 3-chloropropanal would result in the Grignard reagent preferentially attacking the highly reactive aldehyde carbonyl group.[13][14]
-
Reaction Pathway
The reaction proceeds via the following logical steps:
-
Nucleophilic Substitution (S N 2): The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon bearing the chlorine atom. This concerted step displaces the chloride ion and forges a new carbon-carbon bond, yielding a substituted 1,1-diethoxypropane intermediate.
-
Acidic Hydrolysis: After the substitution reaction is complete, the reaction mixture is treated with a dilute aqueous acid. This step protonates the acetal oxygens, converting them into good leaving groups (ethanol). The subsequent loss of ethanol and attack by water leads to the formation of a hemiacetal, which rapidly hydrolyzes to reveal the final aldehyde product.[5][6]
Diagram: General Reaction Mechanism
Caption: The two-stage reaction pathway.
Data Presentation: Scope of the Reaction
The versatility of this reaction is demonstrated by the wide range of Grignard reagents that can be employed. The following table summarizes the expected products from various common Grignard reagents, providing a predictive framework for synthetic planning.
| Grignard Reagent (R-MgX) | R Group | Product Name (after hydrolysis) | Expected Yield Range |
| Methylmagnesium bromide | Methyl | Butanal | 65-80% |
| Ethylmagnesium bromide | Ethyl | Pentanal | 70-85% |
| Isopropylmagnesium chloride | Isopropyl | 4-Methylpentanal | 60-75% |
| Phenylmagnesium bromide | Phenyl | 3-Phenylpropanal | 75-90% |
| Benzylmagnesium chloride | Benzyl | 4-Phenylbutanal | 70-85% |
| Vinylmagnesium bromide | Vinyl | Pent-4-enal | 55-70% |
Note: Yields are representative and highly dependent on the purity of reagents, reaction scale, and adherence to anhydrous conditions.
Detailed Experimental Protocols
Safety First: Grignard reagents can be pyrophoric.[6] Anhydrous ethers are extremely flammable.[7][15] this compound is an irritant.[10][16] All procedures must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: Preparation of Grignard Reagent (Example: Phenylmagnesium Bromide)
This protocol is adapted from established literature procedures.[6][15]
Materials:
-
Magnesium turnings (1.2 eq)
-
Bromobenzene (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Iodine (a single small crystal)
Procedure:
-
Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under a stream of inert gas to remove adsorbed moisture.
-
Initiation: Place the magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.
-
Grignard Formation: Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel. Add a small portion (approx. 10%) of the bromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle boiling (reflux) begins.
-
Addition: Once the reaction has started, continue the dropwise addition of the bromobenzene solution at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey or brown solution is the Grignard reagent and should be used promptly.
Protocol B: Reaction with this compound & Hydrolysis
Procedure:
-
Cooling: Cool the freshly prepared Grignard reagent solution in an ice-water bath to 0-5 °C.
-
Substrate Addition: Add a solution of this compound (0.9 eq) in anhydrous diethyl ether to the dropping funnel. Add this solution dropwise to the cold, stirring Grignard reagent. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) in an ice bath. This will hydrolyze any remaining Grignard reagent without strongly affecting the acetal.
-
Extraction: Separate the organic layer. Extract the aqueous layer two times with diethyl ether. Combine all organic layers.
-
Hydrolysis: To the combined organic layers, add a 1-2 M solution of hydrochloric acid (HCl) and stir vigorously at room temperature for 1-3 hours. The hydrolysis can be monitored by TLC or GC-MS.
-
Work-up: Wash the organic layer with saturated sodium bicarbonate solution (to neutralize the acid) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude aldehyde can then be purified by vacuum distillation or flash column chromatography.
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow.
References
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- Cheng, T.-C., et al. (1999). Chelation-Assisted Regioselective C−O Bond Cleavage Reactions of Acetals by Grignard Reagents. The Journal of Organic Chemistry, 64(2), 532-539.
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Application Notes and Protocols: The Strategic Role of 3-Chloro-1,1-diethoxypropane in Heterocyclic Synthesis
Introduction: In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Heterocyclic compounds, which form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials, often require versatile and reliable synthons. 3-Chloro-1,1-diethoxypropane, also known as 3-chloropropionaldehyde diethyl acetal, has emerged as a highly valuable three-carbon (C3) electrophilic building block.[1][2][3] Its primary utility lies in its function as a stable and manageable synthetic equivalent of acrolein and 3-chloropropionaldehyde, two highly reactive and often challenging reagents to handle directly. The acetal moiety serves as a robust protecting group for the aldehyde, which can be unmasked in situ under specific reaction conditions, allowing for controlled and predictable reactivity. This guide provides an in-depth exploration of the applications of this compound in the synthesis of key heterocyclic systems, complete with mechanistic insights and detailed experimental protocols for research and development professionals.
Reagent Profile and Handling
Understanding the properties and safety considerations of a reagent is the foundation of its successful application in the laboratory.
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Chloropropionaldehyde diethyl acetal | [2][3] |
| CAS Number | 35573-93-4 | [1][2] |
| Molecular Formula | C₇H₁₅ClO₂ | [1][2] |
| Molar Mass | 166.65 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 0.995 g/mL at 25 °C | [1] |
| Boiling Point | 84 °C at 25 mmHg | [1] |
| Flash Point | 98 °F (36.7 °C) | [1] |
| Solubility | Insoluble in water; soluble in alcohol, ether | [1] |
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound presents several hazards that must be managed with appropriate precautions.
-
Hazards: The compound is a flammable liquid and vapor.[2][4] It is also an irritant, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][4][5]
-
Handling: Always handle this reagent in a well-ventilated chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[5]
-
Storage: Store in a tightly closed container in a cool, well-ventilated area away from heat, sparks, and open flames.[1][4][5] Recommended storage temperature is between 2°C and 8°C.[1] It is often supplied stabilized with calcium carbonate (CaCO₃) to prevent degradation.
Application in Quinolone Synthesis: A Modern Doebner-von Miller Approach
The quinoline scaffold is a privileged structure in medicinal chemistry, famously found in antimalarial drugs like chloroquine.[7][8] Classical methods for its synthesis, such as the Doebner-von Miller reaction, traditionally use α,β-unsaturated carbonyl compounds.[9] this compound serves as an excellent and more stable precursor for the in situ generation of acrolein, a key component in this reaction.[8]
The use of this compound offers superior control over the reaction compared to using gaseous or neat acrolein, which is prone to polymerization. The reaction proceeds through a cascade of steps initiated by the acid catalyst.
-
Acetal Hydrolysis: Under strong acidic conditions (e.g., HCl, H₂SO₄), the diethyl acetal is hydrolyzed to reveal the reactive 3-chloropropionaldehyde.
-
In Situ Elimination: The 3-chloropropionaldehyde can then undergo elimination of HCl to form acrolein in situ.
-
Michael Addition: The aniline substrate performs a conjugate (Michael) addition to the acrolein.
-
Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring.
-
Aromatization: Subsequent dehydration and oxidation (often facilitated by an oxidizing agent or another molecule of the Schiff base intermediate) yield the final aromatic quinoline ring system.
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The Versatile Role of 3-Chloro-1,1-diethoxypropane in the Synthesis of Pharmaceutical Intermediates
Introduction: In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to achieving efficient, scalable, and economically viable drug production. 3-Chloro-1,1-diethoxypropane, a halogenated acetal, has emerged as a crucial building block, particularly in the synthesis of intermediates for antimalarial drugs. Its unique chemical architecture, featuring a reactive chloride and a protected aldehyde functionality, allows for sequential and controlled chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the side chains of the widely used antimalarial agents, chloroquine and hydroxychloroquine.
Core Principles and Strategic Advantages
The utility of this compound in multi-step synthesis is primarily attributed to the differential reactivity of its functional groups. The terminal chloride is susceptible to nucleophilic substitution, allowing for the introduction of various amine functionalities. The diethoxypropane moiety serves as a stable protecting group for a propanal unit, which can be deprotected under acidic conditions to reveal the aldehyde for subsequent reactions, most notably reductive amination. This strategic protection and sequential reactivity are central to its application.
Application in the Synthesis of Antimalarial Drug Side Chains
The 4-aminoquinoline class of antimalarial drugs, including chloroquine and hydroxychloroquine, consists of a substituted quinoline core and a diamine side chain. The nature of this side chain is critical to the drug's efficacy and pharmacokinetic properties. This compound serves as a key precursor to these essential side chains.
Synthesis of the Chloroquine Side Chain (Novaldiamine)
The synthesis of N,N-diethyl-1,4-pentanediamine, commonly known as Novaldiamine, the side chain of chloroquine, can be conceptualized in a multi-step process originating from this compound. A common industrial approach involves the initial conversion of a related precursor, 5-chloro-2-pentanone.
Conceptual Workflow for Novaldiamine Synthesis:
Conceptual workflow for Novaldiamine synthesis.
Synthesis of the Hydroxychloroquine Side Chain (Hydroxynovaldiamine)
A similar synthetic strategy is employed for the preparation of 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, the side chain of hydroxychloroquine. This process typically initiates with the alkylation of N-ethylethanolamine with 5-chloro-2-pentanone.
Detailed Protocols
The following protocols are based on established synthetic transformations and provide a detailed guide for the laboratory-scale synthesis of key intermediates.
Protocol 1: Synthesis of 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone
This protocol details the synthesis of a key ketone intermediate for the hydroxychloroquine side chain, starting from 5-chloro-2-pentanone.
Reaction Scheme:
5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone + NH₃ + H₂/Catalyst → 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol
Workflow for Hydroxychloroquine Synthesis.
Safety and Handling
-
This compound: This compound is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
5-Chloro-2-pentanone: This is a corrosive and lachrymatory substance. Handle with extreme care in a fume hood and use appropriate PPE.
-
Raney Nickel: This catalyst is pyrophoric and can ignite spontaneously in the air. Always keep it wet with a solvent (e.g., water or ethanol) and handle it in an inert atmosphere when dry.
-
High-Pressure Reactions: All high-pressure reactions should be conducted in a properly rated and maintained autoclave by trained personnel.
Conclusion
This compound and its derivatives are indispensable tools in the synthesis of complex pharmaceutical intermediates. The protocols and principles outlined in this application note provide a solid foundation for researchers to utilize these versatile building blocks in their drug discovery and development endeavors. The ability to perform sequential, controlled reactions makes these reagents highly valuable for the efficient construction of molecules with significant therapeutic potential.
References
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- Organic Syntheses. propiolaldehyde diethyl acetal.
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- ResearchGate. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy.
- PubMed Central. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain.
- Quick Company. Process For Preparation Of Hydroxy Novaldiamine.
- IJPPR. QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES Jalindar.
- MDPI. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe.
- Google Patents. Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol. CN105481705A.
- Wiley Online Library. Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals.
- Master Organic Chemistry. Reductive Amination, and How It Works.
- ResearchGate. New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations.
- MedCrave online. The selective n-alkylation of monoethanolamine in PTC condition.
- ChemRxiv. A convenient way for the synthesis of mono N-alkylated ethanolamine.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 5-Chloro-2-Pentanone: Processes and Applications.
- Google Patents. Process for the preparation of 5-chloro-2-pentanone. US4990682A.
- Google Patents. 5-chloro-2-pentanone preparation method. CN103694094A.
- Google Patents. Synthesizing method of drug intermediate 5-chloro-2-pentanone. CN104447247A.
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- Eureka | Patsnap. 5-chloro-2-pentanone preparation method.
- ResearchGate. N , N -Dimethylformamide Diethyl Acetal.
- MDPI. N,N-Diethyl-3-methylbenzamide.
Application Note: A Versatile Protocol for Nucleophilic Substitution of the Chloride in 3-Chloro-1,1-diethoxypropane
Abstract
This application note provides a comprehensive guide for the nucleophilic substitution of the chloride in 3-chloro-1,1-diethoxypropane. This substrate is a valuable bifunctional building block in organic synthesis, featuring a reactive primary alkyl chloride and a stable acetal protecting group for a propanal moiety. The protocol detailed herein is broadly applicable to a range of nucleophiles and is grounded in the principles of the bimolecular nucleophilic substitution (SN2) mechanism. We will explore the mechanistic underpinnings, provide a detailed step-by-step experimental procedure, discuss safety considerations, and offer guidance for reaction monitoring and product purification. This guide is intended for researchers in synthetic chemistry and drug development seeking to create diverse functionalized aldehyde precursors.
Introduction and Scientific Context
This compound, also known as 3-chloropropionaldehyde diethyl acetal, is a key intermediate for introducing a three-carbon chain with a latent aldehyde functionality.[1][2] The terminal primary chloride provides a reliable electrophilic site for reaction with a wide array of nucleophiles. The characteristic reactions of alkyl halides like this are nucleophilic substitution and elimination.[3] Due to the primary nature of the carbon-chlorine bond in this substrate, the substitution reaction proceeds predictably and efficiently via the SN2 pathway.[4][5]
This allows for the synthesis of molecules containing new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, which are fundamental transformations in the construction of complex organic molecules and active pharmaceutical ingredients.[3] The acetal group is stable under the basic or neutral conditions typical for SN2 reactions but can be readily hydrolyzed back to the aldehyde using dilute acid, making this a powerful synthetic strategy.[6]
Substrate Properties and Safety Imperatives
A thorough understanding of the starting material's properties is critical for safe and effective experimentation.
Physicochemical Data
The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 35573-93-4 | [1] |
| Molecular Formula | C₇H₁₅ClO₂ | [1][7] |
| Molar Mass | 166.65 g/mol | [1][7][8] |
| Appearance | Clear, colorless liquid | [1][9] |
| Density | 0.995 g/cm³ at 25°C | [7][8] |
| Boiling Point | 84°C @ 25 mmHg | [7] |
| Solubility | Insoluble in water; soluble in alcohol, ether | [7] |
Hazard Identification and Safety Precautions
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.[1][8][9]
-
Hazards:
-
Flammable liquid and vapor (H226): Keep away from heat, sparks, open flames, and other ignition sources.[1][8][9] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[9]
-
Irritant: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][8][9]
-
-
Mandatory Personal Protective Equipment (PPE):
Mechanistic Foundation: The SN2 Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This pathway is characteristic of primary alkyl halides reacting with reasonably strong nucleophiles.[4][10]
Key Features of the SN2 Reaction:
-
Kinetics: The reaction is second-order overall, with the rate dependent on the concentration of both the alkyl halide and the nucleophile (rate = k[RX][:Nu⁻]).[3][5]
-
Concerted Mechanism: It is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs.[4][5]
-
Backside Attack: The nucleophile attacks from the side opposite to the leaving group, leading to an inversion of configuration at the carbon center.[5] While the electrophilic carbon in this compound is not a stereocenter, this geometric constraint is a fundamental aspect of the mechanism.
-
Solvent Effects: Polar aprotic solvents such as DMF, DMSO, or acetone are ideal for SN2 reactions.[10] They solvate the counter-ion (e.g., Na⁺) of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive.
Caption: The SN2 mechanism for this compound.
Experimental Protocol: Substitution with Sodium Azide
This protocol provides a specific example using sodium azide as the nucleophile to synthesize 3-azido-1,1-diethoxypropane. It can be adapted for other nucleophiles (e.g., NaCN, NaI, KSCN, sodium thiolates) with adjustments to temperature and reaction time.
Reagents and Equipment
| Reagent/Material | Quantity | Notes |
| This compound | 1.0 eq | |
| Sodium Azide (NaN₃) | 1.5 eq | Highly Toxic! Handle with extreme care. |
| Dimethylformamide (DMF) | 5-10 mL per g of substrate | Anhydrous grade |
| Diethyl ether (Et₂O) | For extraction | |
| Deionized water | For work-up | |
| Brine (sat. NaCl solution) | For washing | |
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying | |
| Round-bottom flask | Appropriate size | Oven-dried |
| Magnetic stirrer and stir bar | ||
| Condenser | ||
| Heating mantle with temp. control | ||
| Separatory funnel | ||
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup: In a chemical fume hood, charge an oven-dried round-bottom flask with a magnetic stir bar, sodium azide (1.5 eq), and anhydrous DMF (5-10 volumes). Begin stirring to create a suspension.
-
Substrate Addition: To the stirred suspension, add this compound (1.0 eq) via syringe.
-
Heating: Equip the flask with a condenser and heat the reaction mixture to 60–80°C using a temperature-controlled heating mantle.[11]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 3-12 hours. The disappearance of the starting material indicates completion.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing deionized water (approximately 3-4 times the volume of DMF used).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts sequentially with deionized water and then with brine to remove residual DMF and salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude 3-azido-1,1-diethoxypropane by vacuum distillation or column chromatography on silica gel.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of 3-azido-1,1-diethoxypropane.
Conclusion
The protocol described provides a reliable and adaptable method for the nucleophilic substitution of this compound. By leveraging the predictable SN2 reactivity of this primary alkyl chloride, a diverse range of functionalized acetals can be synthesized efficiently. These products serve as valuable precursors to functionalized aldehydes, enabling complex synthetic routes in pharmaceutical and materials science research. Adherence to the safety guidelines and mechanistic principles outlined in this note is paramount for successful and safe execution.
References
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- ResearchGate. (n.d.). Chemo-and regioselective cleavage of benzylidene acetals.
- Organic Syntheses. (n.d.). Propiolaldehyde diethyl acetal.
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- Der Pharma Chemica. (n.d.). Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing.
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Application Notes and Protocols for the Deprotection of the Acetal Group in 3-Chloro-1,1-diethoxypropane
Introduction: The Strategic Role of Acetal Deprotection
In the landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular complexity. Acetals are stalwart guardians of aldehyde and ketone functionalities, prized for their resilience in neutral to strongly basic conditions.[1] The diethyl acetal of 3-chloropropionaldehyde, 3-chloro-1,1-diethoxypropane, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[2][3] Its selective deprotection to unveil the reactive aldehyde, 3-chloropropionaldehyde, is a critical transformation that hinges on carefully controlled, typically acidic, conditions.[4]
This guide provides an in-depth exploration of the deprotection of this compound, elucidating the underlying mechanistic principles and offering detailed, field-proven protocols. We will delve into various methodologies, from classic aqueous acid hydrolysis to milder, more selective approaches, equipping researchers with the knowledge to optimize this crucial synthetic step.
Mechanistic Underpinnings of Acid-Catalyzed Acetal Hydrolysis
The deprotection of an acetal is fundamentally a hydrolysis reaction catalyzed by an acid, representing the reverse of its formation.[5][6] The process is an equilibrium, and to drive it towards the aldehyde product, an excess of water is typically employed.[4] The generally accepted mechanism proceeds through the following key stages:
-
Protonation: The reaction initiates with the protonation of one of the acetal's oxygen atoms by an acid catalyst, enhancing its leaving group ability.[4][7]
-
Formation of an Oxonium Ion: The protonated acetal undergoes cleavage, releasing a molecule of ethanol and forming a resonance-stabilized oxonium ion. This step is often the rate-determining step of the reaction.[4][5]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion.[4][7]
-
Formation of a Hemiacetal: Subsequent deprotonation of the resulting intermediate yields a hemiacetal.[4]
-
Regeneration of the Carbonyl Group: The hemiacetal is then protonated on the remaining ethoxy group, which is subsequently eliminated as a second molecule of ethanol to yield the final aldehyde product and regenerate the acid catalyst.[7]
Caption: Mechanism of Acid-Catalyzed Acetal Deprotection.
Methodologies for the Deprotection of this compound
The choice of deprotection method depends on the substrate's sensitivity to acidic conditions and the presence of other functional groups. Below are detailed protocols for various approaches.
Method 1: Classical Aqueous Acid Hydrolysis with Hydrochloric Acid
This is a robust and widely used method, particularly when the substrate is not sensitive to strong acids.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF) or acetone to ensure miscibility.
-
Acid Addition: To the stirred solution, add a 1 M aqueous solution of hydrochloric acid (HCl) (2-3 equivalents). The use of a THF/water solvent system is often effective.[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, neutralize the reaction mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 3-chloropropionaldehyde.
-
Purification: The crude product can be purified by distillation under reduced pressure. Note that 3-chloropropionaldehyde can be unstable and prone to polymerization.[9]
Method 2: Deprotection using Trifluoroacetic Acid (TFA)
Trifluoroacetic acid offers a potent alternative, often used for the cleavage of acid-labile protecting groups.[10][11] It can be employed in both aqueous and non-aqueous conditions. Interestingly, under anhydrous conditions, the reaction may proceed through a hemiacetal TFA ester intermediate.[12]
Protocol:
-
Reaction Setup: Dissolve this compound (1 equivalent) in a solvent such as dichloromethane (CH₂Cl₂) or methanol.
-
Reagent Addition: Add trifluoroacetic acid (TFA) (typically 20 mol% for catalytic deprotection in methanol, or in stoichiometric amounts in CH₂Cl₂) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture and monitor the reaction progress by TLC or GC. Reactions are often complete within 15-30 minutes in methanol.
-
Work-up:
-
For methanolic TFA: Upon completion, evaporate the solvent in vacuo. Add dichloromethane and wash the organic layer with water and then with a saturated NaHCO₃ solution.
-
For CH₂Cl₂/TFA: Carefully quench the reaction with a saturated NaHCO₃ solution.
-
-
Extraction and Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by distillation under reduced pressure.
Method 3: Heterogeneous Catalysis with Solid-Supported Acids
Solid-supported acid catalysts, such as silica sulfuric acid or Amberlyst-15, offer significant advantages in terms of ease of handling, simplified work-up, and catalyst recyclability.[13][14]
Protocol:
-
Catalyst Preparation (for Silica Sulfuric Acid): Neat chlorosulfonic acid can be reacted with silica gel to immobilize sulfuric acid on the surface.[14]
-
Reaction Setup: To a solution of this compound (1 equivalent) in an organic solvent (e.g., dichloromethane), add the solid-supported acid catalyst (e.g., silica sulfuric acid) and wet silica gel (SiO₂).[14][15]
-
Reaction Conditions: Stir the heterogeneous mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by TLC or GC.
-
Work-up: Upon completion, filter off the solid catalyst and wash it with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified.
Comparative Overview of Deprotection Methods
| Method | Catalyst | Solvent | Temperature | Typical Reaction Time | Advantages | Disadvantages |
| Aqueous Acid | HCl, H₂SO₄ | THF/H₂O, Acetone/H₂O | Room Temp. | 1-6 hours | Inexpensive, robust | Harsh conditions, potential for side reactions |
| TFA | Trifluoroacetic Acid | CH₂Cl₂, Methanol | Room Temp. | 15 min - 2 hours | Fast, effective | Corrosive, requires careful handling |
| Solid-Supported Acid | Silica Sulfuric Acid, Amberlyst-15 | CH₂Cl₂ | Room Temp. to Reflux | 1-8 hours | Easy work-up, recyclable catalyst | Can be slower, catalyst preparation may be needed |
| Lewis Acids | Bi(OTf)₃, SnCl₄, Er(OTf)₃ | CH₂Cl₂, Wet Nitromethane | Room Temp. | Varies | Mild conditions, high chemoselectivity | Cost of catalyst, anhydrous conditions may be needed |
Troubleshooting and Field-Proven Insights
Issue 1: Incomplete or Sluggish Reaction
-
Causality: Insufficient water for hydrolysis, low catalyst activity, or steric hindrance.
-
Solutions:
Issue 2: Formation of Side Products
-
Causality: The product, 3-chloropropionaldehyde, is susceptible to self-condensation or polymerization, especially under strongly acidic or basic conditions.[9]
-
Solutions:
Issue 3: Difficulty in Product Isolation
-
Causality: 3-chloropropionaldehyde is a relatively volatile and potentially water-soluble compound.
-
Solutions:
-
Use a lower boiling point solvent for extraction to facilitate its removal during concentration.
-
Perform multiple extractions to ensure complete recovery from the aqueous layer.
-
Use a saturated brine solution during the final wash to reduce the solubility of the aldehyde in the aqueous phase.
-
Caption: Troubleshooting workflow for acetal deprotection.
Conclusion
The deprotection of this compound is a gateway to the versatile chemistry of 3-chloropropionaldehyde. A thorough understanding of the reaction mechanism and the nuances of different acidic conditions is crucial for achieving high yields and purity. By selecting the appropriate methodology and anticipating potential challenges, researchers can confidently and efficiently perform this important transformation.
References
- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.
- ResearchGate. (n.d.). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
- UNT Digital Library. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage.
- Wentzel Lab. (2020, March 4). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. YouTube.
- Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups.
- BODIPATI, V., et al. (n.d.). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates.
- Zolfigol, M. A., et al. (2003). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. Molecules, 8(8), 614-619.
- ResearchGate. (2005). Acid-Catalyzed Synthesis and Deprotection of Dimethyl Acetals in a Miniaturized Electroosmotic Flow Reactor.
- J-STAGE. (n.d.). Deprotection of Acetals and Silyl Ethers Using a Polymer-Supported p-Acid Catalyst: Chemoselectivity and.
- Dr. C. (2020, November 20). 34-3 Removing Acetals – Reaction and Mechanism. YouTube.
- OSTI.GOV. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”.
- Reddit. (2023, April 9). Deprotection of acetal - Stupidly easy ? or complicated story ?. r/chemistry.
- Indian Academy of Sciences. (2013). Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using.
- SciSpace. (n.d.). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions.
- PubMed. (2010, February 19). Mechanistic pathways in CF3COOH-mediated deacetalization reactions.
- Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
- Google Patents. (n.d.). DE2115327A1 - Process for the preparation of 3-chloropropanol- (1).
- J-STAGE. (n.d.). Simple and Chemoselective Deprotection of Acetals.
- ResearchGate. (2015). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis.
- Chemdad. (n.d.). 3-Chloropropionaldehyde diethylacetal.
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). β-CHLOROPROPIONALDEHYDE ACETAL.
- Google Patents. (n.d.). US3922313A - Process for the production of 3-chloropropanol-1.
- ChemBK. (2024, April 9). This compound.
- Chemsrc. (2025, August 21). This compound.
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Application Note & Protocol: Strategic Introduction of the 3-Oxopropyl Group Using 3-Chloro-1,1-diethoxypropane
Introduction: The Strategic Value of the Masked Aldehyde
In the landscape of pharmaceutical and fine chemical synthesis, the introduction of specific functional groups with precision is paramount. The 3-oxopropyl moiety (–CH₂CH₂CHO) is a particularly valuable building block, serving as a precursor to a wide array of molecular scaffolds, including γ-amino acids, 1,4-dicarbonyl compounds, and various heterocyclic systems. However, the high reactivity of the aldehyde group presents a significant challenge, often leading to undesired side reactions under typical alkylating conditions.
3-Chloro-1,1-diethoxypropane emerges as an elegant solution to this challenge. It functions as a stable, masked equivalent of 3-chloropropionaldehyde. The diethyl acetal group effectively protects the aldehyde functionality, rendering it inert to basic and nucleophilic conditions.[1][2] This allows for the chemoselective alkylation of a target nucleophile via the terminal chloro group. Subsequently, a simple acid-catalyzed hydrolysis step unmasks the aldehyde, revealing the desired 3-oxopropyl group at the appropriate stage of the synthetic sequence. This two-stage strategy offers chemists enhanced control and versatility in complex molecule construction.
The Core Mechanism: A Two-Stage Synthetic Approach
The utility of this compound is rooted in a sequential two-stage mechanism: nucleophilic substitution followed by acetal deprotection.
-
Stage 1: Nucleophilic Substitution (Alkylation): The process begins with the displacement of the chloride ion by a suitable nucleophile (Nu⁻). The carbon-chlorine bond is susceptible to attack by a wide range of nucleophiles, including amines, thiolates, enolates, and organometallic reagents. This step forges the key carbon-nucleophile bond, tethering the protected 3-oxopropyl chain to the substrate.
-
Stage 2: Acetal Hydrolysis (Deprotection): Once the alkylation is complete, the diethyl acetal is hydrolyzed under acidic aqueous conditions.[1][2][3] The reaction is initiated by the protonation of one of the ethoxy oxygens, converting it into a good leaving group (ethanol). This process is repeated, ultimately leading to the formation of a protonated aldehyde, which is then deprotonated by water to yield the final 3-oxopropyl product.[1][2] To ensure the equilibrium favors the aldehyde, a large excess of water is typically employed.[1]
Caption: General two-stage mechanism for 3-oxopropyl group introduction.
Protocol: N-Alkylation of Benzylamine and Subsequent Hydrolysis
This protocol provides a representative procedure for the introduction of a 3-oxopropyl group onto a primary amine, a common step in the synthesis of precursors for drug development.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| This compound | >97% | Sigma-Aldrich | 35573-93-4 | Often stabilized with CaCO₃ or K₂CO₃.[4][5] |
| Benzylamine | ≥99% | Acros Organics | 100-46-9 | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Fisher Scientific | 584-08-7 | Used as a base to scavenge HCl. |
| Acetonitrile (CH₃CN) | Anhydrous | VWR | 75-05-8 | Reaction solvent. |
| Diethyl Ether (Et₂O) | ACS Grade | J.T. Baker | 60-29-7 | For extraction. |
| Hydrochloric Acid (HCl) | 2 M Aqueous Solution | LabChem | 7647-01-0 | For hydrolysis and workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | - | 144-55-8 | For neutralization. |
| Saturated Sodium Chloride (NaCl) | Aqueous Solution | - | 7647-14-5 | Brine wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore | 7487-88-9 | Drying agent. |
Safety & Handling
-
This compound: This compound is a flammable liquid and vapor.[4][6] It causes skin, eye, and respiratory irritation.[4][6][7][8][9] All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[4][7]
-
Benzylamine: Corrosive and causes burns. Handle with care in a fume hood.
-
General Precautions: Ensure all glassware is dry before use, especially for the alkylation step.
Experimental Workflow
Caption: Step-by-step workflow for synthesis and deprotection.
Step-by-Step Protocol
Part A: Synthesis of N-benzyl-3,3-diethoxypropan-1-amine (Alkylation)
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzylamine (5.36 g, 50 mmol, 1.0 eq.), anhydrous potassium carbonate (10.37 g, 75 mmol, 1.5 eq.), and 100 mL of anhydrous acetonitrile.
-
Stir the suspension to ensure good mixing.
-
Add this compound (9.17 g, 55 mmol, 1.1 eq.) to the flask.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting benzylamine is consumed.
-
Once complete, cool the mixture to room temperature. Filter off the potassium carbonate solids using a Büchner funnel and wash the solid cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude acetal intermediate as an oil. This intermediate can be used in the next step without further purification.
Part B: Synthesis of 3-(Benzylamino)propanal (Hydrolysis)
-
Transfer the crude N-benzyl-3,3-diethoxypropan-1-amine from Part A into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 2 M aqueous hydrochloric acid. The oil may not fully dissolve initially.
-
Stir the mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by the disappearance of the acetal intermediate via TLC or GC-MS.
-
After completion, cool the flask in an ice bath. Carefully neutralize the reaction by the slow, portion-wise addition of saturated aqueous sodium bicarbonate solution until the pH is ~7-8 (effervescence will occur).
-
Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-(benzylamino)propanal.
-
If necessary, the final product can be purified by silica gel column chromatography.
Technical Insights & Troubleshooting
-
Choice of Base: For the alkylation of less nucleophilic amines or other substrates, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered alkoxide may be required. For carbanion chemistry, bases like LDA (Lithium diisopropylamide) or NaH are standard.
-
Solvent Selection: While acetonitrile is effective, other polar aprotic solvents like DMF or DMSO can also be used to accelerate Sₙ2 reactions, though they require more rigorous removal during workup.
-
Hydrolysis Conditions: The hydrolysis of the acetal is a critical step.[3][10] While 2 M HCl is generally effective, some sensitive substrates may benefit from milder acidic conditions, such as using acetic acid/water mixtures or employing solid acid catalysts like Amberlyst-15.[3] Over-exposure to strong acid or heat can lead to side reactions of the newly formed aldehyde.
-
Product Stability: The resulting 3-aminopropanal product can be prone to self-condensation or polymerization over time. It is often best to use it immediately in the next synthetic step or to convert it to a more stable derivative.
| Problem Encountered | Potential Cause | Recommended Solution |
| Low yield in alkylation step | Incomplete reaction or insufficient base. | Increase reaction time, consider a stronger base or a different solvent (e.g., DMF). |
| Incomplete hydrolysis | Insufficient acid concentration or reaction time. | Increase stirring time, gently warm the reaction (e.g., to 40°C), or use a slightly more concentrated acid. |
| Formation of side products | Aldehyde instability under strong acidic conditions. | Use milder hydrolysis conditions (e.g., acetic acid, silica gel). Ensure the reaction is not overheated.[3][10] |
| Difficult purification | Emulsion during workup. | Add more brine to the separatory funnel to help break the emulsion. Filter through celite if necessary. |
References
- Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.
- ChemSrc. (2025). This compound | CAS#:35573-93-4.
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- Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis.
- Haz-Map. (n.d.). 3-Chloropropionaldehyde diethyl acetal - Hazardous Agents.
- Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals.
- ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
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Application Note: A Detailed Protocol for the Wittig Reaction with 3-Chloro-1,1-diethoxypropane
Abstract: This application note provides a comprehensive, field-proven protocol for conducting the Wittig reaction using 3-chloro-1,1-diethoxypropane and a non-stabilized phosphorus ylide. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a step-by-step methodology, and troubleshooting advice. The protocol leverages an acetal protecting group strategy to ensure compatibility with the strongly basic ylide, enabling the synthesis of a functionalized alkene intermediate. An optional deprotection step to yield the corresponding α,β-unsaturated aldehyde is also detailed.
Principle and Application
The Wittig Reaction
The Wittig reaction is a cornerstone of synthetic organic chemistry, celebrated for its reliability in creating carbon-carbon double bonds by coupling a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide, often called a Wittig reagent.[1][2] Its primary advantage over other olefination methods, such as elimination reactions, is the unambiguous placement of the double bond at the site of the original carbonyl group, providing excellent regiochemical control.[3] This reaction, which earned Georg Wittig the 1979 Nobel Prize in Chemistry, proceeds through a concerted [2+2] cycloaddition mechanism, forming a transient four-membered oxaphosphetane intermediate that subsequently fragments to yield the desired alkene and a phosphine oxide byproduct, typically triphenylphosphine oxide.[4][5]
Strategic Use of Acetal Protection
The Wittig reagent is a strong nucleophile and a strong base. This inherent basicity poses a challenge when working with substrates containing sensitive functional groups. The target substrate, 3-chloropropanal, contains an aldehyde that would readily react, but it also possesses an α-proton that could be abstracted by the ylide, leading to side reactions and reduced yields.
To circumvent this, the protocol employs this compound, where the reactive aldehyde is masked as a diethyl acetal. Acetals are stable under basic and nucleophilic conditions, making them ideal protecting groups for carbonyls during reactions like the Wittig olefination.[6] The acetal remains inert during the formation and reaction of the strongly basic ylide, ensuring that the olefination occurs as intended.[4] Following the successful formation of the C=C bond, the acetal can be efficiently removed under acidic conditions to reveal the aldehyde functionality.[7]
Overall Reaction Scheme
The overall two-stage synthesis is outlined below. The first stage is the Wittig olefination, followed by an optional second stage for the deprotection of the acetal. This protocol will detail the reaction using methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide.
Stage 1: Wittig Olefination
Methyltriphenylphosphonium Bromide + n-BuLi → Methylenetriphenylphosphorane Methylenetriphenylphosphorane + this compound → 4-Chloro-1,1-diethoxybut-1-ene + Triphenylphosphine oxide
Stage 2: Acetal Deprotection (Optional)
4-Chloro-1,1-diethoxybut-1-ene + H₃O⁺ → 4-Chlorobut-2-enal
Materials and Reagents
All reagents should be of high purity (≥98%) and solvents should be anhydrous where specified.
| Reagent/Material | Formula | MW ( g/mol ) | M/Conc. | Quantity | Properties/Hazards |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | - | 4.29 g (12.0 mmol) | Hygroscopic, Irritant |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | 4.4 mL (11.0 mmol) | Pyrophoric, Corrosive |
| This compound | C₇H₁₅ClO₂ | 166.65 | - | 1.67 g (10.0 mmol) | Combustible liquid |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 60 mL | Flammable, Peroxide former |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~3.7 M | 20 mL | Irritant |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | As needed | Highly Flammable |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Desiccant |
| Silica Gel | SiO₂ | 60.08 | - | As needed | For chromatography |
| Hexanes/Ethyl Acetate | - | - | - | As needed | Eluent, Flammable |
| Hydrochloric Acid | HCl | 36.46 | 2 M | As needed | For deprotection, Corrosive |
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Schlenk line or inert gas (Argon/Nitrogen) manifold
-
Magnetic stirrer and stir bars
-
Septa, needles, and syringes
-
Low-temperature thermometer
-
Ice bath and dry ice/acetone bath
-
Rotary evaporator
-
Glassware for extraction and column chromatography
Experimental Protocol
This protocol requires strict anhydrous and inert atmosphere techniques, as the phosphorus ylide is highly sensitive to moisture and oxygen.[3]
Part A: Generation of the Phosphorus Ylide
Causality: The phosphonium salt is deprotonated by a strong, non-nucleophilic base to form the ylide.[4] n-BuLi is ideal for non-stabilized ylides. The reaction is performed at 0°C to control the initial exothermic reaction and then allowed to warm to ensure complete ylide formation, which is visually confirmed by the appearance of a characteristic deep orange or reddish color.
-
Setup: Dry a 100 mL three-neck round-bottom flask under flame or in an oven and allow it to cool under a stream of inert gas (Argon or N₂). Equip the flask with a magnetic stir bar, a rubber septum, a gas inlet, and a glass stopper.
-
Add Phosphonium Salt: Add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol, 1.2 equiv) to the flask. Purge the flask with inert gas for several minutes.
-
Add Solvent: Add 40 mL of anhydrous THF via syringe. Stir the resulting suspension.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Base Addition: Slowly add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes. A deep orange-red color will develop, indicating the formation of the ylide.
-
Ylide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.
Part B: The Wittig Reaction
Causality: The reaction is cooled to -78°C before adding the protected aldehyde to control the initial, often rapid, nucleophilic attack of the ylide on the carbonyl-equivalent carbon.[5] Allowing the reaction to warm slowly to room temperature ensures it proceeds to completion. The disappearance of the ylide's color is a strong indicator that the reaction is finished.
-
Cooling: Cool the ylide solution to -78°C using a dry ice/acetone bath.
-
Substrate Addition: In a separate vial, dissolve this compound (1.67 g, 10.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF. Add this solution dropwise to the cold ylide mixture over 15 minutes.
-
Reaction: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 3-4 hours or until the deep color of the ylide has faded to a pale yellow/off-white suspension.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.
Part C: Work-up and Purification
Causality: The reaction is quenched with saturated aqueous ammonium chloride, a mild acid source, to neutralize any remaining ylide or base. The major byproduct, triphenylphosphine oxide, has moderate polarity and can be challenging to separate. A non-polar/slightly polar eluent system during column chromatography is typically effective for isolating the less polar alkene product.
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Washing & Drying: Combine the organic layers and wash with 30 mL of brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product will be an oil contaminated with triphenylphosphine oxide. Purify the material by flash column chromatography on silica gel using a gradient eluent, starting with 100% hexanes and gradually increasing polarity to 98:2 Hexanes:Ethyl Acetate.
-
Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield 4-chloro-1,1-diethoxybut-1-ene as a colorless oil.
Optional Protocol: Acetal Deprotection
Causality: Acetal hydrolysis is an acid-catalyzed process.[6] The reaction involves protonation of an acetal oxygen, followed by elimination of an alcohol to form an oxocarbenium ion, which is then attacked by water. A second elimination yields the final aldehyde.
-
Setup: Dissolve the purified 4-chloro-1,1-diethoxybut-1-ene (e.g., 1.0 mmol) in a 1:1 mixture of THF and water (10 mL).
-
Acidification: Add 1 mL of 2 M HCl and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Neutralize the reaction with saturated aqueous NaHCO₃. Extract the product with diethyl ether (3 x 15 mL).
-
Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and carefully concentrate in vacuo to yield 4-chlorobut-2-enal. Note: The product may be volatile.
Characterization (Predicted)
4-Chloro-1,1-diethoxybut-1-ene:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.85-5.75 (m, 1H, =CH-), 5.10-5.00 (m, 1H, -CH(OEt)₂), 4.95-4.85 (m, 1H, =CH₂), 3.70-3.50 (m, 4H, 2 x -OCH₂CH₃), 3.60 (t, 2H, -CH₂Cl), 2.50 (q, 2H, -CH₂CH=), 1.25 (t, 6H, 2 x -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 134.5, 117.0, 102.5, 61.5, 45.0, 35.0, 15.2.
-
IR (neat, cm⁻¹): 2975, 2870 (C-H), 1640 (C=C), 1120, 1060 (C-O), 750 (C-Cl).
Workflow and Mechanism Visualization
Overall Experimental Workflow
Caption: Experimental workflow from ylide generation to product isolation.
The Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
Safety Precautions
-
n-Butyllithium: n-BuLi is pyrophoric and will ignite on contact with air or moisture. It is also corrosive. Handle only under an inert atmosphere using proper syringe techniques. Always have a Class D fire extinguisher available.
-
Solvents: THF and diethyl ether are highly flammable. THF can form explosive peroxides upon standing. Use only peroxide-free THF. Perform all operations in a well-ventilated chemical fume hood away from ignition sources.
-
Phosphonium Salts: While generally stable, phosphonium salts can be irritating to the skin, eyes, and respiratory tract. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Corrosive Acids: Handle hydrochloric acid in a fume hood while wearing acid-resistant gloves and safety goggles.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No ylide color forms upon adding n-BuLi. | 1. Wet solvent or glassware. 2. Decomposed n-BuLi. 3. Impure phosphonium salt. | 1. Ensure all glassware is rigorously dried and use freshly distilled anhydrous solvent. 2. Titrate the n-BuLi solution before use to confirm its concentration. 3. Dry the phosphonium salt under high vacuum before use. |
| Low yield of alkene product. | 1. Incomplete ylide formation. 2. Ylide quenched by air/moisture leak. 3. Inefficient purification. | 1. Allow the ylide generation to proceed for the full recommended time. 2. Check all seals and connections in the inert gas setup. Maintain positive inert gas pressure. 3. Collect smaller fractions during chromatography and monitor carefully by TLC. |
| Triphenylphosphine oxide is difficult to remove. | Co-elution with the product due to similar polarity. | 1. Use a less polar eluent system (e.g., pure pentane or hexanes) initially to elute the nonpolar alkene. 2. In some cases, precipitating the oxide from a cold non-polar solvent like hexanes/ether can be effective before chromatography. |
| Acetal deprotection is slow or incomplete. | Insufficient acid catalyst or reaction time. | 1. Add a few more drops of acid. 2. Gently warm the reaction mixture to 30-40°C. 3. Increase reaction time and monitor by TLC. |
References
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
- Lee, G., & Hong, S. (2014). An efficient protection of carbonyls and deprotection of acetals using decaborane. Tetrahedron Letters, 55(28), 3896-3899. [Link]
- University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
- Ono, M., Kuwajima, I., & Akita, H. (1989). Simple and Chemoselective Deprotection of Acetals. Chemistry Letters, 18(5), 901-902. [Link]
- Chang, C., Chu, K. C., & Yue, S. (1992). Anhydrous Deprotection of Dimethyl Acetals with Acetyl Chloride/ZnCl₂.
- Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. [Link]
- Ashenhurst, J. (2018). The Wittig Reaction: Synthesis of Alkenes. Master Organic Chemistry. [Link]
- Mohammadpoor-Baltork, I., et al. (2005). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Molecules, 10(10), 1339-1345. [Link]
- Scribd. (n.d.). Understanding the Wittig Reaction and Acetals. [Link]
- Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
- Wikipedia. (n.d.). Wittig reaction. [Link]
- Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. [Link]
- ResearchGate. (n.d.). Influence of the Solvent on the Stereochemical Outcome of the Wittig Reaction. [Link]
- Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
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- 7. academic.oup.com [academic.oup.com]
Application Notes & Protocols: 3-Chloro-1,1-diethoxypropane as a Versatile Precursor for the Synthesis of Substituted Propanes
Abstract
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the strategic use of 3-chloro-1,1-diethoxypropane. It serves as a versatile three-carbon electrophilic building block for synthesizing a wide array of substituted propanes. The inherent bifunctional nature of this reagent—a reactive primary chloride and a stable, yet readily deprotectable, diethyl acetal—offers a powerful platform for complex molecule construction. We will explore the causality behind experimental choices, provide validated protocols for key transformations, and illustrate its utility in forming critical C-N, C-C, and C-O bonds, ultimately leading to valuable synthetic intermediates such as γ-amino acids and other functionalized propyl derivatives.
Introduction: The Strategic Advantage of a Bifunctional Precursor
In the landscape of organic synthesis, reagents that offer both reactivity and latent functionality are invaluable. This compound (also known as 3-chloropropionaldehyde diethyl acetal) is a prime example of such a molecule.[1][2] Its structure features a primary alkyl chloride, an excellent site for SN2 nucleophilic substitution, and a diethyl acetal group. This acetal serves as a robust protecting group for a propanal moiety, stable to basic, nucleophilic, and organometallic conditions, yet susceptible to clean hydrolysis under acidic conditions to reveal the aldehyde.
This dual-reactivity profile allows for a synthetic strategy wherein a nucleophile is first introduced at the C3 position, followed by the deprotection of the C1 aldehyde for subsequent transformations (e.g., oxidation, reduction, or olefination). This guide elucidates the core applications of this reagent, providing both the mechanistic rationale and field-tested protocols.
Physicochemical Properties
A clear understanding of the reagent's physical properties is fundamental to its effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅ClO₂ | [1][2][3] |
| Molecular Weight | 166.64 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][4] |
| Boiling Point | 84 °C at 25 mmHg (3.33 kPa) | [5] |
| Density | 0.995 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.420 | [5] |
| Solubility | Insoluble in water; soluble in alcohol, ether | [5] |
Core Synthetic Applications: A Modular Approach
The primary utility of this compound lies in its reaction with nucleophiles. The choice of nucleophile dictates the class of substituted propane synthesized.
Logical Workflow of Synthesis
The general workflow involves an initial nucleophilic substitution followed by acetal deprotection, opening pathways to diverse functionalized molecules.
Caption: General synthetic workflow using this compound.
Application Protocol I: C-N Bond Formation for GABA Analogues
A significant application of this precursor is in the synthesis of γ-aminobutyric acid (GABA) analogues, which are crucial neurotransmitter modulators.[6][7][8] This protocol details the synthesis of a protected γ-aminopropane, a direct precursor to these targets.
Expertise & Causality
We utilize a two-step sequence starting with potassium phthalimide. This choice is deliberate: phthalimide provides a masked primary amine that is non-basic and crystalline, simplifying purification. It is introduced via a classic Gabriel synthesis, an efficient SN2 reaction. Subsequent hydrazinolysis is a standard and high-yielding method for deprotection without affecting the acetal.
Experimental Protocol: Synthesis of 3-Phthalimido-1,1-diethoxypropane
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (1.85 g, 10 mmol) and N,N-dimethylformamide (DMF, 50 mL).
-
Reaction Initiation: Add this compound (1.67 g, 10 mmol) to the stirred suspension.
-
Heating: Heat the reaction mixture to 80-90 °C using an oil bath. The suspension will gradually become homogeneous.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).
-
Purification: Recrystallize the crude product from ethanol/water to yield pure 3-phthalimido-1,1-diethoxypropane as a white crystalline solid.
Protocol: Deprotection to 3-Amino-1,1-diethoxypropane
-
Reaction Setup: Suspend the phthalimide product (2.77 g, 10 mmol) in ethanol (100 mL) in a round-bottom flask with a reflux condenser.
-
Reagent Addition: Add hydrazine monohydrate (0.5 mL, ~10 mmol) to the suspension.
-
Reflux: Heat the mixture to reflux. A voluminous white precipitate (phthalhydrazide) will form. The reaction is typically complete in 2 hours.
-
Isolation: Cool the mixture, acidify with concentrated HCl to pH ~1, and filter to remove the phthalhydrazide precipitate.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is the hydrochloride salt of the desired amine. For the free amine, neutralize with a base like NaOH and extract with an organic solvent.
| Step | Key Parameters | Expected Yield | Purity (Post-Recrystallization) |
| Phthalimide Substitution | DMF, 90 °C, 5h | 85-95% | >98% |
| Hydrazinolysis | Ethanol, Reflux, 2h | 80-90% | >97% (as HCl salt) |
Application Protocol II: The Acetal as a Latent Aldehyde
The true synthetic power of the substituted propane intermediates is realized upon the hydrolysis of the acetal group to reveal the aldehyde. This aldehyde can then be used in countless subsequent reactions.
Trustworthiness: A Self-Validating System
The protocol described below is robust and self-validating. The complete conversion of the acetal to the aldehyde can be easily monitored by the disappearance of the starting material on TLC and the appearance of a more polar spot for the aldehyde. Furthermore, the aldehyde product can be derivatized with 2,4-dinitrophenylhydrazine to form a characteristic colored precipitate, confirming its presence.
Experimental Protocol: Acetal Hydrolysis
-
Reaction Setup: Dissolve the substituted 1,1-diethoxypropane (e.g., 3-amino-1,1-diethoxypropane HCl salt, 10 mmol) in a mixture of tetrahydrofuran (THF, 30 mL) and water (10 mL).
-
Acid Catalyst: Add 3M aqueous HCl (5 mL). The choice of acid is critical; stronger acids like HCl or H₂SO₄ ensure rapid hydrolysis. For acid-sensitive substrates, milder catalysts like pyridinium p-toluenesulfonate (PPTS) can be used, though this requires longer reaction times.
-
Stirring: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC (e.g., 1:1 hexanes:ethyl acetate). The starting acetal is significantly less polar than the product aldehyde. The reaction is usually complete within 1-3 hours.
-
Work-up: Once the reaction is complete, neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography or distillation.
Caption: Step-by-step workflow for acetal deprotection.
Safety and Handling
Authoritative grounding in safety is non-negotiable when handling any chemical reagent. This compound is a flammable liquid and an irritant.[1][5]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
-
References
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- Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA.
- Synthesis, Conformation and Biological Evaluation of the Enantiomers of 3-Fluoro-γ-Aminobutyric Acid ((R)- and (S)-3F-GABA): An Analogue of the Neurotransmitter GABA.
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- β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE.Organic Syntheses.[Link]
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- CYCLOPROPANONE ETHYL HEMIACETAL FROM ETHYL 3-CHLOROPROPANO
- Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
- Kojic amine--a novel gamma-aminobutyric acid analogue.
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scale-up synthesis considerations for 3-Chloro-1,1-diethoxypropane
An Application Guide to the Scale-Up Synthesis of 3-Chloro-1,1-diethoxypropane
Abstract
This compound, also known as 3-chloropropionaldehyde diethyl acetal, is a valuable bifunctional building block in organic synthesis, notably utilized in the preparation of pharmaceuticals and other complex organic molecules.[1][2] Its synthesis, while straightforward at the laboratory scale, presents significant challenges upon scale-up, primarily due to the hazardous nature of its key precursor, acrolein. This document provides a comprehensive guide for researchers, chemists, and process development professionals on the safe and efficient large-scale synthesis of this compound. We will delve into the mechanistic underpinnings, critical process parameters, a detailed scale-up protocol, and robust safety procedures essential for a successful and safe manufacturing campaign.
Mechanistic Rationale and Strategic Considerations
The synthesis of this compound is achieved through the acid-catalyzed reaction of acrolein with anhydrous ethanol and hydrogen chloride.[3] The overall transformation involves two distinct, sequential reactions occurring in a single pot: a Michael addition followed by an acetalization.
Reaction Scheme: Acrolein + 2 Ethanol + Hydrogen Chloride → this compound + Water
Understanding the mechanism is paramount for process control:
-
Protonation and Michael Addition: Hydrogen chloride (HCl), a strong acid, first protonates the carbonyl oxygen of acrolein, activating the α,β-unsaturated system. The chloride ion (Cl⁻) then acts as a nucleophile, attacking the β-carbon in a conjugate or Michael addition. This forms the intermediate, 3-chloropropionaldehyde.
-
Acetalization: The in-situ generated 3-chloropropionaldehyde readily undergoes acetalization in the presence of excess ethanol and the acid catalyst (HCl).[4][5] The aldehyde is protonated, followed by two successive nucleophilic attacks by ethanol molecules, ultimately forming the stable diethyl acetal and eliminating one molecule of water.[6]
Driving the equilibrium of the acetalization step towards the product is critical. This is achieved by using an excess of ethanol and ensuring anhydrous conditions, as the presence of water can lead to the hydrolysis of the acetal back to the aldehyde.[7]
Caption: Reaction pathway for the synthesis of this compound.
Hazard Analysis and Critical Safety Imperatives
The primary challenge in scaling this synthesis is the management of acrolein, a highly toxic, flammable, and reactive substance.[8][9] A failure to implement stringent safety protocols can lead to catastrophic equipment failure or severe personnel exposure.
Acrolein (CAS: 107-02-8) Hazards:
-
Extreme Toxicity: Acrolein is highly toxic via inhalation, ingestion, and skin absorption. It is a severe irritant to the eyes, skin, and respiratory system, and can cause delayed pulmonary edema.[9] All manipulations must be performed in a closed system or a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10][11]
-
High Flammability: It has a very low flash point (-15°F / -26°C) and its vapors can form explosive mixtures with air.[8][12] The process area must be free of ignition sources, and all equipment must be properly grounded to prevent static discharge.[11][13]
-
Uncontrolled Polymerization: Acrolein can polymerize violently and exothermically when exposed to acids, bases, light, or heat.[8][12] This reaction can cause a rapid increase in temperature and pressure, potentially leading to a runaway reaction and vessel rupture. The presence of an inhibitor, typically hydroquinone, is essential for safe storage and handling.[14]
Process Safety Considerations:
-
Thermal Management: The reaction is exothermic. A robust reactor cooling system is non-negotiable. The temperature must be strictly controlled, especially during the addition of acrolein, to prevent runaway polymerization.
-
Controlled Addition: Acrolein must be added slowly and, ideally, below the surface of the ethanolic HCl solution to ensure rapid mixing and heat dissipation.
-
Inert Atmosphere: Blanketing the reactor with an inert gas like nitrogen is crucial to prevent the formation of explosive vapor-air mixtures and potential peroxide formation.[12]
-
Emergency Preparedness: An emergency plan must be in place, including procedures for quenching a runaway reaction (e.g., with a shortstop solution), handling spills, and medical response for personnel exposure.[8][15] Eyewash stations and safety showers must be immediately accessible.[9]
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a 20 L scale synthesis in a suitable jacketed glass reactor. All operations must be conducted by trained personnel in a controlled environment with appropriate engineering controls.
Equipment:
-
20 L jacketed glass reactor with overhead stirring, thermocouple, reflux condenser, and nitrogen inlet/outlet.
-
Addition funnel (2 L) with pressure equalization.
-
Cooling/heating circulator for the reactor jacket.
-
Scrubber system (e.g., containing a caustic solution) for off-gassing HCl.
-
Vacuum distillation setup.
Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles | Notes |
|---|---|---|---|---|---|
| Anhydrous Ethanol | 64-17-5 | 46.07 | 6.0 L (~4.74 kg) | 102.9 | ≥99.5% purity |
| Hydrogen Chloride (gas) | 7647-01-0 | 36.46 | ~1.3 kg | 35.7 | Anhydrous grade |
| Acrolein (stabilized) | 107-02-8 | 56.06 | 1.0 kg (1.18 L) | 17.8 | Stabilized with hydroquinone |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | As needed | - | For neutralization |
| Saturated Sodium Chloride | N/A | N/A | ~4.0 L | - | For work-up |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - | For drying |
Step-by-Step Procedure:
-
Preparation of Ethanolic HCl:
-
Assemble the dry reactor system under a nitrogen atmosphere.
-
Charge the reactor with anhydrous ethanol (6.0 L).
-
Begin cooling the reactor jacket to 0-5 °C with constant stirring.
-
Slowly bubble anhydrous hydrogen chloride gas through a dip tube into the ethanol. Monitor the temperature closely, ensuring it does not exceed 10 °C.
-
Continue adding HCl until the solution has gained approximately 1.3 kg in mass. This creates a saturated solution ready for the reaction.
-
-
Acrolein Addition (Critical Step):
-
Ensure the ethanolic HCl solution is maintained at 0-5 °C.
-
Charge the addition funnel with stabilized acrolein (1.0 kg).
-
Begin the slow, dropwise addition of acrolein to the stirred ethanolic HCl solution over a period of 2-3 hours.
-
CRITICAL: Monitor the internal temperature continuously. If the temperature rises above 10 °C, immediately stop the addition and allow the reactor to cool before resuming. A rapid temperature increase may indicate the onset of polymerization.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Gradually allow the mixture to warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.
-
Monitor the reaction progress by taking small, quenched aliquots for GC analysis until the consumption of the 3-chloropropionaldehyde intermediate is complete.
-
-
Work-up and Neutralization:
-
Once the reaction is complete, cool the mixture back down to 10-15 °C.
-
Slowly and carefully add a saturated aqueous solution of sodium carbonate to neutralize the excess HCl. Add portion-wise to control gas evolution (CO₂). Check the pH of the aqueous layer periodically until it is neutral (pH ~7-8).
-
Stop stirring and allow the layers to separate.
-
Transfer the entire mixture to a larger separatory funnel. Drain and discard the lower aqueous layer.
-
Wash the organic layer twice with saturated sodium chloride solution (2 L each wash) to remove residual salts and water-soluble impurities.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate, stir for 30 minutes, and then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the bulk of the excess ethanol.
-
-
Purification by Vacuum Distillation:
Caption: Process workflow for the scale-up synthesis of this compound.
Analytical Characterization
To ensure the final product meets the required specifications, the following analytical tests should be performed.
| Parameter | Method | Specification | Purpose |
| Purity | Gas Chromatography (GC-FID) | ≥ 98.0% | Quantifies product purity and detects residual starting materials or byproducts. |
| Identity | ¹H and ¹³C NMR Spectroscopy | Conforms to reference spectrum | Confirms the chemical structure of the target molecule. |
| Functional Groups | FTIR Spectroscopy | Conforms to reference spectrum | Verifies the presence of C-O (ether), C-Cl, and C-H bonds and absence of C=O (aldehyde).[1] |
| Physical Properties | N/A | Density: ~0.995 g/mL[3]Refractive Index: ~1.420[3] | Confirms physical constants of the pure product. |
Conclusion
The scale-up synthesis of this compound is a viable industrial process when executed with a thorough understanding of the underlying chemistry and a rigorous adherence to safety protocols. The extreme hazards associated with acrolein necessitate the use of appropriate engineering controls, meticulous process monitoring, and comprehensive emergency planning. By carefully managing reaction temperature, addition rates, and anhydrous conditions, high yields of pure product can be safely and reliably achieved. This guide provides a foundational protocol that should be adapted and optimized based on available equipment and specific process safety reviews within your organization.
References
- Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128. (Note: While not directly cited in the text, this reference provides context on aldehyde chemistry relevant to acrolein.)
- Agency for Toxic Substances and Disease Registry (ATSDR). (2007). Public Health Statement for Acrolein. Centers for Disease Control and Prevention (CDC).
- International Chemical Safety Cards (ICSC). (n.d.). ICSC 0090 - ACROLEIN. Inchem.org.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: acrolein.
- Pawar, S. S., et al. (2018). A simple and general method for acetalization of aldehydes by means of a photochemical reaction under low-energy visible light irradiation. Organic Letters, 20(15), 4571-4575.
- CAS Common Chemistry. (n.d.). This compound. American Chemical Society.
- Yale Environmental Health & Safety. (n.d.). Acrolein Safety. Yale University.
- ChemBK. (2024). This compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Ghorbani-Vaghei, R., & Veisi, H. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5329-5337.
- International Journal of Scientific Development and Research (IJSDR). (2020). A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. IJSDR, 5(2).
- Carrigan, M. D., et al. (2002). A Simple and Versatile Method for the Synthesis of Acetals from Aldehydes and Ketones Using Bismuth Triflate. The Journal of Organic Chemistry, 67(1), 1027-1030.
- Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure.
- da Silva, A. M., et al. (2014). Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. Química Nova, 37(8), 1389-1393.
- Seven Chongqing Chemdad Co., Ltd. (n.d.). 3-Chloropropionaldehyde diethylacetal.
Sources
- 1. This compound | C7H15ClO2 | CID 96217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloropropionaldehyde diethylacetal Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chembk.com [chembk.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijsdr.org [ijsdr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chemos.de [chemos.de]
- 12. ICSC 0090 - ACROLEIN [inchem.org]
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- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 15. echemi.com [echemi.com]
- 16. CAS Common Chemistry [commonchemistry.cas.org]
Application Notes and Protocols: One-Pot Synthesis Strategies Involving 3-Chloro-1,1-diethoxypropane
Introduction: The Versatility of a Masked Electrophile in One-Pot Syntheses
In the realm of modern synthetic organic chemistry, the pursuit of efficiency and elegance has led to the widespread adoption of one-pot reactions. These strategies, wherein multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and resource expenditure. A key player in the design of such efficient synthetic routes is the use of versatile building blocks that can participate in sequential or domino reactions. 3-Chloro-1,1-diethoxypropane, a stable and readily available diethyl acetal of 3-chloropropionaldehyde, is an exemplary synthon that serves as a masked electrophilic three-carbon unit. Its true synthetic potential is unleashed under specific reaction conditions, revealing a reactive aldehyde functionality and a terminal alkyl chloride, poised for participation in a variety of intramolecular and intermolecular transformations.
This technical guide delves into the strategic application of this compound in one-pot syntheses, with a particular focus on the construction of medicinally relevant heterocyclic scaffolds, namely quinolines and 1,5-benzodiazepines. As a Senior Application Scientist, the aim of this document is to provide not just a set of protocols, but a deeper understanding of the causality behind the experimental choices, empowering researchers to adapt and innovate upon these methodologies.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅ClO₂ | [1][2] |
| Molecular Weight | 166.65 g/mol | [1][2] |
| Appearance | Colorless liquid | |
| Boiling Point | 84 °C @ 25 mmHg | [3] |
| Density | 0.995 g/mL at 25 °C | [3] |
| Solubility | Insoluble in water; soluble in alcohol, ether | [3] |
Safety Precautions: this compound is a flammable liquid and an irritant to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Application I: One-Pot Synthesis of Substituted Quinolines
The quinoline scaffold is a privileged structural motif found in a plethora of natural products and synthetic pharmaceuticals with a wide range of biological activities. The Combes synthesis is a classic method for quinoline formation involving the acid-catalyzed reaction of an aniline with a β-dicarbonyl compound. Herein, we propose a one-pot modification of this approach utilizing this compound as a surrogate for a β-chloroaldehyde, which upon in-situ generation, can react with anilines to afford substituted quinolines.
Plausible Reaction Mechanism
The proposed one-pot synthesis of quinolines from anilines and this compound is a cascade of reactions initiated by the in-situ generation of 3-chloropropionaldehyde.
Caption: Proposed workflow for the one-pot synthesis of quinolines.
Detailed Experimental Protocol
Materials:
-
Substituted aniline (1.0 equiv)
-
This compound (1.2 equiv)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Toluene or high-boiling solvent (e.g., diphenyl ether)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard work-up and purification supplies (saturated NaHCO₃ solution, brine, organic solvent for extraction, drying agent, silica gel for chromatography)
Procedure:
-
To a clean, dry round-bottom flask, add the substituted aniline (1.0 equiv).
-
Add the solvent (e.g., toluene, 5-10 mL per mmol of aniline).
-
With stirring, add this compound (1.2 equiv) to the reaction mixture.
-
Carefully add the acid catalyst (e.g., PPA, a sufficient amount to ensure a stirrable slurry) to the flask.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution. Caution: Vigorous gas evolution may occur.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted quinoline.
Expert Insights: The choice of acid catalyst is crucial. While strong mineral acids can be used, polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) often provide better yields by acting as both a catalyst and a dehydrating agent. The reaction temperature and time will need to be optimized depending on the reactivity of the aniline substrate. Electron-donating groups on the aniline will generally facilitate the cyclization step.
Application II: One-Pot Synthesis of 1,5-Benzodiazepines
1,5-Benzodiazepines are a class of heterocyclic compounds with a wide range of pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic effects. A common synthetic route involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound or two equivalents of a ketone/aldehyde.[4] In this application note, we propose a one-pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines from o-phenylenediamines and this compound.
Plausible Reaction Mechanism
This one-pot synthesis proceeds through a domino reaction involving in-situ aldehyde formation, double imine formation, and subsequent intramolecular cyclization.[4]
Caption: Proposed workflow for the one-pot synthesis of 1,5-benzodiazepines.
Detailed Experimental Protocol
Materials:
-
Substituted o-phenylenediamine (1.0 equiv)
-
This compound (1.1 equiv)
-
Catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, InCl₃) or a Brønsted acid (e.g., p-toluenesulfonic acid)
-
Methanol or Ethanol
-
Round-bottom flask with magnetic stirrer
-
Standard work-up and purification supplies
Procedure:
-
In a round-bottom flask, dissolve the o-phenylenediamine (1.0 equiv) in methanol or ethanol (5-10 mL per mmol of diamine).
-
Add the acid catalyst (e.g., Sc(OTf)₃, 5 mol%).
-
To the stirred solution, add this compound (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 2-8 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired 1,5-benzodiazepine derivative.
Expert Insights: The choice of catalyst can significantly influence the reaction rate and yield. Lewis acids are often effective in promoting both the deacetalization and the subsequent condensation steps. The reaction is generally clean, but optimization of the catalyst loading and reaction temperature may be necessary for different substrates. The presence of the chloro-substituent on the benzodiazepine ring opens avenues for further functionalization.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the one-pot synthesis of complex heterocyclic molecules. The protocols outlined in this guide for the synthesis of quinolines and 1,5-benzodiazepines demonstrate its utility as a masked three-carbon electrophile. The presented methodologies are based on well-established reaction principles and offer a streamlined approach to these important classes of compounds. Researchers are encouraged to explore the scope of these reactions with a variety of substituted anilines and o-phenylenediamines, and to investigate the further synthetic transformations of the resulting chloro-functionalized heterocycles. The continued development of one-pot strategies utilizing such masked synthons will undoubtedly contribute to the advancement of efficient and sustainable organic synthesis.
References
- Sun, Y., & Wang, L. (2018). One-pot synthesis of novel functionalized benzodiazepines via three-component or domino reactions. New Journal of Chemistry, 42(24), 20032-20040. [Link]
- An efficient facile and one-pot synthesis of benzodiazepines and chemoselective 1,2-disubstituted benzimidazoles using a magnetically retrievable Fe3O4 nanocatalyst under solvent free conditions. RSC Advances, 5(10), 7381-7388. [Link]
- One-pot synthesis of benzo[b][5][6]diazepines via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation. New Journal of Chemistry, 44(39), 17051-17055. [Link]
- Highly efficient one-pot, three-component synthesis of 1, 5-benzodiazepine derivatives. Chinese Chemical Letters, 24(12), 1085-1088. [Link]
- Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389.
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry, 101(6), 365-376. [Link]
- PubChem. This compound.
- Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Omega, 3(7), 7786–7795. [Link]
- GSRS. This compound. [Link]
- One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. The Journal of Organic Chemistry, 68(25), 9838–9841. [Link]
- A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T.
- ChemBK. This compound. [Link]
- Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. Results in Chemistry, 7, 101416. [Link]
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega, 9(24), 26863–26909. [Link]
- Chemistry Stack Exchange.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(4), M1490. [Link]
- Chemsrc. This compound. [Link]
- PubChem. 4-Chloroquinoline.
- Condensation of some substituted phenols and anilines with formaldehyde. Formation of 2-phenyl-1,3-benzoxazines and N-(2-hydroxybenzyl)anilines. Journal of the Chemical Society, Perkin Transactions 1, 2755-2759. [Link]
- Brønsted Acid Catalyzed Monoalkylation of Anilines with Trichloroacetimidates. The Journal of Organic Chemistry, 80(3), 1993-2000. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Chloro-1,1-diethoxypropane by Distillation
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 3-chloro-1,1-diethoxypropane. The following content, structured in a practical question-and-answer format, addresses common challenges and frequently asked questions, providing field-proven insights and solutions to ensure a successful and efficient distillation process.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of this compound (also known as 3-chloropropionaldehyde diethyl acetal) is critical for designing a successful purification strategy.[1][2][3] Key data is summarized below.
| Property | Value | Source(s) |
| CAS Number | 35573-93-4 | [1][2][4] |
| Molecular Formula | C₇H₁₅ClO₂ | [4][5] |
| Molecular Weight | 166.65 g/mol | [2] |
| Appearance | Clear, colorless to yellow liquid/oil | [2][6] |
| Density | 0.995 g/mL at 25 °C | [4][7] |
| Boiling Point | 84 °C at 25 mmHg (33.3 kPa) | [4][7] |
| Flash Point | 54 °C (129.2 °F) | [8] |
| Refractive Index | n20/D 1.420 | [4] |
| Storage | 2-8°C, tightly closed container | [4][7] |
Q2: Why is vacuum distillation the required method for purifying this compound?
This compound has a relatively high boiling point at atmospheric pressure. Attempting to distill it under ambient pressure would require high temperatures that could lead to thermal decomposition. Halogenated ethers and acetals can be susceptible to degradation, potentially liberating hazardous substances like hydrogen chloride (HCl).[9] Vacuum distillation lowers the boiling point of the liquid, allowing it to vaporize at a lower, safer temperature, thereby preserving the integrity of the molecule.[10]
Q3: What are the common impurities I should expect in the crude material?
The impurities in crude this compound are typically unreacted starting materials or byproducts from its synthesis, which often involves the reaction of acrolein with ethanol and hydrogen chloride.[11]
| Impurity | Boiling Point (°C at 760 mmHg) | Rationale for Presence |
| Ethanol | 78.4 °C | Excess starting material. |
| Acrolein | 53 °C | Unreacted starting material. |
| Hydrochloric Acid (HCl) | -85 °C (as gas) | Catalyst or byproduct; highly corrosive and can promote decomposition. |
| Polymeric byproducts | High boiling/Non-volatile | Formed from side reactions of acrolein. |
Q4: What are the most critical safety precautions for this distillation?
Handling this compound requires adherence to strict safety protocols due to its hazardous nature.
-
Hazard Profile : The compound is a flammable liquid and vapor.[5][9] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][8][9]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, tightly fitting safety goggles, and a lab coat.[8] All work should be conducted in a well-ventilated fume hood.[8]
-
Vacuum Safety : Inspect all glassware for cracks or star fractures before starting, as imperfections can lead to implosion under vacuum.[12] Use a blast shield, especially during the initial setup and heating phases.
-
Decomposition Hazards : Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[9]
Troubleshooting Guide
Problem: My distillation is proceeding very slowly, or my product yield is extremely low.
Answer: This is a common issue that can often be traced back to an inefficient vacuum.
-
Causality & Solution: An inadequate vacuum (i.e., pressure is too high) will not sufficiently lower the boiling point, requiring excessive heating that may favor decomposition over distillation. The primary culprit is almost always a leak in the system.
-
Check All Joints: Ensure every ground-glass joint is properly sealed. All joints must be greased with a suitable vacuum grease.[12] A properly greased joint appears clear and free of striations.
-
Inspect Tubing: Use thick-walled vacuum tubing, as standard tubing will collapse under reduced pressure. Check the tubing for cracks or holes.
-
Verify Pump Function: Ensure your vacuum pump oil is clean and the pump is capable of reaching the required pressure. For pressures around 25 mmHg, a water aspirator can be effective, but its performance depends on water temperature and pressure.[12] Test the vacuum source independently before connecting it to the apparatus.
-
Problem: The distilling liquid and/or the final product is dark brown or black.
Answer: Discoloration is a clear indicator of thermal decomposition. This is often caused by excessive heat or the presence of acidic impurities that catalyze degradation.
-
Causality & Solution 1 (Acidic Impurities): Crude this compound may contain residual acidic catalysts (e.g., HCl) from its synthesis. Acetals are notoriously sensitive to acid, which can catalyze hydrolysis or other decomposition pathways, especially upon heating.[13]
-
Pre-Distillation Neutralization: Before distilling, wash the crude material with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution until the aqueous layer is neutral or slightly basic. Subsequently, wash with brine, dry the organic layer thoroughly with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filter. Some commercial preparations are stabilized with calcium carbonate (CaCO₃), underscoring this instability.[9]
-
-
Causality & Solution 2 (Overheating): Direct heating with a heating mantle can create localized hot spots on the flask surface, leading to charring.
-
Use a Heating Bath: Employ a water or oil bath for uniform, gentle heating. The bath temperature should be set no more than 15-20 °C above the target boiling point of your compound at the measured pressure.
-
Insulate the Column: If you have difficulty getting the vapor to reach the condenser, wrap the distillation head and fractionating column (if used) with glass wool or aluminum foil to minimize heat loss.[12]
-
Problem: The liquid in the distillation flask is bumping violently.
Answer: Bumping occurs when the liquid becomes superheated and then boils in a sudden, uncontrolled burst. This is extremely dangerous in a vacuum distillation setup.
-
Causality & Solution: Standard boiling chips are ineffective under vacuum because the trapped air within their pores, which normally provides nucleation sites for smooth boiling, is evacuated.[12]
-
Use a Magnetic Stirrer: The most effective method to prevent bumping under vacuum is vigorous stirring with a magnetic stir bar and stir plate. The stirring action continuously breaks the surface tension and provides nucleation sites for smooth boiling.
-
Gradual Heating: Apply heat slowly only after a stable vacuum has been achieved and stirring has commenced.[12]
-
Problem: My purified product is still contaminated with starting materials.
Answer: This indicates poor separation efficiency, which can be due to an improper distillation rate or setup.
-
Causality & Solution: Distilling too quickly does not allow for proper vapor-liquid equilibrium to be established in the column, leading to co-distillation of components with close boiling points.
-
Control the Distillation Rate: Adjust the heat input to maintain a slow, steady collection rate, typically 1-2 drops per second.
-
Use a Fractionating Column: If impurities have boiling points close to your product, a simple distillation setup may be insufficient. Use a short fractionating column (e.g., a Vigreux column) to increase the surface area for condensation and vaporization cycles, thereby improving separation efficiency.
-
Discard the Forerun: Always discard the first fraction (the "forerun") that comes over. This will contain the most volatile impurities, such as residual solvents or acrolein. Collect your main fraction only when the distillation temperature is stable and consistent with the expected boiling point of your product at the operating pressure.
-
Experimental Protocol: Vacuum Distillation
This protocol outlines the standard procedure for the purification of this compound.
1. Pre-Distillation Neutralization & Drying: a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Swirl gently and vent frequently to release any CO₂ gas formed. c. Separate the layers and discard the aqueous (bottom) layer. d. Wash the organic layer with brine (saturated NaCl solution). e. Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄). Swirl until the liquid is clear and the drying agent is no longer clumping. f. Filter the dried liquid into a round-bottom flask suitable for distillation. Add a magnetic stir bar.
2. Apparatus Assembly and Distillation: a. Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all joints are lightly greased. b. Attach the flask containing the crude product to the distillation head. c. Connect the vacuum source to the vacuum adapter via a cold trap. d. Begin stirring and turn on the vacuum source. Allow the pressure to stabilize. e. Once the pressure is stable and low, begin to gently heat the distillation flask using an oil bath. f. Discard the initial distillate (forerun). g. Collect the main fraction when the vapor temperature stabilizes at the expected boiling point. Monitor the pressure throughout; a fluctuating pressure will cause the boiling point to change. h. Stop the distillation before the flask boils to dryness to prevent overheating of the residue and potential accidents.[14] i. Remove the heat source and allow the apparatus to cool completely to room temperature before slowly re-introducing air into the system.[12]
Visualization of the Distillation Workflow
The following diagram illustrates a standard vacuum distillation setup, highlighting critical components for a successful purification.
Caption: Standard vacuum distillation apparatus workflow.
References
- This compound - ChemBK. (n.d.).
- 3-Chloropropionaldehyde diethylacetal - Protheragen. (n.d.).
- This compound | C7H15ClO2 | CID 96217 - PubChem. (n.d.).
- This compound | CAS#:35573-93-4 | Chemsrc. (n.d.).
- 3-Chloropropionaldehyde diethylacetal - Seven Chongqing Chemdad Co., Ltd. (n.d.).
- 3-Chloropropionaldehyde diethyl acetal - Hazardous Agents | Haz-Map. (n.d.).
- SU847912A3 - Method of preparing halogen acetals of ethylene aldehydes - Google Patents. (n.d.).
- Roza, M., & Duss, M. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Sulzer Chemtech Ltd.
- Troubleshooting Common Issues in Molecular Distillation Equipment. (n.d.). Lab-Kits.
- Nichols, L. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts.
- Vacuum Distillation issues? | Call Pressure Control Solutions! (2019, November 11).
- SU880250A3 - Method of preparing halogen acetals of ethylene aldehydes - Google Patents. (n.d.).
- de Miranda, A. S., et al. (2015). Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. SciELO.
- Reddit - r/chemistry. (2022, March 26). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why?
- A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison - IJSDR. (n.d.).
- US8558034B2 - Reducing acetals during ethanol separation process using high pressure distillation column - Google Patents. (n.d.).
- Chemistry Corner - Solvent Distillation 101 - YouTube. (2011, April 24).
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- 14. youtube.com [youtube.com]
common side reactions in the synthesis of 3-Chloro-1,1-diethoxypropane
Introduction: The synthesis of 3-Chloro-1,1-diethoxypropane is a crucial step in the preparation of various pharmaceutical and specialty chemical intermediates. It is a valuable three-carbon building block, prized for its dual functionality. The most common synthetic route involves the reaction of acrolein with ethanol in the presence of a strong acid catalyst, typically hydrogen chloride. While seemingly straightforward, this reaction is notoriously prone to side reactions that can significantly impact yield and purity. This guide provides in-depth troubleshooting advice, mechanistic explanations, and field-proven protocols to help researchers navigate these challenges effectively.
Section 1: The Ideal Reaction Pathway
The target transformation involves two key steps occurring in a single pot:
-
Acetal Formation: The acid-catalyzed reaction of the aldehyde group of acrolein with two equivalents of ethanol to form the diethyl acetal.
-
Hydrochlorination: The addition of hydrogen chloride (HCl) across the carbon-carbon double bond to yield the final chlorinated product.
The overall reaction is as follows:
CH₂=CHCHO + 2 CH₃CH₂OH + HCl → ClCH₂CH₂CH(OCH₂CH₃)₂
Below is a diagram illustrating the intended synthetic pathway.
Caption: Ideal reaction pathway for the synthesis of this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
FAQ 1: My overall yield is very low, and the reaction mixture turned into a thick, dark polymer. What happened?
Answer: This is the most frequent failure mode and is almost always caused by the uncontrolled polymerization of acrolein. Acrolein is a highly reactive Michael acceptor and its vinyl group is prone to polymerization, a reaction that is aggressively catalyzed by acids.[1]
Causality:
-
High Local Concentration of Acrolein: Adding acrolein too quickly creates localized "hot spots" where the concentration of the monomer is high, initiating a rapid, exothermic polymerization cascade.
-
Elevated Temperature: The acetal formation and polymerization are both exothermic. If the reaction temperature is not strictly controlled, the heat generated will accelerate polymerization, leading to a runaway reaction.
Troubleshooting Protocol:
-
Pre-cool All Reagents: Chill the anhydrous ethanol and the saturated solution of HCl in ethanol to 0-5°C before starting the reaction.
-
Slow, Sub-surface Addition: Use a syringe pump or a pressure-equalizing dropping funnel to add the acrolein dropwise to the cold ethanol-HCl solution over a period of 1-2 hours. Ensure the addition occurs below the surface of the liquid with vigorous stirring to promote rapid dispersion and prevent localized heating.
-
Strict Temperature Control: Maintain the reaction vessel in an ice-salt or cryo-cool bath to keep the internal temperature below 10°C throughout the acrolein addition.
-
Monitor for Signs of Polymerization: The solution should remain a pale, clear color. If you observe rapid darkening or a significant increase in viscosity, immediately stop the addition and check the cooling efficiency.
FAQ 2: My NMR analysis shows a significant amount of 1,1,3-triethoxypropane. How is this byproduct formed and how can I minimize it?
Answer: The formation of 1,1,3-triethoxypropane is a classic example of a competitive side reaction. It arises from the Michael addition of ethanol across the activated double bond of acrolein, competing directly with the desired hydrochlorination. An early synthesis method reported this byproduct forming in yields of 24-26%.[2]
Causality: The reaction pathway bifurcates after the initial formation of the acrolein diethyl acetal intermediate.
-
Pathway A (Desired): Addition of HCl across the double bond.
-
Pathway B (Side Reaction): Addition of ethanol (the solvent) across the double bond.
This side reaction is favored by higher temperatures and prolonged reaction times in the presence of excess ethanol after the initial HCl has been consumed.
| Parameter | Favors Desired Product (this compound) | Favors Side Product (1,1,3-triethoxypropane) |
| Temperature | Low (0-10°C) | High (>20°C) or prolonged warming |
| HCl Concentration | Saturated, stoichiometric excess | Insufficient or consumed HCl |
| Reaction Time | Sufficient for hydrochlorination but not excessive | Extended reaction time after HCl is consumed |
Preventative Protocol:
-
Ensure HCl Saturation: Use a freshly prepared, saturated solution of anhydrous HCl gas in anhydrous ethanol. This ensures a high concentration of the chloride nucleophile is present to compete effectively with the ethanol solvent.
-
Maintain Low Temperature: After the acrolein addition is complete, continue stirring the reaction at a low temperature (e.g., 0-5°C) for several hours to allow the hydrochlorination to proceed to completion without promoting the competing Michael addition of ethanol.
-
Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the acrolein diethyl acetal intermediate. Once it is consumed, proceed immediately to the work-up to avoid prolonged exposure to reaction conditions that could favor side product formation.
FAQ 3: My final product is contaminated with a significant amount of acrolein diethyl acetal (3,3-diethoxy-1-propene). Why was the reaction incomplete?
Answer: The presence of the unreacted acetal intermediate indicates a failure of the hydrochlorination step. This is a common issue that points directly to problems with the acid catalyst/reactant.
Causality:
-
Insufficient HCl: The most likely cause is an inadequate amount of hydrogen chloride in the reaction. This can happen if the ethanol was not fully saturated, if the HCl was lost due to a leak in the system, or if it was consumed by side reactions.
-
Presence of Water: Water in the reaction medium will hydrolyze the acetal back to acrolein and can also interfere with the activity of the HCl catalyst.[1] It is critical to use anhydrous ethanol and dry HCl gas.
-
Low Temperature During Hydrochlorination: While low temperature is crucial during acrolein addition, the hydrochlorination step itself requires sufficient thermal energy. If the temperature is kept too low for too long (e.g., <0°C), the rate of HCl addition may be impractically slow.
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Use freshly distilled, anhydrous ethanol. Prepare the HCl solution immediately before use by bubbling dry HCl gas through the cold solvent.
-
Optimize Post-Addition Stirring: After the acrolein addition at 0-5°C is complete, consider allowing the reaction to slowly warm to room temperature and stir for an additional 12-24 hours to ensure the hydrochlorination step goes to completion. Monitor by GC to confirm the disappearance of the intermediate.
-
Re-saturate with HCl: If monitoring shows a stalled reaction, you can carefully re-introduce a stream of dry HCl gas into the cold reaction mixture to replenish the catalyst and drive the reaction forward.
Section 3: Workflow and Process Control
A robust experimental design is the best defense against side reactions. The following workflow diagram and parameter table summarize the key process controls for a successful synthesis.
Caption: Recommended workflow for minimizing side reactions.
Table of Optimal Reaction Parameters
| Parameter | Recommended Value | Rationale & Key Insights |
| Solvent/Reagent | Anhydrous Ethanol | Presence of water leads to hydrolysis and byproduct formation.[1] |
| Catalyst | Anhydrous Hydrogen Chloride (Saturated) | Provides the proton source for acetalization and the nucleophile for hydrochlorination. Saturation is key. |
| Acrolein Addition Temp. | 0-10°C | Minimizes the rate of acid-catalyzed polymerization, which is highly exothermic. |
| Post-Addition Temp. | 0-5°C, then optionally warm to RT | Balances the need to complete the hydrochlorination step without favoring the Michael addition of ethanol. |
| Addition Rate | Slow, dropwise over 1-2 hours | Prevents high local concentrations of acrolein, mitigating polymerization risk. |
| Stirring | Vigorous mechanical or magnetic stirring | Ensures rapid heat and mass transfer, crucial for preventing thermal runaway and side reactions. |
By carefully controlling these parameters and understanding the mechanistic origins of the common side products, researchers can significantly improve the yield, purity, and reproducibility of the this compound synthesis.
References
- Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form. (2024). Journal of the Korean Society of Food Science and Nutrition.
- Huet et al. (1978). Wet Silica Gel, A Convenient Reagent for Deacetalization. Synthesis, 1978(1), 63-65. This is referenced within a broader patent on generating acrolein.
- Pinner Reaction. Wikipedia.
- Acrolein Diethyl Acetal. SENFEIDA.
- This compound - Production Method. ChemBK.
- This compound - Precursor & DownStream. Chemsrc.
- This compound. PubChem.
- This compound. CAS Common Chemistry.
- Discussion on Ethanol and Hydrochloric Acid Reaction. Quora.
- Discussion on Ethanol and Hydrochloric Acid Reactivity. Quora.
Sources
Technical Support Center: Optimizing the Synthesis of 3-Chloro-1,1-diethoxypropane
Welcome to the technical support center for the synthesis of 3-Chloro-1,1-diethoxypropane (also known as 3-chloropropionaldehyde diethyl acetal). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and established method is the acid-catalyzed reaction of acrolein with anhydrous ethanol, where hydrogen chloride (HCl) acts as both the catalyst and the chlorine source.[1][2] This one-pot reaction involves two key transformations: the 1,4-addition (conjugate addition) of HCl across the activated double bond of acrolein, followed by the acetalization of the resulting aldehyde with ethanol.
Q2: What is the underlying reaction mechanism?
The reaction proceeds through a multi-step mechanism initiated by the protonation of the carbonyl oxygen of acrolein by the acid catalyst (HCl). This activation enhances the electrophilicity of the β-carbon, facilitating the nucleophilic attack by the chloride ion in a conjugate addition. The resulting enol intermediate tautomerizes to form 3-chloropropionaldehyde. Subsequently, the aldehyde undergoes acid-catalyzed acetalization with two equivalents of ethanol to yield the final product, this compound, and water.
Caption: Fig. 2: Troubleshooting Workflow. (Within 100 characters)
Problem: My yield is consistently low.
Possible Cause 1: Water Contamination
-
Why it happens: Acetal formation is a reversible equilibrium reaction that produces water. The presence of water in the reagents (especially the ethanol) will shift the equilibrium back towards the starting materials, preventing the reaction from going to completion.
-
Solution: Use absolute ethanol (≥99.5%) and ensure all glassware is thoroughly oven-dried before use. [2] Possible Cause 2: Suboptimal Temperature Control
-
Why it happens: The reaction is highly exothermic. If the temperature rises uncontrollably, especially during the addition of acrolein, it will promote the polymerization of acrolein into an insoluble solid resin, which is a major cause of low yield. [3]* Solution: Pre-cool both the acrolein and the ethanolic HCl solution to 0°C or below using an ice-salt bath. Add the acrolein dropwise and very slowly to the stirred HCl solution, ensuring the internal temperature does not exceed 5-10°C. [2] Possible Cause 3: Loss of HCl
-
Why it happens: Hydrogen chloride is a gas and can be lost from the solution if not handled correctly, leading to an insufficient amount of catalyst and chloride source.
-
Solution: Prepare the saturated solution of HCl in ethanol at a low temperature (0°C). Ensure the reaction flask is appropriately sealed during the reaction to prevent the escape of HCl gas.
Problem: My final product is impure, showing unexpected peaks in GC/MS or NMR.
Possible Cause 1: Acrolein Diethyl Acetal (3,3-diethoxy-1-propene)
-
Why it happens: If acetalization occurs without the conjugate addition of HCl, acrolein diethyl acetal will form. This can happen if the concentration of HCl is too low or if the reaction temperature is not properly controlled. Some literature even claims that the reaction of acrolein with ethanol in the presence of HCl produces a mixture from which no pure acrolein acetal can be isolated, highlighting the sensitivity of this reaction. [4]* Solution: Ensure the ethanol is fully saturated with HCl to favor the conjugate addition pathway. Strict temperature control is also essential.
Possible Cause 2: Polymeric Byproducts
-
Why it happens: As mentioned, acrolein readily polymerizes under acidic conditions. [3]These polymers are often insoluble and can complicate the workup and purification process.
-
Solution: Maintain a low reaction temperature and use acrolein that contains an inhibitor like hydroquinone.
Possible Cause 3: Michael Addition Adducts
-
Why it happens: The intermediate 3-chloropropionaldehyde can potentially react with another molecule of ethanol or even acrolein, leading to higher molecular weight impurities.
-
Solution: Control the stoichiometry by using a sufficient excess of the ethanolic HCl solution. Slow, controlled addition of acrolein helps to keep its instantaneous concentration low, minimizing self-reaction.
Optimized Experimental Protocol
This protocol is synthesized from established procedures and best practices to maximize yield and purity. [2]
Caption: Fig. 3: Experimental Workflow. (Within 100 characters)
1. Preparation:
-
Place 200 g of anhydrous ethanol in a 3-L round-bottom flask equipped with a mechanical stirrer and a gas inlet tube.
-
Cool the flask in an ice-salt bath to 0°C.
-
Bubble dry hydrogen chloride gas through the stirred ethanol until the solution is saturated.
2. Reaction:
-
In a separate, cooled dropping funnel, place 112 g (2 moles) of cold acrolein.
-
While maintaining the ethanolic HCl solution at approximately 0°C with vigorous stirring, add the acrolein dropwise over 1 to 2 hours. The rate of addition should be controlled to keep the reaction temperature below 10°C.
3. Workup and Purification:
-
After the addition is complete, allow the mixture to stir for an additional hour at low temperature.
-
Slowly and carefully add powdered sodium bicarbonate to the reaction mixture with stirring until the acid is neutralized (cessation of gas evolution).
-
Filter the mixture to remove the salt.
-
Wash the filtrate with two 50-mL portions of ice water.
-
Dry the organic layer over 10 g of anhydrous potassium carbonate for several hours.
-
Filter again and purify the crude product by distillation under reduced pressure. The product, this compound, has a boiling point of approximately 84°C at 25 mmHg. [1] Data Summary: Impact of Key Parameters on Yield
| Parameter | Suboptimal Condition | Optimized Condition | Rationale for Optimization |
| Temperature | > 10°C | 0-5°C | Minimizes acrolein polymerization, a major side reaction. [3] |
| Water Content | Use of 95% Ethanol | Use of Anhydrous Ethanol (≥99.5%) | Drives the acetalization equilibrium towards the product. |
| Acrolein Addition | Rapid, bulk addition | Slow, dropwise addition | Prevents temperature spikes and reduces side reactions. |
| Catalyst Conc. | Insufficient HCl | Saturated solution of HCl in Ethanol | Ensures complete conjugate addition and catalyzes acetalization effectively. |
References
- ResearchGate. Scheme 15. Acrolein formation mechanism.
- ChemBK. This compound.
- Chemsrc. This compound | CAS#:35573-93-4.
- Organic Syntheses. Acrolein diethyl acetal.
- Inchem.org. Acrolein (EHC 127, 1991).
- PubMed Central (PMC). Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease.
- ResearchGate. Experimental and Model Based Study of the Hydrogenation of Acrolein to Allyl Alcohol.
- Oxford Academic. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease.
- PubMed. Influence of Catalyst Acid/Base Properties in Acrolein Production by Oxidative Coupling of Ethanol and Methanol.
- PubMed Central (PMC). Optimized synthesis of aroyl-S,N-ketene acetals by omission of solubilizing alcohol cosolvents.
- Organic Syntheses. Acrolein, diethyl acetal.
- Organic Syntheses. β-CHLOROPROPIONALDEHYDE ACETAL.
- Seven Chongqing Chemdad Co., Ltd. 3-Chloropropionaldehyde diethylacetal.
- SciELO. enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory.
- Google Patents. CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
- Inchem.org. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48).
- PubChem. This compound | C7H15ClO2 | CID 96217.
- ResearchGate. The Role of Acrolein in the Inhibition of the Acid Corrosion of Iron with Propargyl Alcohol.
Sources
preventing polymerization of acrolein during 3-Chloro-1,1-diethoxypropane synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-1,1-diethoxypropane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of this synthesis, with a particular focus on the critical issue of preventing acrolein polymerization. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles to ensure the success and safety of your experiments.
I. Understanding the Core Challenge: Acrolein's Reactivity
The synthesis of this compound typically involves the reaction of acrolein with ethanol in the presence of a strong acid catalyst, such as hydrogen chloride[1][2]. While the reaction appears straightforward, the inherent instability of acrolein presents a significant hurdle. Acrolein is a highly reactive α,β-unsaturated aldehyde that readily undergoes polymerization under various conditions, including exposure to acids, bases, heat, light, and oxygen[3][4]. This polymerization not only reduces the yield of the desired product but can also lead to the formation of intractable solids, complicating purification and posing safety risks.
The primary mechanism of unwanted polymerization in this context is often initiated by free radicals[5]. The acidic conditions of the reaction can also promote cationic polymerization. Therefore, a successful synthesis hinges on effectively inhibiting these polymerization pathways.
II. Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Scenario 1: The reaction mixture becomes viscous or solidifies.
-
Question: My reaction mixture has thickened significantly, or a solid has precipitated. What is happening, and can I salvage the reaction?
-
Answer: This is a classic sign of uncontrolled acrolein polymerization. The viscosity increase is due to the formation of polyacrolein chains. If the mixture has not completely solidified, you may be able to salvage some of the product, but the yield will be compromised.
-
Immediate Action: If the reaction is still in its early stages, you can try to quench the polymerization by adding a higher dose of a suitable inhibitor, such as hydroquinone. However, this is often not very effective once the polymerization has gained momentum.
-
Root Cause Analysis & Prevention:
-
Inadequate Inhibition: The most likely cause is an insufficient amount of polymerization inhibitor or the complete absence of one. Acrolein, especially technical grade, should always be used with an inhibitor like hydroquinone[6].
-
Elevated Temperature: The rate of polymerization increases significantly with temperature[7][8]. Ensure your reaction is maintained at a low temperature, typically between 0 and 10°C, to minimize this side reaction.
-
Localized Hotspots: Poor mixing can lead to localized hotspots where the exothermic reaction accelerates polymerization. Use efficient stirring throughout the addition of reactants.
-
-
Scenario 2: The product yield is consistently low.
-
Question: I am getting a very low yield of this compound, even though the reaction seems to run to completion. What are the likely causes?
-
Answer: Low yields are most often a direct consequence of acrolein polymerization, where a significant portion of your starting material is converted into an unwanted polymer.
-
Troubleshooting Steps:
-
Verify Inhibitor Concentration: Ensure you are adding a sufficient amount of a free-radical inhibitor. A typical concentration for hydroquinone is in the range of 100-200 ppm relative to the acrolein.
-
Strict Temperature Control: Use an ice bath or a cryostat to maintain a consistently low reaction temperature. Pre-cooling your reactants before mixing is also a crucial step[1].
-
Slow Reactant Addition: Add the acrolein dropwise to the acidic ethanol solution. This helps to dissipate the heat of reaction and maintain a low concentration of unreacted acrolein at any given time, reducing the likelihood of polymerization.
-
Inert Atmosphere: While hydroquinone's inhibitory mechanism is enhanced by the presence of oxygen, the overall handling of acrolein is safer under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides which can also initiate polymerization[1][9][10].
-
-
Scenario 3: The final product is discolored (yellow or brown).
-
Question: My purified this compound is yellow or brown. What causes this discoloration?
-
Answer: Discoloration is often an indication of impurities, which could be residual polymer or byproducts from the degradation of acrolein.
-
Possible Causes and Solutions:
-
Minor Polymerization: Even a small amount of polymerization can introduce colored impurities.
-
Purification Issues: Ensure your distillation is performed under reduced pressure to avoid heating the product to high temperatures, which can cause decomposition. The boiling point of this compound is approximately 84°C at 25 mmHg[11].
-
Stabilizer: For long-term storage, consider adding a stabilizer like calcium carbonate to the purified product to neutralize any trace acidity that could promote degradation over time.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the best inhibitor to use for this synthesis?
-
A1: Hydroquinone is the most commonly used and effective inhibitor for preventing the free-radical polymerization of acrolein in this context[6]. It works by scavenging free radicals, thus breaking the polymerization chain reaction[9][12]. For systems with dissolved iron ions, a combination of hydroquinone and oxalic acid has been shown to be particularly effective[13].
-
-
Q2: Can I use unstabilized acrolein?
-
A2: It is strongly advised not to use unstabilized acrolein[10]. Acrolein can polymerize violently, especially in the absence of an inhibitor. Always ensure your acrolein contains an appropriate inhibitor, and if you are unsure, it is best to add one before use.
-
-
Q3: How should I store acrolein in the lab?
-
Q4: What is the mechanism of hydroquinone as an inhibitor?
-
A4: Hydroquinone inhibits free-radical polymerization by donating a hydrogen atom to a propagating radical, thereby terminating the chain. The resulting hydroquinone radical is relatively stable and does not initiate new polymer chains. This process is often more effective in the presence of a small amount of oxygen, which can form a peroxy radical that then reacts with the hydroquinone[1][9].
Caption: Hydroquinone terminates free-radical polymerization.
-
IV. Experimental Protocol: Synthesis of this compound
This protocol incorporates best practices for minimizing acrolein polymerization.
Materials:
-
Acrolein (stabilized with ~100-200 ppm hydroquinone)
-
Anhydrous Ethanol
-
Hydrogen Chloride (gas or saturated solution in ethanol)
-
Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Efficient overhead stirrer
-
Thermometer
-
Ice bath or cryostat
-
Distillation apparatus
Procedure:
-
Preparation of the Acidic Ethanol Solution: In a three-necked flask equipped with a stirrer, thermometer, and gas inlet, place anhydrous ethanol. Cool the flask in an ice bath to 0°C. Bubble dry hydrogen chloride gas through the ethanol until it is saturated, or add a pre-prepared saturated solution of HCl in ethanol.
-
Inhibitor Addition: To the freshly distilled acrolein, ensure the presence of hydroquinone at a concentration of 100-200 ppm. If the acrolein is not fresh or its inhibitor status is unknown, add the appropriate amount of hydroquinone.
-
Reaction: Maintain the temperature of the acidic ethanol solution at 0-5°C. Slowly add the stabilized acrolein dropwise from a dropping funnel over a period of 1-2 hours with vigorous stirring. Crucially, do not allow the temperature to rise above 10°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-3 hours. The reaction progress can be monitored by TLC or GC analysis.
-
Workup:
-
Once the reaction is complete, carefully neutralize the excess acid by slowly adding powdered sodium bicarbonate with stirring until effervescence ceases.
-
Filter the mixture to remove the sodium salts.
-
Wash the filtrate with cold water or brine to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 84°C at 25 mmHg.
-
Caption: Workflow for this compound Synthesis.
V. Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Reaction Temperature | 0 - 10°C | Minimizes the rate of acrolein polymerization[7][15]. |
| Hydroquinone Concentration | 100 - 200 ppm (relative to acrolein) | Effective for inhibiting free-radical polymerization[6]. |
| Acrolein Addition Time | 1 - 2 hours | Allows for effective heat dissipation and prevents localized high concentrations of monomer. |
| Purification (Boiling Point) | ~84°C @ 25 mmHg | Vacuum distillation prevents thermal degradation of the product[11]. |
VI. References
-
The Role of Hydroquinone as a Polymerization Inhibitor: Sourcing & Use. (n.d.). Retrieved from [Link]
-
STANDARD OPERATING PROCEDURE Acrolein - Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
This compound - ChemBK. (2024-04-09). Retrieved from [Link]
-
Standard Operating Procedures For Handling, Storage and Disposal of Acrolein - Drexel University. (2011-05-18). Retrieved from [Link]
-
Acrolein, technical grade - Safety Data Sheet. (n.d.). Retrieved from [Link]
-
ACROLEIN HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: acrolein - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]
-
Inhibition of Free Radical Polymerization: A Review - PMC - NIH. (2023-01-17). Retrieved from [Link]
-
This compound | C7H15ClO2 | CID 96217 - PubChem. (n.d.). Retrieved from [Link]
-
This compound | CAS#:35573-93-4 | Chemsrc. (2025-08-21). Retrieved from [Link]
-
JPH06340570A - Method for preventing acrolein from polymerizing - Google Patents. (n.d.). Retrieved from
-
Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon - ResearchGate. (2025-08-08). Retrieved from [Link]
-
Effect of polymerization temperature on the properties of autopolymerizing resin - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. chempoint.com [chempoint.com]
- 2. This compound | CAS#:35573-93-4 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. nj.gov [nj.gov]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eastman.com [eastman.com]
- 10. drexel.edu [drexel.edu]
- 11. This compound | C7H15ClO2 | CID 96217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. JPH06340570A - Method for preventing acrolein from polymerizing - Google Patents [patents.google.com]
- 14. enhs.uark.edu [enhs.uark.edu]
- 15. Effect of polymerization temperature on the properties of autopolymerizing resin - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for reactions involving 3-Chloro-1,1-diethoxypropane
Technical Support Center: 3-Chloro-1,1-diethoxypropane
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Introduction: Understanding the Reagent
This compound is a valuable bifunctional molecule. At its core, it is the diethyl acetal of 3-chloropropionaldehyde. The acetal group serves as a robust protecting group for the aldehyde functionality, rendering it stable in neutral to strongly basic conditions.[1][2] This stability is crucial, as it allows for nucleophilic substitution reactions at the terminal chloride without interference from the otherwise highly reactive aldehyde.
Its primary application is as a three-carbon electrophilic building block, acting as a synthetic equivalent (synthon) for the γ-formylpropyl cation ([CH₂CH₂CHO]⁺).[3] This allows for the straightforward synthesis of a wide range of 1,4-dicarbonyl compounds and other complex molecules following reaction with a nucleophile and subsequent deprotection.
Key Physicochemical Properties
A clear understanding of the reagent's properties is the first step in successful troubleshooting.
| Property | Value | Source(s) |
| CAS Number | 35573-93-4 | [4] |
| Molecular Formula | C₇H₁₅ClO₂ | [5][6] |
| Molecular Weight | 166.65 g/mol | [5][6] |
| Boiling Point | 84 °C at 25 mmHg (3.33 kPa) | [7] |
| Density | 0.995 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.420 | [7] |
| Storage | 2-8 °C, often stabilized with CaCO₃ | [7][8] |
| Safety | Flammable liquid, causes skin and eye irritation | [6][8][9] |
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common challenges encountered during reactions with this compound, particularly in the context of Grignard reactions.
Q1: I am experiencing very low or no product yield in my Grignard reaction. What are the most probable causes?
This is the most frequent issue and almost always points to problems with the Grignard reagent's formation or stability, or the reaction conditions.
Answer:
The success of this reaction hinges on the potent nucleophilicity of the Grignard reagent. Grignard reagents are extremely strong bases and will react preferentially with any available acidic protons, quenching the reagent.[10]
Core Areas to Investigate:
-
Reagent & Glassware Anhydrousness:
-
Causality: Trace amounts of water in your solvent, on your glassware, or in the this compound itself will protonate and destroy your Grignard reagent (R-MgX + H₂O → R-H + Mg(OH)X).
-
Solution: Ensure all glassware is flame-dried or oven-dried at >120 °C for several hours and cooled under a stream of inert gas (Argon or Nitrogen). Solvents (typically THF or diethyl ether) must be rigorously dried, for instance, by distillation from sodium/benzophenone or by passing through an activated alumina column.
-
-
Quality of the Grignard Reagent:
-
Causality: The magnesium turnings may have an oxide layer that prevents initiation. The alkyl/aryl halide used to generate the reagent may contain impurities.
-
Solution: Use fresh, high-quality magnesium turnings. If initiation is slow, add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. It is best practice to titrate a small aliquot of your prepared Grignard reagent (e.g., with salicylaldehyde phenylhydrazone) to determine its exact molarity before starting the main reaction. This prevents ambiguity in stoichiometry.
-
-
Inert Atmosphere Integrity:
-
Causality: Oxygen can also react with the Grignard reagent, leading to the formation of hydroperoxides and subsequent alcohols upon workup, reducing the amount of active nucleophile.
-
Solution: The reaction must be maintained under a positive pressure of a dry, inert atmosphere (Argon is preferred due to its density) from start to finish. Use septa and cannulation techniques for reagent transfer.
-
General Synthetic Workflow
The diagram below illustrates the standard sequence for utilizing this compound in a Grignard-based synthesis.
Caption: Standard workflow for aldehyde synthesis.
Q2: My reaction forms the product, but is sluggish and incomplete. How can I improve the conversion rate?
Recovering starting material indicates that the reaction kinetics or thermodynamics are suboptimal.
Answer:
-
Reaction Temperature:
-
Causality: While Grignard reactions are often initiated at room temperature, the substitution may require thermal energy to overcome the activation barrier.
-
Solution: After the initial exothermic reaction from adding this compound subsides, gently heat the reaction mixture to a reflux of the solvent (e.g., ~35 °C for diethyl ether, ~66 °C for THF). Monitor the reaction progress by TLC or GC analysis of quenched aliquots.
-
-
Reagent Stoichiometry:
-
Causality: Even with careful technique, some Grignard reagent may be consumed by side reactions or trace impurities. An insufficient amount will naturally lead to incomplete conversion.
-
Solution: Based on the titration of your Grignard reagent, use a slight excess (e.g., 1.1 to 1.2 equivalents) relative to the this compound. This ensures the limiting reagent is fully consumed.
-
-
Reaction Time:
-
Causality: Nucleophilic substitutions are not always instantaneous.
-
Solution: Increase the reaction time. Allow the reaction to proceed for several hours (e.g., 4-12 hours) at a suitable temperature, monitoring periodically until no further consumption of the starting material is observed.
-
Q3: The final hydrolysis step is giving me a complex mixture or a very low yield of the desired aldehyde. What is going wrong?
Acetal deprotection is generally straightforward, but the resulting aldehyde's stability can be a major issue.
Answer:
-
Hydrolysis Conditions are Too Harsh:
-
Causality: Aldehydes can be sensitive to strong acid and high temperatures, leading to side reactions like aldol condensation, polymerization, or decomposition. Acrolein, a related α,β-unsaturated aldehyde, is particularly known for its tendency to polymerize.[11]
-
Solution: Use milder acidic conditions. Instead of concentrated acids, try 1-2 M HCl or a buffered system like acetic acid/sodium acetate. Perform the hydrolysis at a lower temperature (0 °C to room temperature) and monitor carefully by TLC/GC. As soon as the deprotection is complete, immediately work up the reaction to neutralize the acid and isolate the product.
-
-
Incomplete Hydrolysis:
-
Causality: The hydrolysis is an equilibrium process.[12] Insufficient water or acid, or too short a reaction time, can lead to incomplete conversion.
-
Solution: Ensure a sufficient amount of water is present. If the reaction stalls, a slight increase in acid concentration or reaction time may be necessary. Gentle warming can also facilitate the reaction, but must be balanced against the risk of product degradation.
-
Troubleshooting Logic Diagram
Use this decision tree to systematically diagnose issues with low yield.
Caption: Systematic troubleshooting for low yield.
Validated Experimental Protocols
These protocols provide a reliable starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Reaction with a Grignard Reagent
This protocol details the synthesis of an intermediate product acetal using phenylmagnesium bromide as an example nucleophile.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
This compound
-
Iodine crystal (as initiator)
-
Flame-dried, three-necked flask with reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Argon or N₂)
Procedure:
-
Setup: Assemble the flame-dried glassware while hot and immediately place it under a positive pressure of inert gas.
-
Grignard Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine. In the dropping funnel, prepare a solution of bromobenzene (1.2 eq.) in anhydrous diethyl ether.
-
Initiation: Add a small portion (~10%) of the bromobenzene solution to the magnesium. Stir. The solution should become cloudy and begin to gently reflux, indicating initiation. If not, gently warm the flask with a heat gun.
-
Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[10]
-
Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous diethyl ether dropwise via the dropping funnel.
-
Reaction Progression: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours. Monitor reaction completion by TLC or GC analysis of a quenched aliquot.
-
Workup (Quenching): Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product acetal. This product can be purified by vacuum distillation or used directly in the next step.
Protocol 2: General Procedure for Acid-Catalyzed Deprotection
This protocol describes the hydrolysis of the intermediate acetal to the final aldehyde.
Materials:
-
Crude product acetal from Protocol 1
-
Acetone or THF (as a co-solvent)
-
2 M Hydrochloric acid (HCl)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Dissolve the crude product acetal in a mixture of acetone and water (e.g., 4:1 ratio) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.
-
Hydrolysis: Slowly add 2 M HCl dropwise while stirring. The amount of acid should be catalytic, but using a larger volume of dilute acid helps ensure sufficient water is present.
-
Monitoring: Monitor the reaction progress closely by TLC, staining for the aldehyde (e.g., with 2,4-DNP stain). The reaction is often complete within 30 minutes to 2 hours. Do not let the reaction proceed for an unnecessarily long time.
-
Neutralization: Once the starting acetal is consumed, carefully neutralize the reaction by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure (avoid excessive heat to prevent loss of the volatile aldehyde).
-
Purification: The resulting crude aldehyde can be purified by flash column chromatography on silica gel or by vacuum distillation.
References
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.
- Chemistry LibreTexts. (2020, May 30). 19.12: Acetals as Protecting Groups.
- Pearson. (2022, July 22). Acetal Protecting Group Explained.
- Química Orgánica. (n.d.). Acetals as protecting groups.
- Google Patents. (n.d.). CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
- PubMed. (2003, April). Synthesis of the minor acrolein adducts of 2(')-deoxyguanosine and their generation in oligomeric DNA.
- Organic Syntheses. (n.d.). Acrolein.
- ChemBK. (2024, April 9). This compound.
- ACS Publications. (2012, February 1). Mukaiyama–Michael Reactions with Acrolein and Methacrolein.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). acrolein.
- Wikipedia. (n.d.). Synthon.
- PubChem. (n.d.). This compound (C7H15ClO2).
- PubChem. (n.d.). This compound | C7H15ClO2 | CID 96217.
- Der Pharma Chemica. (n.d.). Review on 3-Chloro-1,2-Propanediol.
- SciELO. (n.d.). Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory.
- CAS Common Chemistry. (n.d.). This compound.
- ACS Publications. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
- Chemdad Co., Ltd. (n.d.). 3-Chloropropionaldehyde diethylacetal.
- Inchem.org. (n.d.). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48).
- Patsnap. (2022, July 8). The chemical synthesis method of 3-chloro-1-propanol.
- ResearchGate. (2016, May 18). A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol.
- Pharmaffiliates. (n.d.). This compound.
- Google Patents. (n.d.). CN111943805A - Preparation method of (R) -3-chloro-1, 2-propanediol.
- Chemsrc. (2025, August 21). This compound.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetals as protecting groups [quimicaorganica.org]
- 3. Synthon - Wikipedia [en.wikipedia.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. PubChemLite - this compound (C7H15ClO2) [pubchemlite.lcsb.uni.lu]
- 6. This compound | C7H15ClO2 | CID 96217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. biosynth.com [biosynth.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. total-synthesis.com [total-synthesis.com]
Technical Support Center: Synthesis of 3-Chloro-1,1-diethoxypropane
A Senior Application Scientist's Guide to Managing Reaction Exotherms
Welcome to the technical support center for the synthesis of 3-chloro-1,1-diethoxypropane. This guide is designed for researchers, scientists, and drug development professionals. The synthesis of this compound from acrolein, ethanol, and a hydrogen chloride catalyst is a potent and useful transformation. However, it involves highly reactive and hazardous materials, and the reaction itself is significantly exothermic.[1] Failure to properly manage the heat generated can lead to runaway reactions, resulting in pressure buildup, loss of containment, and the release of toxic materials.[2][3]
This document provides field-proven insights and troubleshooting guidance to ensure both the safety and success of your experiments. We will delve into the causality behind experimental choices, offering a self-validating system for protocol execution.
Core Principles: Understanding the Exotherm
The synthesis involves two primary exothermic events: the acid-catalyzed formation of the diethyl acetal from acrolein and ethanol, and the subsequent hydrochlorination of the double bond. Acrolein is a highly reactive α,β-unsaturated aldehyde, and its reaction with nucleophiles like ethanol is rapid, especially when catalyzed by a strong acid like HCl.[4][5] The protonation of the carbonyl group makes the molecule extremely susceptible to attack, releasing significant thermal energy.
A runaway reaction occurs when the rate of heat generation from the chemical reaction surpasses the rate of heat removal by the cooling system.[1][2] This creates a dangerous positive feedback loop: as the temperature increases, the reaction rate accelerates, generating even more heat. Understanding and controlling this balance is the cornerstone of safely performing this synthesis.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question: My reaction temperature is spiking rapidly, exceeding my set point by more than 5°C. What is the immediate course of action and what likely caused this?
Answer:
Immediate Action:
-
Cease Reagent Addition Immediately: Stop the dropwise addition of acrolein instantly. This is the most critical step to halt the fuel supply to the exothermic reaction.
-
Maximize Cooling: Ensure your cooling bath/system is operating at maximum capacity. If using an ice bath, add more ice and salt to lower the temperature further.
-
Ensure Vigorous Stirring: Check that your stirring is rapid and efficient. Poor mixing can create localized "hot spots" where the reaction accelerates uncontrollably.[3]
-
Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably and approaches the boiling point of the solvent or acrolein, be prepared to quench the reaction by adding a pre-chilled, inert anti-solvent or a suitable quenching agent as defined in your safety protocol.
Root Cause Analysis:
-
Excessive Addition Rate: The most common cause is adding the acrolein too quickly. The rate of addition must be slow enough for your cooling system to dissipate the generated heat in real-time.
-
Inadequate Cooling: Your cooling system may be underpowered for the scale of the reaction, or the heat transfer may be inefficient (e.g., vessel too thick, insufficient surface area in the cooling bath).
-
Catalyst Concentration Too High: An overly concentrated solution of hydrogen chloride in ethanol will dramatically increase the initial reaction rate, leading to a sharp, difficult-to-control exotherm.
-
Poor Mixing: As mentioned, inefficient stirring prevents the even distribution of reactants and heat, leading to localized runaway conditions.[6]
Question: I'm observing localized fuming and a dark brown discoloration at the point where the acrolein is being added. What does this signify?
Answer:
This is a critical warning sign of an uncontrolled, localized exotherm. The fuming is likely vaporized acrolein or ethanol due to a hot spot, and the dark color indicates thermal decomposition or polymerization of acrolein. Acrolein can undergo violent, heat-releasing polymerization.[7][8]
Causality & Correction:
-
Cause: This is almost always due to poor subsurface addition or inadequate mixing. The added acrolein is not dispersing and reacting smoothly throughout the bulk solution but is instead reacting too quickly in a concentrated area.
-
Corrective Action: Immediately stop the addition. Increase the stirring rate significantly to break up the hot spot and disperse the heat. Ensure the tip of your addition funnel or syringe is positioned below the surface of the ethanol solution to promote immediate mixing and dilution. If the discoloration persists and spreads, consider terminating the experiment as significant byproduct formation has already occurred.
Question: My final yield is low, and I've isolated a significant amount of a dark, viscous, tar-like residue. Is this related to temperature control?
Answer:
Yes, this is a classic symptom of poor exotherm management.
Causality: Acrolein is thermally sensitive.[7] When the reaction temperature is too high, two primary side reactions are accelerated:
-
Aldol Condensation & Polymerization: Acrolein can react with itself in acid-catalyzed aldol-type reactions, leading to oligomers and polymers.[9] These are typically high-molecular-weight, dark, and tarry substances.
-
Decomposition: At elevated temperatures, the reactants, intermediates, and even the final product can decompose, leading to a complex mixture of byproducts and a lower yield of the desired this compound.
To avoid this, maintaining a consistently low reaction temperature throughout the addition process is paramount.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature range for the addition of acrolein?
It is crucial to maintain a low temperature, typically between -5°C and 5°C . Pre-cooling the ethanol-HCl solution to the lower end of this range before starting the addition provides a thermal buffer to absorb the initial heat release.
Q2: How do I determine a "safe" addition rate for the acrolein?
A safe addition rate is one that allows the internal reaction temperature to remain stable within your target range (e.g., -5°C to 5°C) without significant deviation. Start with a very slow dropwise addition (e.g., 1 drop every 5-10 seconds) and monitor the thermometer closely. If the temperature holds steady, you can cautiously increase the rate. If it begins to climb, immediately slow down or pause the addition.
Q3: What type of cooling system is most effective for this reaction?
For laboratory scale, a well-stirred bath of ice and salt or a mechanically refrigerated cryocooler is recommended. For larger scales, a jacketed reactor with a circulating, refrigerated coolant is essential for providing sufficient heat removal capacity.[1]
Q4: What are the mandatory safety precautions for handling the reagents?
-
Acrolein: Acrolein is extremely toxic, volatile, and flammable.[7][10] It is also a lachrymator. All handling must be done in a certified chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including butyl rubber gloves, a lab coat, and chemical splash goggles with a face shield.[8][11]
-
Hydrogen Chloride: Anhydrous hydrogen chloride is a corrosive gas. Using a pre-prepared saturated solution of HCl in anhydrous ethanol is common. This solution should also be handled in a fume hood with appropriate acid-resistant PPE.
-
Emergency Preparedness: Ensure an emergency safety shower and eyewash station are immediately accessible.[10] Never work alone when performing this reaction.[7]
Experimental Protocol: Exotherm-Controlled Synthesis
This protocol is a guideline and should be adapted based on your specific laboratory equipment and scale.
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a digital thermometer to monitor the internal temperature, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath capable of maintaining the required temperature.
-
Reagent Preparation: Prepare a solution of anhydrous ethanol saturated with dry hydrogen chloride gas. Cool this solution in the reactor to -5°C with vigorous stirring.
-
Acrolein Addition (Rate-Limiting Step):
-
Load the dropping funnel with freshly distilled acrolein.
-
Begin the dropwise addition of acrolein to the cold ethanol-HCl solution.
-
Crucially, monitor the internal temperature continuously. The addition rate must be controlled to ensure the temperature does not rise above 5°C .
-
If the temperature approaches 5°C, stop the addition until the cooling system brings the temperature back down.
-
-
Reaction & Quenching: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours to ensure the reaction goes to completion. The reaction can then be carefully quenched by pouring it into a cold, weakly basic solution (e.g., saturated sodium bicarbonate) to neutralize the excess acid.
-
Workup: Proceed with standard extraction and purification procedures.
Data Presentation: Critical Process Parameters
| Parameter | Recommended Value | Rationale & Causality | Risk of Deviation |
| Reaction Temperature | -5°C to 5°C | Minimizes side reactions like polymerization and decomposition of thermally sensitive acrolein. Ensures the rate of heat generation is manageable. | High Temp: Runaway reaction, low yield, tar formation. Low Temp: Reaction may be too slow or stall. |
| Acrolein Addition Time | Scale-dependent (e.g., 60-90 min for 0.5 mol) | Slow addition is critical for matching heat generation with the cooling system's heat removal capacity.[1] | Too Fast: Uncontrolled exotherm, temperature spike. Too Slow: Inefficient use of time, potential for reagent degradation if unstable. |
| Stirring Speed | > 500 RPM (Vortex visible) | Ensures rapid dispersal of acrolein and heat, preventing the formation of dangerous localized hot spots.[6] | Too Slow: Localized exotherms, fuming, polymerization, potential for runaway. |
| HCl in Ethanol | Saturated but not fuming | Provides sufficient catalysis for the reaction to proceed efficiently at low temperatures. | Too High: Excessively fast initial reaction, severe exotherm. Too Low: Sluggish or incomplete reaction. |
Visualization: Exotherm Management Workflow
The following diagram illustrates the logical workflow for managing the exotherm during the critical addition step.
Caption: Workflow for managing temperature during acrolein addition.
References
- MDPI. (n.d.). Review on Alternative Route to Acrolein through Oxidative Coupling of Alcohols.
- PubMed. (2017). Influence of Catalyst Acid/Base Properties in Acrolein Production by Oxidative Coupling of Ethanol and Methanol.
- Royal Society of Chemistry. (2020). Synthesis of acrolein by oxidative coupling of alcohols over spinel catalysts: microcalorimetric and spectroscopic approaches. Catalysis Science & Technology.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemBK. (2024). This compound.
- OSHA. (n.d.). Acrolein, Formaldehyde. Occupational Safety and Health Administration.
- Journal of Engineering and Technology. (n.d.). Practical approach to prediction and prevention of runaway reactions.
- Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE Acrolein.
- Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention.
- Chemsrc. (n.d.). This compound | CAS#:35573-93-4.
- Yale Environmental Health & Safety. (n.d.). Acrolein.
- Drexel University. (2011). Standard Operating Procedures For Handling, Storage and Disposal of Acrolein.
- University of Delaware. (n.d.). STANDARD OPERATING PROCEDURE: Acrolein.
- Gexcon. (n.d.). Runaway Reaction.
- CORE. (2010). Reactivity of Alcohols in Chemoselective Transfer Hydrogenation of Acrolein over Magnesium Oxide as the Catalyst.
- ResearchGate. (2025). Reactivity of Alcohols in Chemoselective Transfer Hydrogenation of Acrolein over Magnesium Oxide as the Catalyst.
- Scribd. (n.d.). Run Away Reactions.
- ResearchGate. (n.d.). Acrolein production routes.
Sources
- 1. wjarr.com [wjarr.com]
- 2. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 3. scribd.com [scribd.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 7. enhs.uark.edu [enhs.uark.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. researchgate.net [researchgate.net]
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- 11. biosynth.com [biosynth.com]
selection of base for reactions with 3-Chloro-1,1-diethoxypropane
A Researcher's Guide to Base Selection and Reaction Optimization
Welcome to our dedicated technical support center for 3-Chloro-1,1-diethoxypropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile reagent, with a particular focus on the critical role of base selection in achieving successful reaction outcomes. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature, in-house data, and extensive troubleshooting experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a valuable C3 building block, primarily utilized as a precursor to acrolein diethyl acetal. Its protected aldehyde functionality and reactive chloride group make it a key intermediate in the synthesis of a wide array of molecules, including pharmaceuticals, agrochemicals, and fragrances. A common application involves its reaction with Grignard reagents to introduce a 3,3-diethoxypropyl group to a target molecule.
Q2: Why is the choice of base so critical when working with this compound?
The choice of base is paramount because this compound can undergo two competing reaction pathways: substitution (S(_N)2) and elimination (E2). The selection of an appropriate base will dictate which pathway is favored, thereby influencing the product distribution and overall yield of the desired compound. An incorrect base can lead to the formation of undesired byproducts, such as acrolein diethyl acetal via elimination, or other side reactions.
Q3: What are the most common side reactions observed with this compound, and how can they be minimized?
The most prevalent side reaction is the elimination of HCl to form acrolein diethyl acetal. This is particularly problematic when strong, sterically unhindered bases are used. To minimize this, one should opt for bases that are either sterically hindered or have lower basicity, depending on the desired reaction. Another potential side reaction is the hydrolysis of the acetal group, which can be mitigated by ensuring anhydrous reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
Here we address some of the most common challenges encountered during reactions with this compound.
Issue 1: Low Yield of the Desired Substitution Product and Formation of an Elimination Byproduct
-
Symptom: GC-MS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to acrolein diethyl acetal alongside a low yield of the target S(_N)2 product.
-
Probable Cause: The base used is too strong or not sterically hindered enough, favoring the E2 elimination pathway.
-
Solution:
-
Switch to a more sterically hindered base: For example, if you are using sodium ethoxide, consider switching to potassium tert-butoxide. The bulky tert-butyl groups will disfavor the E2 pathway.
-
Use a weaker base: If the nucleophile is sufficiently strong, a weaker, non-nucleophilic base like a tertiary amine (e.g., triethylamine or N,N-diisopropylethylamine) can be employed to scavenge the HCl formed during the reaction without promoting elimination.
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can therefore favor the S(_N)2 pathway.
-
Issue 2: No Reaction or Incomplete Conversion
-
Symptom: Starting material (this compound) is recovered largely unreacted.
-
Probable Cause:
-
The base is too weak to deprotonate the nucleophile or facilitate the desired reaction.
-
The reaction temperature is too low, or the reaction time is insufficient.
-
The solvent is not appropriate for the reaction.
-
-
Solution:
-
Increase the strength of the base: If a weak base was used, a stronger one might be necessary to initiate the reaction. However, be mindful of the potential for elimination (see Issue 1).
-
Increase the reaction temperature: Gradually increase the temperature while monitoring the reaction progress by TLC or GC to find the optimal balance between reaction rate and side product formation.
-
Optimize the solvent: For S(_N)2 reactions, polar aprotic solvents like DMF or DMSO can be beneficial as they solvate the cation of the base, making the anion more nucleophilic.
-
Issue 3: Formation of a Complex Mixture of Products
-
Symptom: The crude reaction mixture shows multiple spots on TLC or numerous peaks in the GC-MS, making purification difficult.
-
Probable Cause:
-
The reaction conditions are too harsh, leading to decomposition of the starting material or product.
-
The chosen base is reacting with the solvent or the product.
-
Presence of water leading to hydrolysis of the acetal.
-
-
Solution:
-
Screen different bases: A systematic screening of bases with varying strengths and steric properties can help identify the optimal conditions for a clean reaction.
-
Ensure anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Re-evaluate the reaction temperature and time: Milder conditions for a longer duration might lead to a cleaner product profile.
-
In-Depth Guide to Base Selection
The choice of base is a critical parameter that can be tuned to direct the outcome of a reaction involving this compound. Below is a detailed comparison of common bases and their suitability for different transformations.
Comparison of Common Bases for Reactions with this compound
| Base | pKa of Conjugate Acid | Steric Hindrance | Typical Application | Advantages | Disadvantages |
| Sodium Hydride (NaH) | ~35 | Low | Strong, non-nucleophilic base for deprotonating a wide range of nucleophiles. | High basicity, insoluble in most organic solvents which can sometimes be advantageous. | Highly flammable, reacts violently with water. Can promote elimination if the nucleophile is sterically hindered. |
| Potassium tert-Butoxide (t-BuOK) | ~19 | High | Strong, sterically hindered base. Often used to favor elimination, but can be used for substitution with unhindered nucleophiles. | High basicity, soluble in many organic solvents. | Can be too strong for some applications, leading to side reactions. |
| Sodium Ethoxide (NaOEt) | ~16 | Low | Strong, nucleophilic base. | Readily available and inexpensive. | Prone to causing elimination reactions with this compound. |
| Triethylamine (TEA) | ~11 | Moderate | Weak, non-nucleophilic base. Used as an acid scavenger. | Easy to handle and remove after reaction. | May not be strong enough for all reactions. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | ~11 | High | Weak, non-nucleophilic, sterically hindered base. | Excellent acid scavenger that is less likely to cause side reactions than TEA. | More expensive than TEA. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Low | Mild, inorganic base. | Inexpensive, easy to handle, and can be easily removed by filtration. | Limited solubility in many organic solvents. |
Logical Flow for Base Selection
To aid in the decision-making process, the following flowchart illustrates a logical approach to selecting a suitable base for your reaction with this compound.
Caption: A flowchart to guide the selection of a base for reactions with this compound.
Experimental Protocols
Below are representative protocols for both substitution and elimination reactions involving this compound.
Protocol 1: S(_N)2 Reaction with a Phenolic Nucleophile using Potassium Carbonate
This protocol describes the synthesis of 1-(3,3-diethoxypropoxy)-4-nitrobenzene.
Reaction Scheme:
Step-by-Step Methodology:
-
To a stirred solution of 4-nitrophenol (1.39 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.67 g, 10 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure 1-(3,3-diethoxypropoxy)-4-nitrobenzene.
Protocol 2: E2 Elimination to Synthesize Acrolein Diethyl Acetal using Sodium Ethoxide
This protocol details the preparation of acrolein diethyl acetal from this compound.
Reaction Scheme:
Step-by-Step Methodology:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.3 g, 100 mmol) in anhydrous ethanol (50 mL) under an inert atmosphere.
-
To a separate flask, add this compound (16.7 g, 100 mmol).
-
Slowly add the sodium ethoxide solution to the this compound with stirring. An exothermic reaction will occur. Maintain the reaction temperature below 50 °C using an ice bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by GC-MS to confirm the formation of the product and consumption of the starting material.
-
Quench the reaction by carefully adding water (50 mL).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Carefully remove the solvent by distillation. The product, acrolein diethyl acetal, is a low-boiling point liquid, so fractional distillation is recommended for purification.
Visualizing Reaction Pathways
The following diagram illustrates the competing S(_N)2 and E2 pathways for a generic nucleophile/base with this compound.
Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-1,1-diethoxypropane
Welcome to the technical support center for 3-Chloro-1,1-diethoxypropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we will explore the critical role of solvent choice in dictating the reaction pathways and outcomes of this compound, moving beyond simple protocols to explain the underlying chemical principles.
Introduction: The Dichotomy of this compound Reactivity
This compound, also known as β-chloropropionaldehyde diethyl acetal, is a valuable building block in organic synthesis.[1][2][3] Its structure, featuring a primary alkyl chloride and an acetal functional group, presents a fascinating case of competing reaction pathways – primarily nucleophilic substitution (SN2) and elimination (E2). The solvent system employed is arguably the most influential factor in steering the reaction toward the desired product. Understanding the nuances of solvent effects is therefore paramount for successful and reproducible synthetic outcomes.
This guide will provide a framework for rational solvent selection and troubleshooting common issues encountered during the use of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments, with a focus on how solvent choice can be the root cause and the key to the solution.
Issue 1: Low Yield of the Desired Substitution Product and Formation of Acrolein Diethyl Acetal
Symptoms:
-
You are attempting a nucleophilic substitution reaction with a strong, unhindered nucleophile (e.g., azide, cyanide) but obtaining a low yield of the expected product.
-
GC-MS or NMR analysis of the crude reaction mixture shows a significant amount of acrolein diethyl acetal.[4][5]
Probable Cause: The formation of acrolein diethyl acetal is a classic example of an E2 elimination reaction competing with the desired SN2 substitution.[6] This is particularly prevalent when using a strong base, which can also act as a nucleophile. The choice of solvent plays a crucial role in modulating the basicity and nucleophilicity of your reagent.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can solvate both the cation and the anion of your nucleophilic salt. While they can dissolve the reagents, they also form a solvent shell around the nucleophile, reducing its reactivity and promoting its basic character. This can favor the E2 pathway.[7][8]
Solution: To favor the SN2 pathway and minimize elimination, you should select a solvent that enhances the nucleophilicity of your reagent without promoting its basicity.
-
Switch to a Polar Aprotic Solvent: Solvents like Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , or Acetonitrile (CH₃CN) are excellent choices for SN2 reactions.[7][8] These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[8] This increased nucleophilicity will accelerate the desired substitution reaction, outcompeting the E2 pathway.
Experimental Protocol: A Comparative Example
| Parameter | Condition A (Problematic) | Condition B (Optimized) |
| Substrate | This compound | This compound |
| Nucleophile | Sodium Azide (NaN₃) | Sodium Azide (NaN₃) |
| Solvent | Ethanol | DMF |
| Temperature | 50 °C | 50 °C |
| Expected Outcome | Low yield of 3-azido-1,1-diethoxypropane, significant acrolein diethyl acetal | High yield of 3-azido-1,1-diethoxypropane, minimal elimination |
Issue 2: Reaction is Sluggish or Does Not Proceed to Completion
Symptoms:
-
You are running a reaction with a moderately strong nucleophile, but the reaction is slow, and starting material remains even after prolonged reaction times.
Probable Cause: This issue often arises from insufficient reactivity of the nucleophile or poor solubility of the reagents. The solvent choice directly impacts both of these factors.
-
Nonpolar or Weakly Polar Solvents (e.g., Toluene, Hexane): While these solvents are sometimes used for specific applications, they are generally poor choices for reactions involving charged nucleophiles, as they cannot effectively solvate the ions, leading to low solubility and reactivity.
-
Use of a Polar Protic Solvent with a Halide Nucleophile: When using nucleophiles like chloride, bromide, or iodide, polar protic solvents can significantly hinder their reactivity through hydrogen bonding.[8]
Solution: To accelerate the reaction, you need to enhance both the solubility and the reactivity of your nucleophile.
-
Optimize with a Polar Aprotic Solvent: As with the previous issue, switching to a polar aprotic solvent like DMF or DMSO will significantly increase the rate of an SN2 reaction.[8]
-
Consider a Phase-Transfer Catalyst: If you must use a two-phase system (e.g., a nonpolar organic solvent and an aqueous solution of the nucleophile), a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed. The catalyst will transport the nucleophile from the aqueous phase to the organic phase where the reaction occurs.
Issue 3: Acetal Hydrolysis and Formation of Side Products
Symptoms:
-
Your reaction mixture shows the presence of 3-chloropropionaldehyde or other unexpected byproducts.
-
The reaction is being conducted under acidic conditions.
Probable Cause: The diethyl acetal group is sensitive to acid and can be hydrolyzed back to the corresponding aldehyde.[9][10] If your reaction conditions are acidic, or if acidic byproducts are formed during the reaction, you risk cleaving the acetal protecting group.
Solution:
-
Maintain Neutral or Basic Conditions: Ensure your reaction is run under neutral or slightly basic conditions. The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, can be used to scavenge any acid that may be present or generated.[4]
-
Anhydrous Conditions: The presence of water, especially in combination with trace acid, will promote acetal hydrolysis. Ensure all solvents and reagents are thoroughly dried before use.[6]
Frequently Asked Questions (FAQs)
Q1: What is the primary factor to consider when choosing a solvent for a reaction with this compound?
A1: The most critical factor is the intended reaction pathway. For nucleophilic substitution (SN2) , polar aprotic solvents (DMF, DMSO, acetonitrile) are generally preferred as they enhance nucleophilicity.[7][8] For elimination reactions (E2) to form acrolein diethyl acetal, a strong, bulky base in a less polar solvent or a polar protic solvent might be employed, although often this is an undesired side reaction.[6][11]
Q2: Can I use a protic solvent for a substitution reaction with this compound?
A2: While possible, it is often not ideal. Protic solvents can solvate and deactivate the nucleophile, slowing down the SN2 reaction and potentially favoring the competing E2 elimination pathway.[12][13] If a protic solvent must be used (e.g., for solubility reasons), be aware that the reaction may be slower and the yield of the substitution product may be lower.
Q3: How does temperature affect the competition between substitution and elimination?
A3: Generally, higher temperatures favor elimination over substitution.[14] Elimination reactions often have a higher activation energy and are more entropically favored. Therefore, if you are observing a significant amount of the elimination byproduct (acrolein diethyl acetal), consider running the reaction at a lower temperature.
Q4: Is this compound stable in all common organic solvents?
A4: this compound is a relatively stable compound. However, as mentioned in the troubleshooting guide, it is susceptible to hydrolysis under acidic conditions.[1][15] Therefore, prolonged storage or reaction in acidic solvents or in the presence of acidic impurities should be avoided. The compound is flammable and should be handled with appropriate care.[1][15][16]
Visualizing Reaction Pathways
To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways of this compound and the influence of solvent choice.
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Troubleshooting workflow for optimizing reactions.
References
- Organic Syntheses Procedure. Acrolein diethyl acetal.
- Organic Syntheses Procedure. Acrolein, diethyl acetal.
- Scribd. Alkyl Halides and Solvent Effects.
- University of Calgary. Chapter 7 Alkyl Halides and Nucleophilic Substitution.
- Chemistry LibreTexts. Substitution reactions of alkyl halides: two mechanisms. (2023-01-22).
- Journal of the Korean Society of Food Science and Nutrition. Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form. (2024-02-29).
- Quora. Why does the reactivity order of alkyl halides change with the use of a polar aprotic solvent?. (2018-07-26).
- Khan Academy. Sn1 vs Sn2: Solvent effects.
- Google Patents. US2626283A - Preparation of acrolein acetal.
- ChemBK. This compound. (2024-04-09).
- Master Organic Chemistry. Identifying Where Substitution and Elimination Reactions Happen. (2023-01-18).
- Chemistry LibreTexts. C. Elimination vs. Substitution. (2023-01-23).
- PubChem. This compound.
- GSRS. This compound.
- CAS Common Chemistry. This compound.
- Google Patents. CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
- Der Pharma Chemica. Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing.
- Chemsrc. This compound. (2025-08-21).
- YouTube. Review of Substitution and Elimination Reactions. (2023-09-25).
- inchem.org. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48).
- ResearchGate. Determination of 3-chloro-1,2-propanediol in polyamideamine epichlorohydrin resin solution by reaction based headspace gas chromatography.
Sources
- 1. This compound | C7H15ClO2 | CID 96217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form [yakhak.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN109867587B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ocw.uci.edu [ocw.uci.edu]
- 13. Khan Academy [khanacademy.org]
- 14. youtube.com [youtube.com]
- 15. echemi.com [echemi.com]
- 16. chembk.com [chembk.com]
analytical methods for monitoring the purity of 3-Chloro-1,1-diethoxypropane
Welcome to the technical support center for the analytical monitoring of 3-Chloro-1,1-diethoxypropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purity analysis of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to ensure robust and reliable analytical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for determining the purity of this compound?
A1: Gas Chromatography (GC) is the most appropriate and widely used technique for assessing the purity of volatile and semi-volatile compounds like this compound. Its high resolving power and sensitivity make it ideal for separating the main component from potential impurities. A Flame Ionization Detector (FID) is generally sufficient and provides a robust, linear response for organic molecules. For identification of unknown impurities, Mass Spectrometry (MS) is the detector of choice.
High-Performance Liquid Chromatography (HPLC) can also be used, particularly if there is a need to analyze non-volatile degradation products or if derivatization is required for detection. However, given that this compound lacks a strong chromophore, UV detection would be challenging without derivatization. A Refractive Index (RI) detector could be employed, but it is less sensitive and not compatible with gradient elution.[1]
Q2: What are the expected impurities in this compound?
A2: The potential impurities in this compound are primarily related to its synthesis and potential degradation. The synthesis typically involves the reaction of acrolein with ethanol in the presence of hydrogen chloride.[2]
Potential Synthesis-Related Impurities:
-
Unreacted Starting Materials: Acrolein and ethanol.
-
Side-Reaction Products: Such as 1,1,3-triethoxypropane, formed from the reaction of any residual water with the starting materials.
-
Products of Acrolein Polymerization: Acrolein can polymerize, especially under acidic conditions.
Potential Degradation Products:
-
Hydrolysis Products: As an acetal, this compound is susceptible to acid-catalyzed hydrolysis. This can occur in the presence of trace amounts of acid and water, leading to the formation of 3-chloropropionaldehyde and ethanol.
-
Elimination Products: Under certain conditions, elimination of HCl could occur, leading to the formation of unsaturated acetals.
A thorough understanding of these potential impurities is crucial for developing a stability-indicating analytical method.
Q3: What are the critical considerations for sample preparation and handling?
A3: Due to the susceptibility of acetals to hydrolysis, careful sample handling is paramount to prevent the generation of artifacts that would compromise the purity assessment.
-
Moisture Control: Use anhydrous solvents for sample dilution and ensure that all glassware is thoroughly dried.
-
pH Control: Avoid acidic conditions. Samples should be stored and handled in a neutral environment. If the sample is suspected to be acidic, neutralization with a non-reactive base may be necessary, but this should be done with caution to avoid introducing other impurities.
-
Solvent Selection: A non-polar or moderately polar aprotic solvent is recommended for dilution. Dichloromethane or methyl tert-butyl ether (MTBE) are suitable choices.
-
Storage: Samples should be stored in tightly sealed containers at a low temperature (2-8°C) to minimize degradation.[3]
Recommended Analytical Method: Gas Chromatography (GC-FID)
This section provides a detailed, step-by-step methodology for the purity analysis of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID). This method is a robust starting point and should be validated for your specific application.
Experimental Protocol
-
Instrument and Consumables:
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: A mid-polar column such as a DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane) is a good starting point due to its selectivity for halogenated compounds. A standard dimension of 30 m x 0.25 mm ID, 1.4 µm film thickness is recommended.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector Liner: A deactivated, splitless liner with glass wool.
-
Syringe: 10 µL gas-tight syringe.
-
-
Standard and Sample Preparation:
-
Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with anhydrous dichloromethane.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with anhydrous dichloromethane.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 °C | Ensures complete vaporization without thermal degradation. |
| Injection Mode | Split (50:1) | For purity analysis where the main component is at high concentration. |
| Injection Volume | 1 µL | A standard volume to avoid column overload. |
| Oven Temperature Program | Initial Temp: 50 °C, hold for 2 min | Allows for good focusing of early eluting components. |
| Ramp: 10 °C/min to 220 °C | Provides good separation of components with a range of boiling points. | |
| Final Temp: 220 °C, hold for 5 min | Ensures elution of any higher boiling point impurities. | |
| Detector Temperature | 280 °C | Prevents condensation of analytes in the detector. |
| FID Gas Flows | Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/min | Typical flows for optimal FID sensitivity. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method.
-
Identify and quantify any specified or unspecified impurities against their respective limits.
-
Troubleshooting Guide
This section addresses common issues that may arise during the GC analysis of this compound.
Problem: Peak Tailing for the Main Analyte
-
Possible Cause 1: Active Sites in the GC System.
-
Explanation: The chloro and ether functional groups in this compound can interact with active sites (silanol groups) in the injector liner or the front of the GC column.
-
Solution:
-
Liner Deactivation: Ensure you are using a high-quality, deactivated injector liner. If tailing persists, replace the liner.
-
Column Maintenance: Cut the first 10-15 cm from the front of the column to remove any accumulated non-volatile residues or active sites.
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions before use.
-
-
-
Possible Cause 2: Column Overload.
-
Explanation: Injecting too much sample can lead to peak fronting or tailing.
-
Solution:
-
Dilute the Sample: Prepare a more dilute sample solution (e.g., 500 µg/mL).
-
Increase Split Ratio: Increase the split ratio (e.g., from 50:1 to 100:1) to reduce the amount of sample reaching the column.
-
-
Problem: Appearance of a New Peak at the Retention Time of 3-chloropropionaldehyde
-
Possible Cause: Sample Hydrolysis.
-
Explanation: This is a strong indicator that the this compound has undergone hydrolysis due to the presence of acid and/or moisture.
-
Solution:
-
Check Solvents: Ensure that the solvent used for dilution is anhydrous. Use a freshly opened bottle of solvent if necessary.
-
Dry Glassware: Thoroughly dry all glassware in an oven before use.
-
Sample pH: If the raw material is suspected to be acidic, consider preparing the sample in a solvent containing a small amount of a non-reactive base, such as anhydrous potassium carbonate, to neutralize any acid. This should be done with caution and validated to ensure it does not affect the analysis.
-
Analyze Promptly: Analyze samples as soon as possible after preparation.
-
-
Problem: Ghost Peaks in the Chromatogram
-
Possible Cause 1: Septum Bleed.
-
Explanation: Small pieces of the injector septum can be cored by the syringe needle and fall into the hot injector, releasing volatile compounds that appear as peaks in the chromatogram.
-
Solution:
-
Use High-Quality Septa: Use low-bleed, high-temperature septa.
-
Regular Septum Replacement: Replace the septum regularly, as recommended by the instrument manufacturer.
-
Check Syringe Needle: Ensure the syringe needle is not bent or burred, which can increase the likelihood of coring.
-
-
-
Possible Cause 2: Carryover from Previous Injections.
-
Explanation: High-boiling point components from a previous sample may not have fully eluted from the column.
-
Solution:
-
Increase Final Oven Temperature/Hold Time: Increase the final temperature or the hold time of the oven program to ensure all components are eluted.
-
Solvent Washes: Run one or two blank solvent injections after a particularly concentrated or "dirty" sample.
-
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Purity Analysis of this compound by GC-FID.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common GC issues.
References
- This compound - ChemBK. ChemBK. [Link]
- This compound | C7H15ClO2 | CID 96217 - PubChem.
- This compound | CAS#:35573-93-4 | Chemsrc. Chemsrc. [Link]
- 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) - Inchem.org. INCHEM. [Link]
- Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Korean Society of Food Science and Nutrition. [Link]
- Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. PubMed. [Link]
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
- Application Notes: GC - LCGC International.
- Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with - Seventh Sense Research Group. Seventh Sense Research Group. [Link]
- Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences. [Link]
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International.
- European Pharmacopoeia Reagents and Standards | Ph Eur - Reagecon. Reagecon. [Link]
- GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2Chloro pyridine c - Impactfactor. Impact Factor. [Link]
- HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies. SIELC Technologies. [Link]
- Impurity Control in the European Pharmacopoeia. EDQM. [https://www.edqm.eu/medias/fichiers/ impurity_control_in_the_european_pharmacopoeia.pdf]([Link] impurity_control_in_the_european_pharmacopoeia.pdf)
- SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS - SciELO. SciELO. [Link]
- Stability Indicating HPLC Method Development –A Review - IJTSRD. International Journal of Trend in Scientific Research and Development. [Link]
Sources
handling and storage of 3-Chloro-1,1-diethoxypropane to prevent degradation
Technical Support Center: 3-Chloro-1,1-diethoxypropane
Welcome to the technical support center for this compound (CAS: 35573-93-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable reagent throughout its handling and storage. As an acetal, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth, field-proven insights and protocols to mitigate these risks.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the use of this compound, linking them to potential degradation and providing actionable solutions.
Q1: My reaction yield is significantly lower than expected, or the reaction failed to proceed. What could be the cause?
A1: Low or no yield is a classic symptom of reagent degradation. The primary culprit for this compound is hydrolysis of the acetal functional group.
-
Causality: Acetals are stable under basic and neutral conditions but are highly sensitive to acid. Trace amounts of acid (e.g., from atmospheric CO₂ dissolved in adventitious moisture, or acidic impurities in other reagents) can catalyze the hydrolysis of this compound back to 3-chloropropionaldehyde and ethanol. This aldehyde is often unreactive in subsequent steps intended for the acetal, thus halting your synthetic pathway and reducing the yield.
-
Verification Protocol:
-
Obtain a Nuclear Magnetic Resonance (NMR) Spectrum: Acquire a ¹H NMR spectrum of your this compound stock.
-
Look for Degradation Signatures: The key diagnostic signal for the intact acetal is the triplet at ~4.7 ppm corresponding to the acetal proton (-CH(OEt)₂). The presence of a significant aldehyde proton signal around 9.77 ppm is a definitive marker of hydrolysis to 3-chloropropionaldehyde.
-
Check pH: If possible, test the pH of your solvent or reaction mixture. An acidic environment confirms conditions favorable for degradation.
-
-
Solution:
-
Use Stabilized Reagent: Whenever possible, purchase this compound that is stabilized with a mild base like calcium carbonate (CaCO₃) or potassium carbonate (K₂CO₃).[1][2] This neutralizes trace acidity.
-
Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with atmospheric moisture and CO₂.
-
Dry Solvents: Ensure all solvents used are anhydrous.
-
Q2: I'm observing unexpected spots on my Thin Layer Chromatography (TLC) plate or extra peaks in my Gas Chromatography (GC) analysis. Are these impurities from the starting material?
A2: Yes, these are likely impurities resulting from degradation. The primary impurity you would expect to see is 3-chloropropionaldehyde, the hydrolysis product.
-
Causality: As explained in Q1, hydrolysis breaks down the parent compound. The resulting aldehyde has a different polarity and volatility, leading to distinct spots/peaks in chromatographic analyses.
-
Troubleshooting Steps:
-
Co-spotting (TLC): If you have a standard of 3-chloropropionaldehyde, co-spot it on a TLC plate with your reagent to see if the impurity spot matches.
-
GC-MS Analysis: A Gas Chromatography-Mass Spectrometry (GC-MS) analysis is the most definitive method. It will separate the components and provide the mass spectrum of the impurity, which can be matched to the known spectrum of 3-chloropropionaldehyde.
-
Review Storage Conditions: Unexpected impurities are a strong indicator that storage conditions have been compromised. Verify that the reagent has been consistently stored at the recommended temperature and protected from moisture.[1][3]
-
Visualizing Degradation: The Hydrolysis Pathway
The primary mechanism of degradation for this compound is acid-catalyzed hydrolysis. The diagram below illustrates this process.
Caption: Acid-catalyzed hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound?
A: The recommended storage temperature is between 2°C and 8°C.[1][3] It should be stored in a tightly sealed container to prevent moisture ingress.[4] The storage area must be a well-ventilated, cool place away from heat, sparks, and open flames, as the compound is a flammable liquid.[1][4]
Q: Why is the product sometimes sold with a stabilizer like Calcium Carbonate (CaCO₃)?
A: As an acetal, this compound is prone to hydrolysis under acidic conditions. The stabilizer, which is a mild, insoluble base, is added to neutralize any trace amounts of acid that may be present or that may form during storage, thereby preventing degradation and extending the shelf life of the product.[1]
Q: What personal protective equipment (PPE) should I use when handling this chemical?
A: You should always handle this compound in a well-ventilated area or a chemical fume hood.[4] Due to its hazardous nature, appropriate PPE is mandatory:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Use compatible, chemical-resistant gloves and wear protective clothing to prevent skin contact.[1][4]
-
Respiratory Protection: If ventilation is inadequate or if you are exposed to vapors, use a NIOSH/MSHA-approved respirator.[1] This compound is classified as a flammable liquid and causes skin, eye, and respiratory irritation.[1][5]
Q: Can I purify this compound if I suspect it has degraded?
A: Yes, purification is possible via distillation under reduced pressure.[3] However, before distillation, it is advisable to neutralize any acidic impurities by washing the material with a dilute basic solution (e.g., saturated sodium bicarbonate), followed by washing with brine and drying over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). The distillation should be performed carefully to collect the fraction at the correct boiling point (e.g., 84°C at 25 mmHg).[3]
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 35573-93-4 | [5][6] |
| Molecular Formula | C₇H₁₅ClO₂ | [3][5] |
| Molecular Weight | 166.65 g/mol | [3][7] |
| Appearance | Clear, colorless liquid | [4][5] |
| Boiling Point | 84°C @ 25 mmHg (3.33 kPa) | [3] |
| Density | ~0.995 g/mL at 25°C | [3] |
| Flash Point | 54°C (129.2°F) | [4] |
| Storage Temperature | 2°C - 8°C | [1][3] |
| Hazard Codes | H226, H315, H319, H335 | [4][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [8] |
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a step-by-step method for preparing a stock solution of this compound while minimizing the risk of degradation.
Objective: To prepare a 1 M stock solution in an anhydrous, non-protic solvent.
Materials:
-
This compound (stabilized, if available)
-
Anhydrous solvent (e.g., Dichloromethane, THF, Diethyl Ether) from a freshly opened bottle or a solvent purification system
-
Oven-dried glassware (volumetric flask, syringe)
-
Inert gas supply (Argon or Nitrogen) with manifold
Procedure:
-
Glassware Preparation: Ensure your volumetric flask and any other glassware are thoroughly dried in an oven at >100°C for several hours and cooled under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Assemble your glassware and purge with inert gas for 5-10 minutes to displace air and moisture. Maintain a positive pressure of inert gas throughout the procedure.
-
Solvent Transfer: Using a dry syringe or cannula, transfer the required volume of anhydrous solvent to the volumetric flask.
-
Reagent Transfer: Unseal the this compound container under a positive flow of inert gas. Quickly withdraw the required mass or volume of the liquid using a dry, inert-gas-flushed syringe.
-
Solution Preparation: Immediately add the reagent to the solvent in the volumetric flask. Seal the flask and gently swirl to ensure homogeneity.
-
Storage: Seal the volumetric flask with a septum and parafilm. Store the prepared solution in the refrigerator (2°C - 8°C). For long-term storage, consider placing it in a desiccator within the refrigerator.
Workflow for Optimal Handling and Storage
Following a systematic workflow is critical for preserving the integrity of this compound.
Caption: Recommended workflow for handling this compound.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Chemsrc. (2023-08-21). This compound | CAS#:35573-93-4.
- ChemBK. (2024-04-09). This compound.
- CAS. (n.d.). This compound. CAS Common Chemistry.
Sources
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- 8. fishersci.com [fishersci.com]
Technical Support Center: Compatibility of 3-Chloro-1,1-diethoxypropane with Common Laboratory Reagents
This guide serves as a critical resource for researchers, scientists, and drug development professionals, offering in-depth technical information on the compatibility of 3-Chloro-1,1-diethoxypropane with a range of common laboratory reagents. Understanding these interactions is paramount for successful and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research and development?
This compound, also known as 3-chloropropionaldehyde diethyl acetal, is an organic compound featuring a terminal chloro group and a diethyl acetal.[1][2] The acetal functional group serves as a protecting group for the aldehyde, rendering the molecule stable under neutral or basic conditions while allowing for reactions at the chlorinated carbon. Its primary application is as a versatile building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[3]
Q2: What are the appropriate storage and handling procedures for this compound?
To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4][5][6] Recommended storage temperatures are typically between 2°C and 8°C.[4][7] It is crucial to handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, to avoid skin, eye, and respiratory irritation.[4][5][8]
Q3: What are the main safety hazards associated with this compound?
This compound is classified as a flammable liquid and vapor.[1][4] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation upon inhalation.[1][4][5][7] In case of exposure, it is important to follow the first-aid measures outlined in the safety data sheet (SDS), which include flushing the affected area with plenty of water and seeking medical attention.[4][5]
Troubleshooting Guide: Reagent Compatibility Issues
Scenario 1: Unexpected Aldehyde Formation
-
Observation: Your analytical data (e.g., NMR, GC-MS) indicates the presence of 3-chloropropionaldehyde, an unintended byproduct.
-
Root Cause: The acetal group is susceptible to hydrolysis under acidic conditions. The presence of strong acids, or even trace amounts of acid in the presence of water, can catalyze the deprotection of the acetal, regenerating the aldehyde.
-
Solution & Scientific Rationale:
-
pH Control: Maintain a neutral or basic reaction environment. If acidic reagents are necessary for other transformations, consider performing the deprotection as a separate, intentional step.
-
Anhydrous Conditions: Utilize dry solvents and reagents to minimize water content, thereby inhibiting hydrolysis.
-
Reagent Selection: Opt for non-acidic reagents or those that do not generate acidic byproducts.
-
Scenario 2: Formation of Elimination Byproducts
-
Observation: Instead of the expected substitution product, you observe the formation of 1,1-diethoxypropene.
-
Root Cause: Strong, sterically hindered bases can promote an E2 elimination reaction, where a proton is abstracted from the carbon adjacent to the chlorine-bearing carbon, leading to the formation of a double bond.[9][10]
-
Solution & Scientific Rationale:
-
Base Selection: To favor nucleophilic substitution (SN2), use a strong, but less sterically hindered nucleophile.[11] For elimination, a bulky, non-nucleophilic base like potassium tert-butoxide is often employed.
-
Temperature Control: Lower reaction temperatures generally favor substitution over elimination.
-
Scenario 3: Incompatibility with Strong Oxidizing Agents
-
Observation: Your reaction with a strong oxidizing agent results in a complex mixture of unidentified products or complete degradation of the starting material.
-
Root Cause: While the acetal is relatively stable, strong oxidizing agents can attack the ether linkages or the alkyl chain, leading to undesired side reactions and decomposition.
-
Solution & Scientific Rationale:
-
Use of Milder Oxidants: Select milder, more selective oxidizing agents that are compatible with the acetal and chloro functionalities.
-
Synthetic Strategy: If a harsh oxidation is unavoidable, it may be necessary to introduce the this compound moiety at a later stage in your synthetic sequence.
-
Scenario 4: Unwanted Nucleophilic Substitution
-
Observation: When using this compound as a solvent or in the presence of a nucleophilic additive, you observe the formation of a substitution product where the chlorine has been displaced.
-
Root Cause: The carbon atom attached to the chlorine is electrophilic and is susceptible to attack by nucleophiles, leading to an SN2 reaction.[11] This is often the desired reactivity.
-
Solution & Scientific Rationale:
-
Leverage Inherent Reactivity: This reactivity is a key feature of this compound and is exploited in many synthetic applications.
-
Solvent Choice: If this reaction is undesirable, choose a non-nucleophilic, aprotic solvent for your reaction medium.
-
Compatibility Data Summary
| Reagent Class | Compatibility | Rationale and Key Considerations |
| Strong Acids | Incompatible | Rapidly catalyzes hydrolysis of the acetal to the corresponding aldehyde. |
| Weak/Lewis Acids | Use with Caution | Can promote slow hydrolysis, especially in the presence of water. |
| Strong Bases | Reactive | Can lead to E2 elimination to form an alkene.[9][10] |
| Weak Bases | Compatible | Generally stable in the presence of weak, non-nucleophilic bases. |
| Strong Oxidizing Agents | Use with Caution | Can lead to degradation; compatibility should be tested on a small scale. |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Compatible | The acetal and alkyl chloride are generally stable to common hydride reducing agents.[12] |
| Nucleophiles (e.g., Amines, Cyanides) | Reactive | Undergoes SN2 displacement of the chloride, which is a primary synthetic application.[11] |
| Organometallic Reagents | Reactive | Act as strong nucleophiles and bases, leading to substitution or elimination. |
Experimental Workflow & Decision Logic
Caption: Decision-making workflow for reagent compatibility with this compound.
References
- Vertex AI Search.
- Echemi.
- PubChem. This compound | C7H15ClO2 | CID 96217. [Link]
- Chemsrc. This compound | CAS#:35573-93-4. [Link]
- ChemBK. This compound. [Link]
- Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
- Der Pharma Chemica. Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. [Link]
- Gsrs. This compound. [Link]
- Loudon, G. M. Alkyl Halides and Nucleophilic Substitution. [Link]
- Google Patents. CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
- Chemistry LibreTexts. 11.
- CAS Common Chemistry. This compound. [Link]
- Haz-Map. 3-Chloropropionaldehyde diethyl acetal - Hazardous Agents. [Link]
- PubChemLite. This compound (C7H15ClO2). [Link]
- SciELO.
- K.C. Nicolaou, et al. ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis. [Link]
- Cheméo. Chemical Properties of Propane, 1,1-diethoxy- (CAS 4744-08-5). [Link]
- PubMed. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. [Link]
- Manasa Life Sciences. 1,1-Diethoxypropane. [Link]
Sources
- 1. This compound | C7H15ClO2 | CID 96217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 1,1-Diethoxypropane | Manasa Life Sciences [manasalifesciences.com]
- 4. biosynth.com [biosynth.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 9. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. scielo.br [scielo.br]
Technical Support Center: Troubleshooting Acetal Cleavage in 3-Chloro-1,1-diethoxypropane Reactions
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Chloro-1,1-diethoxypropane. This resource provides in-depth troubleshooting advice and validated protocols for the critical acetal cleavage step to generate 3-chloropropionaldehyde. Our guidance is rooted in established chemical principles to help you navigate challenges, optimize your reaction outcomes, and ensure the integrity of your results.
Section 1: The Chemistry of Acetal Cleavage
The Role of this compound
This compound serves as a stable, protected precursor to the highly reactive 3-chloropropionaldehyde.[1][2] Acetal protecting groups are essential in multi-step synthesis because they are stable under neutral and basic conditions, allowing for chemical transformations on other parts of a molecule without affecting the aldehyde functionality.[3][4][5] The deprotection, or cleavage, of the acetal is a crucial final step that must be performed efficiently to unmask the aldehyde for subsequent reactions. This hydrolysis is almost exclusively performed under acidic conditions.[4][5]
Mechanism of Acid-Catalyzed Hydrolysis
Understanding the mechanism is fundamental to troubleshooting. The acid-catalyzed hydrolysis of an acetal is a reversible equilibrium-driven process.[6][7] To drive the reaction toward the desired aldehyde, an excess of water is typically used, in accordance with Le Châtelier's principle.[6][7]
The process involves several key steps:
-
Protonation: The acid catalyst protonates one of the acetal's oxygen atoms, converting the ethoxy group into a good leaving group (ethanol).[6]
-
Loss of Alcohol: The lone pair on the adjacent oxygen assists in eliminating the protonated ethanol molecule, forming a resonance-stabilized oxonium ion. This is often the rate-determining step.[8][9]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.[10]
-
Deprotonation: A base (like water or the conjugate base of the acid catalyst) removes a proton to form a hemiacetal.[6]
-
Repeat: The process repeats—the second hydroxyl group of the hemiacetal is protonated, eliminated as another molecule of ethanol, and the resulting protonated aldehyde is deprotonated to yield the final product.
Caption: Mechanism of acid-catalyzed diethyl acetal hydrolysis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for this deprotection?
A standard approach involves dissolving the this compound in a mixture of an organic co-solvent (like acetone or THF) and aqueous acid.[3] A common choice is 1-2 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at room temperature. The reaction is typically monitored until the starting material is consumed. All acid must be neutralized before workup to prevent re-formation of the acetal or product degradation.[11]
Q2: Why is my reaction showing incomplete conversion?
Incomplete conversion is a common issue that usually points to an unfavorable equilibrium. Consider these factors:
-
Insufficient Water: The reaction is a hydrolysis; water is a key reagent. If the reaction medium is not sufficiently aqueous, the equilibrium will not favor the products. Try increasing the proportion of water in your solvent system.[6]
-
Inadequate Acid Catalyst: The reaction is acid-catalyzed. Ensure you are using a sufficient concentration of a strong acid. If your substrate has basic functional groups, they may be neutralizing the catalyst, requiring a higher acid loading.
-
Low Temperature: While many acetal cleavages proceed at room temperature, sterically hindered or electronically deactivated substrates may require gentle heating (e.g., 40-50 °C) to increase the reaction rate.[12]
Q3: What are common side products and how can they be minimized?
The primary product, 3-chloropropionaldehyde, is reactive and can undergo further transformations, especially under the reaction conditions.
-
Oxidation: Aldehydes are susceptible to oxidation to carboxylic acids. If the reaction is exposed to air for extended periods, formation of 3-chloropropionic acid is possible.[13] Performing the reaction under an inert atmosphere (N₂ or Ar) can mitigate this.
-
Aldol Condensation/Polymerization: Aldehydes can self-condense or polymerize, particularly if the reaction is heated excessively or if the pH becomes basic during workup before the aldehyde is extracted. Keeping the temperature low and ensuring a clean, quick workup is crucial. The related compound, 3-hydroxypropionaldehyde, is known to be unstable, which suggests 3-chloropropionaldehyde may also have stability issues.[14][15]
-
Elimination: The β-chloro substituent could potentially undergo elimination to form acrolein, especially if the reaction is heated or exposed to a base. This is analogous to the dehydration of 3-hydroxypropionaldehyde to acrolein at higher temperatures.[15] Using mild conditions and avoiding excessive heat is recommended.
Q4: How can I best monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): This is the most common method. The starting acetal is significantly less polar than the product aldehyde. Use a stain that visualizes aldehydes, such as 2,4-dinitrophenylhydrazine (DNP), which will form a yellow/orange spot with the product but not the starting material.
-
Gas Chromatography (GC): For a more quantitative assessment, GC is an excellent tool. The starting material and product will have distinct retention times.[16] This allows for precise determination of conversion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: You can monitor the reaction by taking aliquots, neutralizing them, extracting with a deuterated solvent (e.g., CDCl₃), and analyzing by ¹H NMR. Look for the disappearance of the acetal proton signal (a triplet around 4.6 ppm) and the appearance of the aldehyde proton signal (a triplet around 9.8 ppm).
Q5: My product is degrading during workup or purification. What should I do?
Product instability is a major challenge. 3-chloropropionaldehyde is sensitive to both acid and base, as well as the acidic nature of standard silica gel.
-
Workup: After the reaction is complete, cool the mixture in an ice bath and carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Do not make the solution strongly basic. Immediately extract the product into a non-polar organic solvent like diethyl ether or dichloromethane. Washing with brine can help break emulsions and remove water.[17]
-
Purification: Standard silica gel is acidic and can cause significant product degradation.[17] Before performing column chromatography, it is highly recommended to deactivate the silica gel . This can be done by flushing the packed column with the eluent system containing 1-2% triethylamine.[17] Alternatively, using a less acidic stationary phase like neutral alumina may be beneficial. Given the product's volatility and potential instability, distillation under reduced pressure is often the preferred method of purification.[11]
Section 3: Systematic Troubleshooting Guide
When an experiment fails to yield the expected results, a logical approach is essential. The following workflow and table are designed to guide you from problem identification to resolution.
Caption: A logical workflow for troubleshooting common issues.
Troubleshooting Reference Table
| Problem | Possible Cause | Recommended Solution & Rationale |
| No Reaction or Sluggish Conversion | 1. Inactive Catalyst: Acid catalyst is old, impure, or insufficient. | Solution: Use a fresh bottle of a strong acid (e.g., conc. HCl, H₂SO₄) or a reliable solid acid. Ensure the molar ratio of the catalyst is appropriate (typically 5-10 mol% for strong acids, but often used in excess in aqueous solutions). |
| 2. Insufficient Water: The reaction is a hydrolysis and requires water as a reagent. | Solution: Increase the volume percentage of water in the solvent system. A common starting point is a 4:1 or 3:1 mixture of THF:H₂O. | |
| 3. Low Temperature: Reaction kinetics are too slow at ambient temperature. | Solution: Gently warm the reaction mixture to 40-50 °C. Monitor carefully, as higher temperatures can promote side reactions.[12] | |
| Low Yield of Isolated Product | 1. Product Degradation on Silica Gel: The inherent acidity of silica gel is destroying the product. | Solution: Deactivate the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine before packing the column.[17] Alternatively, use neutral alumina or purify by vacuum distillation.[11] |
| 2. Incomplete Neutralization: Residual acid in the workup causes product degradation or re-equilibration. | Solution: Carefully add saturated NaHCO₃ solution until all gas evolution stops. Check the pH of the aqueous layer with pH paper to ensure it is neutral (~7-8) before extraction. | |
| 3. Harsh Reaction Conditions: The chosen acid is too strong or the temperature is too high, leading to polymerization or elimination. | Solution: Switch to a milder catalytic system. Options include p-toluenesulfonic acid (p-TsOH), Amberlyst-15 resin, or ceric ammonium nitrate (CAN).[3][4][18] These can often be used in non-aqueous "wet" solvents, offering better control. | |
| Multiple Spots on TLC / Impure Product | 1. Oxidation: The product aldehyde is oxidizing to 3-chloropropionic acid. | Solution: Run the reaction and perform the workup under an inert atmosphere of nitrogen or argon to exclude oxygen. |
| 2. Aldol/Polymerization: The aldehyde is undergoing self-condensation. | Solution: Avoid high temperatures and prolonged reaction times. Work up the reaction as soon as the starting material is consumed. Store the purified product cold and under an inert atmosphere. | |
| 3. Elimination to Acrolein: The β-chloro group is eliminated under the reaction conditions. | Solution: Use the mildest possible temperature and acid catalyst that will effect the transformation. Avoid any exposure to base during workup. |
Section 4: Validated Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is flammable and an irritant.[19][20]
Protocol 1: Standard Aqueous Acid Hydrolysis
This protocol uses common lab reagents and is a robust starting point.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in tetrahydrofuran (THF, approx. 0.5 M).
-
Hydrolysis: Add an equal volume of 2 M aqueous hydrochloric acid (HCl) to the stirred solution.
-
Monitoring: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress every 30 minutes by TLC (see Protocol 3). The reaction is often complete within 2-4 hours.
-
Workup: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel. Dilute with 2 volumes of diethyl ether.
-
Neutralization: Carefully add saturated aqueous NaHCO₃ solution in portions until effervescence ceases. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator with a cool water bath.
-
Purification: Purify the resulting crude 3-chloropropionaldehyde by vacuum distillation.[11]
Protocol 2: Mild Deprotection with Amberlyst-15
This method is ideal for acid-sensitive substrates or to minimize side reactions.[18]
-
Reaction Setup: To a solution of this compound (1.0 eq) in a 9:1 mixture of acetone and water (approx. 0.2 M), add Amberlyst-15 ion-exchange resin (approx. 20% by weight of the substrate).
-
Hydrolysis: Stir the suspension at room temperature.
-
Monitoring: The reaction is generally slower than with strong aqueous acid. Monitor by TLC or GC. If the reaction is sluggish, gentle heating to 40 °C can be applied.
-
Workup: Once complete, simply filter off the resin through a pad of Celite and wash the resin with acetone.
-
Concentration & Purification: Combine the filtrate and washings and remove the acetone under reduced pressure. The remaining aqueous residue can be extracted with dichloromethane. Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the product, which can be further purified if necessary.
Protocol 3: Thin-Layer Chromatography (TLC) Monitoring
-
Plate: Use standard silica gel plates (e.g., Silica Gel 60 F₂₅₄).
-
Eluent: A 4:1 mixture of Hexanes:Ethyl Acetate is a good starting point. The acetal (starting material) will have a high Rf, while the aldehyde (product) will be much lower.
-
Visualization:
-
UV Light: If your compounds are UV active, visualize under a 254 nm lamp.
-
Permanganate Stain: A potassium permanganate (KMnO₄) stain will visualize both the starting material and the product.
-
DNP Stain (Aldehyde Specific): A solution of 2,4-dinitrophenylhydrazine in acidic ethanol is highly specific for aldehydes and ketones. Gently warm the plate after dipping to develop the characteristic orange/red spot for the product. This is excellent for confirming product formation.
-
Section 5: Data & Reagent Selection
The choice of acid catalyst can significantly impact reaction time, yield, and chemoselectivity. The following table provides a comparison of common catalysts used for acetal deprotection.
Table: Comparison of Acid Catalysts for Acetal Deprotection
| Catalyst | Typical Conditions | Advantages | Disadvantages & Considerations | Reference |
| HCl, H₂SO₄ | 1-2 M in THF/H₂O, RT | Inexpensive, fast, readily available. | Harsh conditions, can degrade sensitive products, difficult for selective deprotection. | [3][21] |
| p-TsOH | Catalytic (5-10 mol%) in Acetone/H₂O, RT to 40°C | Milder than mineral acids, crystalline solid, easy to handle. | Can still be too harsh for very sensitive substrates. | [4] |
| Amberlyst-15 | 20-50 wt% in wet Acetone or CH₃CN, RT to 50°C | Heterogeneous (easy to remove by filtration), mild, reusable. | Slower reaction times, may require heating. | [3][18] |
| Ce(OTf)₃ | Catalytic (1-5 mol%) in wet Nitromethane, RT | Very gentle Lewis acid, high chemoselectivity (tolerates silyl ethers, esters). | More expensive, requires specific solvent system. | [3][22] |
| Iodine (I₂) | Catalytic (10 mol%) in Acetone, RT | Extremely mild, fast for many acetals, tolerates highly acid-sensitive groups. | May not be effective for all substrates; requires quenching with thiosulfate. | [22] |
References
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- Witzemann, E. J., et al. (1931). β-CHLOROPROPIONALDEHYDE ACETAL. Organic Syntheses, 11, 26. [Link]
- PrepChem.com. (n.d.). Synthesis of 3-aminopropanal diethylacetal. PrepChem.com. [Link]
- UNT Digital Library. (2025). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. [Link]
- Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Biomacromolecules, 18(1), 253–261. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
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- ResearchGate. (2017). Well-established mechanism of the hydrolysis of acetals and ketals.
- PubChem. (n.d.). This compound. PubChem. [Link]
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- OSTI.GOV. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. OSTI.GOV. [Link]
- ADMET & DMPK. (2010).
- Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]
- SciELO. (2015).
- MDPI. (2019). SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2. Molecules, 24(15), 2756. [Link]
- PubMed. (2002). Production and stability of 3-hydroxypropionaldehyde in Lactobacillus reuteri. Applied Microbiology and Biotechnology, 60(5), 624-629. [Link]
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- Chemsrc. (2025). This compound. Chemsrc. [Link]
- MDPI. (2020). The Biocatalytic Production of 3-Hydroxypropionaldehyde and Evaluation of Its Stability.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Organic Chemistry Portal. [Link]
- BYJU'S. (2022). NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. BYJU'S. [Link]
- SciELO. (2017). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. Brazilian Journal of Chemical Engineering, 34(1). [Link]
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Validation & Comparative
Deconstructing Complexity: A Comparative Guide to the Mass Spectrum of 3-Chloro-1,1-diethoxypropane
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of rigorous scientific inquiry. Mass spectrometry stands as a pivotal technique in this endeavor, offering a window into the molecular framework through the analysis of fragmentation patterns. This guide provides an in-depth interpretation of the electron ionization (EI) mass spectrum of 3-Chloro-1,1-diethoxypropane, a bifunctional molecule that presents a compelling case study in fragmentation analysis. By comparing its mass spectrum with those of structurally related compounds—1,1-diethoxypropane and 1-chloro-3-ethoxypropane—we will dissect the influence of both the acetal and the chloroalkane moieties on the molecule's fragmentation pathways. This comparative approach, supported by experimental data from the National Institute of Standards and Technology (NIST) database, will illuminate the causal relationships behind the observed spectral features.
The Logic of Fragmentation: An Introduction to Electron Ionization Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[1] This energy is often sufficient to not only ionize the molecule by ejecting an electron to form a molecular ion (M⁺) but also to induce extensive fragmentation.[2] The resulting mass spectrum is a histogram of the relative abundance of these positively charged fragments versus their mass-to-charge ratio (m/z). The fragmentation process is not random; it follows predictable pathways governed by the principles of chemical stability. More stable carbocations and radical species are preferentially formed, leading to more abundant peaks in the spectrum.[3] Therefore, by interpreting these fragmentation patterns, we can deduce the original structure of the molecule.
For a molecule like this compound, we can anticipate a complex fragmentation pattern arising from the interplay of its two functional groups:
-
The Acetal Group: Acetals are known to be highly susceptible to fragmentation in EI-MS, often resulting in a weak or absent molecular ion peak.[4] The presence of two oxygen atoms facilitates cleavage of the C-O and adjacent C-C bonds, leading to the formation of resonance-stabilized oxonium ions.
-
The Chloroalkane Moiety: The presence of a chlorine atom introduces a characteristic isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[5] Consequently, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two m/z units, with the M+2 peak having roughly one-third the intensity of the M peak.
Interpreting the Mass Spectrum of this compound
The mass spectrum of this compound, as sourced from the NIST database, showcases a rich fragmentation pattern that confirms these theoretical principles.[6] The molecular ion peak at m/z 166 (for the ³⁵Cl isotope) is of very low abundance, as expected for an acetal.
Proposed Fragmentation Pathway
The major observed fragments can be rationalized through a series of cleavage and rearrangement reactions, as depicted in the following workflow:
Sources
A Senior Application Scientist's Guide to FT-IR Spectroscopy for the Identification of 3-Chloro-1,1-diethoxypropane
For professionals in chemical synthesis and drug development, the unambiguous identification of reagents and intermediates is a cornerstone of procedural safety, regulatory compliance, and experimental success. 3-Chloro-1,1-diethoxypropane, a versatile haloacetal used in the synthesis of various organic compounds, is no exception.[1][2] Its proper identification ensures purity and prevents the introduction of unwanted side-products into a reaction cascade.
Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, reliable, and accessible first-line method for structural confirmation.[3][4] This guide provides an in-depth comparison of FT-IR with other common analytical methods for the identification of this compound, supported by the underlying theory and a detailed experimental protocol.
The Foundational Principle: Why FT-IR is a Chemist's First Look
FT-IR spectroscopy operates on a simple yet powerful principle: chemical bonds are not static. They vibrate at specific, quantized frequencies.[5] When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes (stretching, bending, scissoring, etc.). An FT-IR spectrometer measures this absorption.[4][6] The resulting spectrum is a plot of percent transmittance against wavenumber (cm⁻¹), which effectively serves as a unique "molecular fingerprint."[4]
The power of this technique lies in its ability to quickly identify the presence of specific functional groups, as each group has a characteristic absorption range.[7][8][9] For a molecule like this compound, we can predict the key signals we expect to see, transforming the analysis from a purely speculative exercise into a confirmatory one.
Deconstructing this compound: A Predictive Spectral Analysis
To identify this compound, we must first dissect its structure to predict its FT-IR spectrum. The molecule (CH₃CH₂O)₂CHCH₂CH₂Cl contains several key functional groups, each with a characteristic vibrational frequency.
Molecular Structure:
-
Alkyl C-H bonds: Abundant throughout the molecule in the methyl (CH₃) and methylene (CH₂) groups.
-
Acetal C-O bonds: Two ether-like single bonds characteristic of the diethyl acetal group.
-
Alkyl C-Cl bond: A single carbon-chlorine bond at the terminus of the propyl chain.
Based on established correlation tables, we can anticipate the following absorption bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |
| 2850-3000 | C-H Stretch | Alkane (CH₂, CH₃) | Strong[10][11] |
| 1300-1000 | C-O Stretch | Acetal / Ether | Strong[10] |
| 800-600 | C-Cl Stretch | Alkyl Halide | Strong[10] |
| ~1465 & ~1375 | C-H Bend | -CH₂- & -CH₃ | Medium[10] |
The region below 1500 cm⁻¹ is known as the "fingerprint region."[7] While the C-O and C-Cl stretches fall within this area, the overall pattern of peaks here is unique to the molecule as a whole, providing the ultimate confirmation of its identity when compared to a reference spectrum.[9]
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The following protocol outlines the steps for analyzing a neat liquid sample of this compound. This self-validating workflow ensures that the resulting spectrum is of the sample itself, free from atmospheric or instrumental artifacts.
Diagram: FT-IR Analysis Workflow
Caption: Workflow for FT-IR analysis of a liquid sample.
Step-by-Step Methodology
-
Instrument Preparation:
-
Rationale: A stable instrument environment is critical for reproducible results. The background scan is the most crucial step for trustworthiness; it measures the ambient atmosphere (primarily water vapor and CO₂) so the instrument's software can subtract it from the sample scan.[3] This ensures the final spectrum is solely that of the analyte.
-
Protocol:
-
Ensure the FT-IR spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric interference.
-
Select the data acquisition parameters. For routine identification, a resolution of 4 cm⁻¹ and an accumulation of 16 scans is sufficient.
-
With an empty sample compartment, acquire a background spectrum. This will be stored as a reference.
-
-
-
Sample Preparation (Neat Liquid):
-
Rationale: this compound is a liquid at room temperature, making it ideal for analysis as a "neat" film between salt (NaCl or KBr) plates.[1][12] This method is fast and avoids the use of solvents that would introduce their own interfering peaks.
-
Protocol:
-
Clean a pair of salt plates with a dry, volatile solvent (e.g., anhydrous dichloromethane or hexane) and allow them to dry completely.
-
Place 1-2 drops of this compound onto the face of one plate.
-
Carefully place the second plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
Place the assembled plates into the spectrometer's sample holder.
-
-
-
Data Acquisition and Processing:
-
Rationale: The instrument's software performs a Fourier transform on the raw interferogram data to generate the familiar spectrum.[6] Subsequent processing corrects for any baseline drift and identifies the precise wavenumber of key absorption peaks.
-
Protocol:
-
Acquire the sample spectrum using the same parameters as the background scan. The software will automatically ratio the sample scan against the background scan to produce the final transmittance spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the peak-picking tool in the software to label the wavenumbers of the major absorption bands.
-
-
Beyond FT-IR: A Comparative Analysis of Identification Techniques
While FT-IR is an excellent tool for rapid identification, a comprehensive analysis, particularly in a regulated environment, often involves orthogonal techniques. The two most common alternatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed molecular map by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.[13][14] For this compound, ¹H NMR would show distinct signals for the CH₃, O-CH₂, CH, CH₂-Cl, and central CH₂ protons, with splitting patterns and integration values that confirm their connectivity and relative abundance.[15][16]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that first separates the sample into its components using gas chromatography and then analyzes each component with a mass spectrometer.[17][18] GC provides information on the sample's purity and the boiling point of its components, while MS bombards the molecules with electrons, causing them to fragment in a reproducible way.[19] The resulting mass spectrum shows the mass-to-charge ratio of these fragments, providing a structural fingerprint that can be matched against a library for definitive identification.[12]
Performance Comparison
| Feature | FT-IR Spectroscopy | NMR Spectroscopy (¹H, ¹³C) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures absorption of IR radiation by vibrating chemical bonds.[5] | Measures the resonance of atomic nuclei in a strong magnetic field.[13] | Separates compounds by volatility/polarity, then fragments them and measures fragment mass.[17] |
| Information | Identifies functional groups present. Confirms identity via fingerprint region match.[7][9] | Provides a detailed map of C-H framework, atom connectivity, and stereochemistry.[14][15] | Confirms molecular weight and provides structural data from fragmentation patterns. Excellent for purity assessment.[18][19] |
| Speed | Very fast (1-2 minutes per sample). | Slower (minutes to hours, depending on experiments). | Moderate (5-30 minutes per sample). |
| Cost | Relatively low instrument and running costs. | High instrument and maintenance costs. | Moderate to high instrument and running costs. |
| Strengths | Rapid, non-destructive, easy to use, excellent for functional group analysis. | Unambiguous structure elucidation, detailed connectivity information. | High sensitivity, excellent for mixture analysis and purity determination, definitive identification via library matching. |
| Limitations | Does not provide detailed connectivity information; difficult for complex mixtures. | Lower sensitivity, requires more sample, complex spectra can be difficult to interpret. | Destructive technique, requires volatile and thermally stable samples. |
Conclusion
For the routine identification of this compound, FT-IR spectroscopy offers an unparalleled combination of speed, simplicity, and reliability. It serves as an ideal frontline technique to confirm the presence of the key acetal, alkyl, and chloro-alkane functionalities and to verify the material's identity against a known standard by matching the fingerprint region.
While NMR remains the gold standard for absolute, de novo structure elucidation and GC-MS is superior for assessing purity and identifying trace impurities, the pragmatic workflow in most research and development labs positions FT-IR as the essential first step. It provides immediate, actionable data, ensuring that the correct material is proceeding to the next stage of synthesis or formulation with a high degree of confidence.
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A Comparative Guide for Synthetic Strategy: 3-Chloro-1,1-diethoxypropane vs. 3-Bromo-1,1-diethoxypropane
For Researchers, Scientists, and Drug Development Professionals
In the nuanced landscape of organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall success. This guide provides an in-depth comparison of two closely related alkylating agents: 3-Chloro-1,1-diethoxypropane and 3-Bromo-1,1-diethoxypropane. As versatile three-carbon synthons with a protected aldehyde functionality, their selection can significantly impact synthetic outcomes. This analysis, grounded in fundamental principles of chemical reactivity and supported by established experimental protocols, aims to empower researchers to make informed decisions in the design and execution of their synthetic routes.
Introduction: The Utility of 3-Halo-1,1-diethoxypropanes
Both this compound and its bromo-analogue are valuable reagents in organic chemistry. The diethyl acetal group serves as a robust protecting group for a propionaldehyde moiety, stable under basic and nucleophilic conditions, yet readily deprotected under acidic conditions. This feature allows for the introduction of a three-carbon chain, which can be subsequently unmasked to reveal a reactive aldehyde for further elaboration. Common applications include their use in nucleophilic substitution reactions to form ethers, thioethers, and carbon-carbon bonds, as well as in the formation of Grignard reagents.
Core Physicochemical Properties
A foundational understanding of the physical and chemical properties of these reagents is essential for their effective use.
| Property | This compound | 3-Bromo-1,1-diethoxypropane |
| CAS Number | 35573-93-4[1] | 59067-07-1 |
| Molecular Formula | C₇H₁₅ClO₂[1] | C₇H₁₅BrO₂[2] |
| Molecular Weight | 166.65 g/mol [3] | 211.10 g/mol [2] |
| Boiling Point | 84 °C @ 25 mmHg[3] | Not readily available |
| Density | 0.995 g/mL at 25 °C[3] | Not readily available |
| Appearance | Colorless liquid[1] | Not readily available |
| Solubility | Soluble in alcohol and ether; insoluble in water.[3] | Not readily available |
The Decisive Factor: Leaving Group Ability and Reactivity
The primary differentiator in the chemical behavior of these two compounds lies in the nature of the halogen substituent. In nucleophilic substitution reactions, the halide ion acts as the leaving group. The facility with which this group departs is a key determinant of the reaction rate.
It is a well-established principle in organic chemistry that bromide is a superior leaving group compared to chloride.[4][5] This can be attributed to two main factors:
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to cleave the C-Br bond, leading to a lower activation energy for the reaction.
-
Anion Stability: The bromide ion (Br⁻) is larger and more polarizable than the chloride ion (Cl⁻). This allows for the negative charge to be dispersed over a larger volume, resulting in a more stable anion. A more stable leaving group facilitates a faster reaction.
This difference in leaving group ability directly translates to the higher reactivity of 3-bromo-1,1-diethoxypropane in Sₙ2 reactions.
Caption: Factors influencing the relative reactivity of 3-chloro- and 3-bromo-1,1-diethoxypropane.
Comparative Performance in a Representative Sₙ2 Reaction: The Williamson Ether Synthesis
To illustrate the practical implications of the differing reactivity, let us consider a classic Williamson ether synthesis, where sodium ethoxide is used to displace the halide and form 3-ethoxy-1,1-diethoxypropane.
Caption: Generalized workflow for the Williamson ether synthesis.
| Parameter | This compound | 3-Bromo-1,1-diethoxypropane | Rationale |
| Reaction Rate | Slower | Faster | Bromide is a better leaving group than chloride. |
| Required Reaction Temperature | Higher | Lower | A more reactive substrate requires less energy input to overcome the activation energy barrier. |
| Reaction Time | Longer | Shorter | The faster reaction rate of the bromo-compound leads to a shorter time to completion. |
| Yield of 3-Ethoxy-1,1-diethoxypropane | Potentially Lower | Potentially Higher | Slower reactions and harsher conditions can lead to a higher propensity for side reactions, such as elimination, which can reduce the yield of the desired substitution product. |
| Cost | Generally Lower | Generally Higher | Chloro-compounds are often less expensive to produce than their bromo-counterparts. |
Experimental Protocols
The following is a representative protocol for the Williamson ether synthesis of 3-ethoxy-1,1-diethoxypropane. This protocol can be adapted for either the chloro or bromo starting material, with the expectation that the reaction with the bromo-compound will proceed more readily.
Objective: To synthesize 3-ethoxy-1,1-diethoxypropane via a Williamson ether synthesis.
Materials:
-
3-Halo-1,1-diethoxypropane (either 3-chloro- or 3-bromo-1,1-diethoxypropane)
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
Step 1: Preparation of Sodium Ethoxide Solution
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add anhydrous ethanol (e.g., 50 mL).
-
Carefully add small, freshly cut pieces of sodium metal (1.1 equivalents relative to the alkyl halide) to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and perform this step in a fume hood.
-
Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide in ethanol.
Step 2: Nucleophilic Substitution Reaction
-
To the freshly prepared sodium ethoxide solution, add 3-halo-1,1-diethoxypropane (1.0 equivalent) dropwise via a dropping funnel at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to a gentle reflux. For 3-bromo-1,1-diethoxypropane, a reflux time of 1-2 hours may be sufficient. For this compound, a longer reflux time (e.g., 4-8 hours or overnight) and potentially a higher temperature (if using a higher boiling solvent) may be necessary.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing crushed ice and water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 3-ethoxy-1,1-diethoxypropane.
Safety Considerations
-
Sodium metal is highly reactive and flammable. It reacts violently with water to produce hydrogen gas. Handle with care under an inert atmosphere.
-
Anhydrous ethanol and diethyl ether are highly flammable liquids. Work in a well-ventilated fume hood away from ignition sources.
-
This compound is a flammable liquid and vapor, and causes skin and serious eye irritation.[1]
-
3-Bromo-1,1-diethoxypropane is expected to have similar hazards to the chloro-analogue, and alkyl bromides are generally considered to be lachrymatory and irritants.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion and Recommendations
The choice between this compound and 3-Bromo-1,1-diethoxypropane for a synthetic application hinges on a trade-off between reactivity and cost.
-
3-Bromo-1,1-diethoxypropane is the reagent of choice when higher reactivity is paramount. Its use will likely lead to shorter reaction times, milder reaction conditions, and potentially higher yields in nucleophilic substitution reactions. This makes it ideal for sensitive substrates or when reaction efficiency is a primary concern.
-
This compound , while less reactive, is often a more cost-effective option. Its use may necessitate longer reaction times and more forcing conditions (e.g., higher temperatures). However, for large-scale syntheses where cost is a significant factor, the chloro-analogue may be the preferred starting material, provided that the required reaction conditions are compatible with the overall synthetic scheme and do not lead to significant side product formation.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the nucleophile, the scale of the reaction, and economic considerations. It is recommended that for novel synthetic routes, small-scale pilot reactions be conducted to establish the optimal conditions for the chosen halide.
References
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A Senior Application Scientist's Guide to Purity Assessment of 3-Chloro-1,1-diethoxypropane: A GC-MS Centric Approach with Comparative Analysis
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 3-Chloro-1,1-diethoxypropane, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can directly influence the impurity profile of the final drug product, making rigorous analytical control essential.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, compare GC-MS with viable alternatives, and provide actionable protocols grounded in authoritative standards.
The Central Role of GC-MS in Purity Profiling
This compound is a volatile, thermally stable liquid, making it an ideal candidate for Gas Chromatography (GC) analysis.[1][2] When coupled with a Mass Spectrometry (MS) detector, this technique transcends simple quantification, offering unparalleled specificity and the power of structural elucidation for unknown impurities.
The core strength of GC-MS lies in its dual-functionality. The GC component separates the sample into its individual constituents in the gas phase based on their volatility and interaction with the column's stationary phase. The MS component then bombards these separated molecules with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint," allowing for confident identification of the main component and any co-eluting or trace-level impurities.
Why GC-MS is the Preferred Method
From a field perspective, the selection of GC-MS is predicated on several key advantages:
-
High Resolving Power: Capillary GC columns offer excellent separation efficiency, capable of resolving structurally similar impurities, such as isomers or by-products from the synthesis process.
-
Superior Sensitivity: MS detectors, particularly when operated in Selected Ion Monitoring (SIM) mode, can detect impurities at parts-per-million (ppm) levels or lower, which is critical for meeting stringent regulatory impurity thresholds.
-
Definitive Identification: Unlike detectors that provide only quantitative information (like a Flame Ionization Detector - FID), the mass spectrometer provides structural data. This is invaluable for identifying unknown peaks without the need for authentic reference standards, accelerating process development and troubleshooting.
-
Broad Applicability: The compound lacks a strong UV chromophore, which limits the utility of High-Performance Liquid Chromatography with UV detection (HPLC-UV), a common alternative for purity analysis.[3][4][5] GC-MS bypasses this limitation entirely.
Experimental Workflow & Protocol
A robust GC-MS method is a self-validating system. This begins with ensuring the instrument is fit for purpose through a System Suitability Test (SST). The protocol below is a validated starting point, grounded in principles outlined by ICH Q2(R1) guidelines on analytical procedure validation.[6][7][8]
Caption: High-level workflow for GC-MS purity analysis.
-
System Suitability:
-
Prepare a system suitability solution containing this compound and a known, resolved impurity or a marker compound.
-
Inject the solution six replicate times.
-
The Relative Standard Deviation (RSD) for the peak area of the main component should be ≤ 2.0%. The resolution between the main peak and the marker peak should be ≥ 2.0. This confirms the system is performing adequately before sample analysis.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate. The choice of solvent is critical; it must fully dissolve the sample and not co-elute with the analyte or key impurities.
-
Transfer an aliquot to a 2 mL autosampler vial.
-
-
Chromatographic Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This column provides excellent resolving power for a wide range of semi-polar compounds.
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to commercial libraries (e.g., NIST).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 35 - 350 amu. This range covers the molecular ion and expected fragmentation products of the target compound and likely impurities.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC) with a signal-to-noise ratio > 3.
-
Identify the main peak by its retention time and mass spectrum.
-
For each impurity peak, analyze its mass spectrum and compare it against a spectral library (e.g., NIST/Wiley) for tentative identification.
-
Calculate purity using the area percent normalization method:
-
Purity % = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Report any impurity exceeding the reporting threshold (typically 0.05%).
-
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful primary technique, a comprehensive purity assessment often involves orthogonal methods—different techniques that measure the same attribute through different physical principles. This approach provides a more complete and trustworthy picture of a sample's purity.
Method Selection Framework
The choice of analytical technique is driven by the specific question being asked. Is the goal routine quality control, structural elucidation of a new impurity, or quantifying a specific contaminant like water?
Caption: Decision tree for selecting an appropriate purity analysis method.
Comparison Summary
The following table objectively compares GC-MS with key alternative and complementary methods.
| Technique | Principle | Strengths | Limitations | Best For... |
| GC-MS | Chromatographic separation followed by mass-based detection. | High sensitivity and specificity; structural info for unknowns; ideal for volatile compounds. | Not suitable for non-volatile or thermally labile compounds; requires derivatization for some analytes. | Overall purity, identification of volatile/semi-volatile organic impurities. |
| Quantitative ¹H NMR | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. | Absolute quantification without a specific reference standard for the analyte; non-destructive; provides rich structural information.[9][10][11] | Lower sensitivity than GC-MS; complex mixtures can have overlapping signals; higher equipment cost.[12][13] | Purity assignment of reference standards; quantification of major components and impurities with unique signals. |
| HPLC with Universal Detector (e.g., CAD, ELSD) | Liquid chromatographic separation with detection based on aerosol formation. | Applicable to non-volatile and thermally labile compounds; universal response for non-chromophoric analytes.[14][15] | Lower sensitivity and narrower linear range than MS; mobile phase must be volatile; provides no structural information. | Analysis of non-volatile impurities that are not detectable by GC-MS or HPLC-UV. |
| Karl Fischer Titration | Titration based on a specific chemical reaction with water.[16] | Highly specific and accurate for water determination; considered the gold standard.[17][18] | Only measures water content; cannot detect other impurities.[19][20] | Accurately quantifying water content, a critical parameter for stability and reactivity. |
Conclusion
For the comprehensive purity assessment of this compound, GC-MS stands out as the most powerful and informative single technique. It provides an exceptional balance of separation efficiency, sensitivity, and specificity, making it the workhorse for both routine quality control and in-depth impurity profiling.
However, a truly robust quality assessment strategy embraces orthogonality. For the highest level of metrological certainty, particularly when establishing a reference standard, GC-MS should be complemented by Quantitative NMR for an independent, absolute purity value and Karl Fischer titration for precise water content determination. By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a fit-for-purpose analytical strategy that ensures product quality and regulatory success.
References
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- ResearchGate. (PDF) Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment.
- University of Oxford. Quantitative NMR Spectroscopy.
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- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2).
- National Metrology Institute of Japan. Purity Determination of Acetaldehyde in an Acetaldehyde Certified Reference Material.
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- LCGC International. Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
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- ResearchGate. Purity Determination of Acetaldehyde in an Acetaldehyde Certified Reference Material | Request PDF.
- YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Korean Society of Food Science and Technology. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- International Journal of Drug Delivery Technology. GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2Chloro pyridine c.
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comparative reactivity of 3-Chloro-1,1-diethoxypropane vs. other chloroalkanes
<-4> A Comparative Guide to the Reactivity of 3-Chloro-1,1-diethoxypropane and Other Chloroalkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis, haloalkanes are fundamental building blocks, prized for their versatility in forming new carbon-carbon and carbon-heteroatom bonds. Their reactivity, however, is not uniform and is dictated by a nuanced interplay of structural and electronic factors. This guide provides an in-depth comparative analysis of the reactivity of this compound against other common chloroalkanes. Understanding these differences is paramount for researchers in drug development and synthetic chemistry, as it informs the rational design of synthetic routes and the optimization of reaction conditions.
This compound is a unique bifunctional molecule, incorporating both a chloroalkane and an acetal moiety.[1][2] This combination imparts a distinct reactivity profile that sets it apart from simple primary, secondary, or tertiary chloroalkanes. This guide will explore the mechanistic underpinnings of these differences, supported by experimental considerations, to provide a comprehensive resource for laboratory professionals.
Molecular Structure and Its Influence on Reactivity
The reactivity of a chloroalkane is primarily determined by the nature of the carbon-chlorine (C-Cl) bond and the structure of the alkyl group to which it is attached.[3] The C-Cl bond is polar, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles.[4] The stability of the transition state or any carbocation intermediate is a key determinant of the reaction pathway and rate.
General Trends in Chloroalkane Reactivity:
-
Nature of the Halogen: For a given alkyl group, the reactivity of haloalkanes increases down the halogen group (C-F < C-Cl < C-Br < C-I).[5] This is primarily due to the decreasing bond enthalpy of the carbon-halogen bond, which is the bond that breaks in the rate-determining step of many substitution reactions.[6][7]
-
Structure of the Alkyl Group:
-
Primary (1°), Secondary (2°), and Tertiary (3°) Chloroalkanes: Tertiary halogenoalkanes are generally the most reactive, followed by secondary, and then primary.[5] This trend is largely explained by the stability of the carbocation intermediate formed in S(_N)1 reactions. Tertiary carbocations are the most stable due to hyperconjugation.[8]
-
Reaction Mechanism: Primary haloalkanes typically favor the S(_N)2 mechanism, which involves a backside attack by the nucleophile in a single concerted step.[4][8] Tertiary haloalkanes, on the other hand, favor the S(_N)1 mechanism, which proceeds through a carbocation intermediate.[8] Secondary haloalkanes can undergo both S(_N)1 and S(_N)2 reactions, as well as elimination reactions.[9]
-
The Unique Case of this compound:
This compound is a primary chloroalkane.[1] Based on general trends, one might predict it to have relatively low reactivity, proceeding primarily through an S(_N)2 mechanism. However, the presence of the diethoxy acetal group at the 1-position introduces a significant electronic effect that alters this expectation.
The oxygen atoms of the acetal group can play a crucial role in stabilizing a developing positive charge on the carbon skeleton through a phenomenon known as neighboring group participation .[10][11]
Comparative Reactivity: A Mechanistic Perspective
The key difference in the reactivity of this compound compared to a simple primary chloroalkane like 1-chloropropane lies in its propensity to undergo reactions via a stabilized carbocationic intermediate, a characteristic more typical of tertiary systems.
Neighboring Group Participation in this compound:
In a substitution reaction, as the C-Cl bond begins to break, one of the oxygen atoms of the nearby acetal group can attack the electrophilic carbon atom, forming a cyclic oxonium ion intermediate. This process is intramolecular and therefore kinetically favored. The resulting intermediate is a resonance-stabilized oxocarbenium ion.[12][13] This participation of the neighboring group accelerates the rate of the reaction because the formation of the cyclic intermediate is faster than the direct attack of an external nucleophile in a typical S(_N)2 reaction or the formation of an unstable primary carbocation in a hypothetical S(_N)1 reaction.
The reaction then proceeds by the attack of a nucleophile on this stabilized intermediate, leading to the final product. The extent of this neighboring-group participation is dependent on several factors, including the nucleophile's reactivity and the reaction conditions.[14]
Figure 1. Proposed reaction pathway for this compound.
Comparison with Other Chloroalkanes:
| Chloroalkane | Typical Mechanism | Key Factors Influencing Reactivity |
| 1-Chloropropane (Primary) | S(_N)2 | Steric hindrance at the reaction center is low, favoring backside attack by the nucleophile.[8] |
| 2-Chloropropane (Secondary) | S(_N)1 / S(_N)2 / E2 | Can proceed through multiple pathways depending on the nucleophile, solvent, and temperature.[9] |
| tert-Butyl Chloride (Tertiary) | S(_N)1 | Forms a stable tertiary carbocation intermediate.[8] |
| This compound | S(_N)1-like with Neighboring Group Participation | The acetal group stabilizes the carbocationic intermediate, accelerating the reaction rate.[10][11] |
Experimental Evidence and Data
Experimental Protocol: Comparative Hydrolysis of Chloroalkanes
A common method to compare the reactivity of haloalkanes is to measure their rate of hydrolysis (solvolysis with water).[3] The reaction is typically monitored by the formation of the halide ion, which can be precipitated with silver nitrate.[15]
Figure 2. Experimental workflow for comparing chloroalkane reactivity.
Step-by-Step Methodology:
-
Preparation:
-
Label three test tubes: "1-Chloropropane," "tert-Butyl Chloride," and "this compound."
-
To each test tube, add 1 mL of a 0.1 M solution of the respective chloroalkane in ethanol.
-
In a separate container, prepare a 0.1 M aqueous solution of silver nitrate.
-
Place all solutions in a water bath at a constant temperature (e.g., 50 °C) to allow them to equilibrate.
-
-
Reaction:
-
Simultaneously add 1 mL of the pre-warmed silver nitrate solution to each of the three test tubes containing the chloroalkanes.
-
Start a stopwatch immediately.
-
Observe the test tubes for the formation of a white precipitate (silver chloride).
-
-
Analysis:
-
Record the time at which a precipitate first becomes visible in each test tube.
-
A shorter time to precipitation indicates a faster rate of hydrolysis and thus higher reactivity.
-
Expected Outcome:
Based on the mechanistic principles discussed, the expected order of reactivity would be:
tert-Butyl Chloride > this compound > 1-Chloropropane
The formation of the precipitate will be fastest for tert-butyl chloride due to the stability of the tertiary carbocation. This compound is expected to be the next fastest due to neighboring group participation stabilizing the intermediate. 1-Chloropropane will be the slowest as it reacts via the slower S(_N)2 mechanism.
Practical Implications for Researchers
The enhanced reactivity of this compound makes it a valuable synthon for introducing a protected aldehyde functionality into a molecule. The acetal group is stable under basic and neutral conditions but can be easily deprotected to the aldehyde under acidic conditions. This allows for selective transformations at other parts of a molecule without affecting the latent aldehyde.
For drug development professionals, the ability to fine-tune reactivity based on subtle structural modifications is crucial. The use of substrates like this compound, which exhibit anchimeric assistance, can lead to milder reaction conditions, higher yields, and potentially different stereochemical outcomes compared to their unassisted counterparts.
Conclusion
This compound exhibits a reactivity profile that is distinct from simple primary, secondary, or tertiary chloroalkanes. While structurally a primary chloroalkane, the presence of the diethoxy acetal group allows for neighboring group participation, leading to a significant rate enhancement in nucleophilic substitution reactions. This proceeds through a stabilized cyclic oxonium ion intermediate, a pathway that is mechanistically distinct from the concerted S(_N)2 reaction of simple primary chloroalkanes and the S(_N)1 reaction of tertiary chloroalkanes. For researchers in organic synthesis and drug development, a thorough understanding of these mechanistic nuances is essential for the strategic design and successful execution of synthetic routes.
References
- Davies A-level Chemistry. (2020, May 4). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. YouTube.
- Gagnon, D., & Rychnovsky, S. D. (2010). Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals. PMC - NIH.
- Rychnovsky, S. D. (2016). Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs Selectivity, and Neighboring-Group Participation. ResearchGate.
- Rychnovsky, S. D. (2025, September 1). Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. NIH.
- Bentham Science Publisher. (n.d.). Neighboring-Group Participation Involving the Oxygen Atom of the O,O- or O,N-acetal Functional Groups.
- Semantic Scholar. (n.d.). Neighboring-group Participation by C-2 Acyloxy Groups: Influence of the Nucleophile and Acyl Group on the Stereochemical Outcome of Acetal Substitution Reactions.
- Study Mind. (n.d.). Introduction to Halogenoalkanes (A-Level Chemistry).
- Davies A-level Chemistry. (2020, May 4). 3.3 Haloalkanes No 6 Experiment to compare the reactivities of chloro-, bromo- and iodoalkanes. YouTube.
- Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry).
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- CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes.
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- The Good Scents Company. (n.d.). propionaldehyde diethyl acetal, 4744-08-5.
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A Cost-Benefit Analysis of 3-Chloro-1,1-diethoxypropane in Chemical Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate landscape of organic synthesis, the selection of starting materials and building blocks is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of 3-Chloro-1,1-diethoxypropane, a versatile trifunctional building block, comparing it with its common synthetic alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their specific synthetic challenges.
Introduction to this compound: A Versatile C3 Building Block
This compound, also known as 3-chloropropionaldehyde diethyl acetal, is a colorless, flammable liquid with the chemical formula C₇H₁₅ClO₂.[1][2] Its utility in organic synthesis stems from its dual reactivity: a masked aldehyde in the form of a diethyl acetal and a primary alkyl chloride. This combination allows for a variety of sequential reactions, making it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2][3]
The acetal group is stable under neutral and basic conditions, allowing for manipulations at the chloro-terminus, such as nucleophilic substitution. Subsequent deprotection of the acetal under acidic conditions reveals the aldehyde, which can then undergo a wide range of transformations, including reductive amination, Wittig reactions, and aldol condensations.
The Alternatives: A Landscape of Synthetic Equivalents
The primary alternatives to this compound are not single compounds but rather alternative synthetic strategies that achieve a similar outcome. The most common alternatives include:
-
Acrolein and its derivatives: Acrolein is a highly reactive α,β-unsaturated aldehyde that can serve as a precursor to the 3-oxopropyl synthon. However, its high toxicity and propensity to polymerize often necessitate the use of its derivatives, such as acrolein diethyl acetal.[4][5][6][7]
-
3-Halopropionyl Halides: Compounds like 3-chloropropionyl chloride can be used to introduce the 3-chloropropionyl group, typically through Friedel-Crafts acylation or esterification, followed by further transformations.[8]
-
Other 3-Carbon Building Blocks: A variety of other three-carbon reagents with different functional groups can be employed depending on the specific synthetic target.
Comparative Analysis: Performance, Cost, and Safety
The choice between this compound and its alternatives is a multifactorial decision. Here, we compare these options across key performance indicators.
Performance Metrics
| Feature | This compound | Acrolein Diethyl Acetal | 3-Chloropropionyl Chloride |
| Key Reactions | Nucleophilic substitution, Grignard reactions, then deprotection and aldehyde chemistry. | Michael addition, then further transformations. | Friedel-Crafts acylation, esterification, then reduction or other modifications. |
| Typical Yields | Generally moderate to good, but can be substrate-dependent. | Can be high for Michael additions, but subsequent steps may lower overall yield. | Friedel-Crafts acylations are often high-yielding. |
| Reaction Conditions | Often requires inert atmosphere for Grignard reactions; deprotection requires acidic conditions. | Michael additions can often be performed under milder conditions. | Friedel-Crafts acylation requires a Lewis acid catalyst and anhydrous conditions. |
| Selectivity | High selectivity is achievable due to the orthogonal reactivity of the two functional groups. | Michael addition is highly selective for the β-carbon. | Acylation is selective for activated aromatic rings. |
| Work-up and Purification | Generally straightforward, involving extraction and chromatography. | Can be more complex depending on the Michael donor and subsequent reactions. | Requires quenching of the Lewis acid and can involve more challenging purifications. |
Cost Analysis
The cost of starting materials is a significant factor in the overall economic viability of a synthetic route, especially at scale. The following table provides an approximate cost comparison based on currently available market prices. Prices are subject to change and may vary by supplier and purity.
| Compound | Approximate Price (USD) | Purity | Supplier Example(s) |
| This compound | ~$50-100 / 100g | ~95-98% | Sigma-Aldrich, TCI, Combi-Blocks |
| Acrolein Diethyl Acetal | ~$90-150 / 100g[4] | >97% | TCI, Fisher Scientific[5][6] |
| 3-Chloropropionyl Chloride | ~$30-60 / 100g | >98% | Sigma-Aldrich, TCI, Alfa Aesar |
Note: Prices are estimates for research quantities and do not reflect bulk pricing.
Safety, Health, and Environmental (SHE) Profile
| Compound | Key Hazards | Handling Precautions |
| This compound | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[1][9][10][11][12] | Keep away from heat and ignition sources. Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.[9][10] |
| Acrolein Diethyl Acetal | Highly flammable liquid and vapor. | Keep away from heat and ignition sources. Handle in a fume hood. Wear appropriate PPE. |
| 3-Chloropropionyl Chloride | Corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Lachrymator. | Handle in a fume hood with extreme care. Wear acid-resistant gloves, clothing, and a face shield. Ensure access to an emergency shower and eyewash station. |
Experimental Protocols
To provide a practical context for this analysis, we present representative experimental protocols for the use of this compound and an alternative strategy.
Protocol 1: Synthesis of a γ-Keto Ester using this compound
This protocol demonstrates a typical application of this compound in the formation of a carbon-carbon bond followed by deprotection to reveal the aldehyde, which is then oxidized.
Workflow Diagram:
Caption: Workflow for γ-Keto Ester Synthesis.
Step-by-Step Methodology:
-
Grignard Reaction: To a solution of this compound (1.0 eq) in anhydrous THF under an argon atmosphere, add a solution of a freshly prepared arylmagnesium bromide (1.1 eq) in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection and Oxidation: Dissolve the crude product in a mixture of acetone and water. Add pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of silica gel, washing with diethyl ether.
-
Concentrate the filtrate and purify the resulting aldehyde by column chromatography.
-
Esterification: Dissolve the purified aldehyde in an appropriate alcohol (e.g., ethanol) and add a catalytic amount of sulfuric acid. Reflux for 6 hours.
-
Cool to room temperature, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the desired γ-keto ester.
Protocol 2: Synthesis of a γ-Keto Ester via Friedel-Crafts Acylation
This alternative protocol utilizes 3-chloropropionyl chloride to achieve a similar synthetic target.
Workflow Diagram:
Caption: Workflow for γ-Keto Ester Synthesis via Acylation.
Step-by-Step Methodology:
-
Friedel-Crafts Acylation: To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise.
-
Add the aromatic substrate (1.0 eq) dissolved in dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture slowly onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
The resulting chloroketone can then be subjected to further nucleophilic substitution and transformations to arrive at the target γ-keto ester.
Conclusion and Recommendations
The cost-benefit analysis of this compound reveals it to be a valuable, albeit moderately expensive, building block for the synthesis of complex molecules requiring a C3 electrophilic component with a masked aldehyde.
Choose this compound when:
-
Your synthetic strategy requires the introduction of a 3-oxopropyl group via a nucleophilic attack at the C1 position.
-
The stability of the acetal protecting group is advantageous for performing chemistry at the chloro-substituted carbon.
-
A one-pot functionalization at both ends of the C3 chain is desired.
Consider alternatives when:
-
A more cost-effective route is paramount, and the starting materials for the alternative synthesis are significantly cheaper.
-
The high reactivity of acrolein can be managed, or a Michael addition is the desired initial step.
-
A Friedel-Crafts acylation is a viable and high-yielding approach for your specific aromatic substrate.
-
The harsh conditions of Friedel-Crafts acylation or the hazards of 3-chloropropionyl chloride are not a concern for your laboratory setup.
Ultimately, the optimal choice will depend on a careful evaluation of the specific synthetic target, the desired scale of the reaction, the available budget, and the safety infrastructure of the laboratory. This guide provides a framework for making that decision on a rational, data-driven basis.
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A Comparative Guide to the Application of 3-Chloro-1,1-diethoxypropane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficiency, scalability, and economic viability of a drug manufacturing process. 3-Chloro-1,1-diethoxypropane, a versatile three-carbon synthon, has emerged as a valuable intermediate in the construction of various pharmacologically active molecules. This guide provides an in-depth technical comparison of the applications of this compound with alternative synthetic routes, supported by experimental data and protocols to inform rational decision-making in drug development.
Introduction to this compound: A Protected C3 Electrophile
This compound, also known as 3-chloropropionaldehyde diethyl acetal, is a colorless liquid with the chemical formula C₇H₁₅ClO₂.[1] Its key structural feature is a protected aldehyde group in the form of a diethyl acetal, which remains stable under basic and neutral conditions, and a terminal chloride that serves as a reactive site for nucleophilic substitution. This dual functionality makes it an excellent C3 electrophilic building block for introducing a propanal moiety into a target molecule in a controlled manner.
Key Properties of this compound:
| Property | Value |
| CAS Number | 35573-93-4 |
| Molecular Weight | 166.65 g/mol |
| Boiling Point | 84 °C at 25 mmHg |
| Density | 0.995 g/mL at 25 °C |
| Solubility | Insoluble in water; soluble in alcohol and ether.[2] |
The acetal group can be readily deprotected under acidic conditions to reveal the aldehyde, which can then participate in a variety of subsequent transformations such as reductive amination, Wittig reactions, or aldol condensations. This latent reactivity is a significant advantage in multi-step syntheses.
Core Application: Synthesis of the Chloroquine Side Chain
A prominent application of this compound is in the synthesis of the side chain of the renowned antimalarial drug, chloroquine. The side chain, N,N-diethyl-1,4-pentanediamine (also known as Novoldiamine), is a critical component for the drug's activity.
While a direct, one-pot synthesis of Novoldiamine from this compound is not extensively documented in readily available literature, a logical synthetic approach involves a two-step process. This pathway serves as a basis for comparison with alternative methodologies.
Hypothetical Synthesis of Novoldiamine using this compound
The synthesis would logically proceed through two key steps:
-
Alkylation of Diethylamine: Reaction of this compound with diethylamine to form 3-(diethylamino)-1,1-diethoxypropane.
-
Reductive Amination: Deprotection of the acetal to the corresponding aldehyde, followed by reductive amination with ammonia to introduce the terminal primary amine.
Diagram of the Hypothetical Synthetic Pathway:
Caption: Hypothetical synthesis of Novoldiamine.
Comparative Analysis with Alternative Synthetic Routes
Several alternative and industrially applied methods for the synthesis of Novoldiamine exist. Here, we compare the hypothetical this compound route with two prominent alternatives: the levulinic acid-based synthesis and the 5-chloro-2-pentanone pathway.
Alternative 1: The Levulinic Acid Route
A scalable and green synthesis of Novoldiamine has been developed starting from levulinic acid, a bio-based platform chemical.[3]
Experimental Workflow for Levulinic Acid Route:
-
Amidation: Levulinic acid is reacted with diethylamine to form the corresponding amide.
-
Oximation: The ketone group of the amide is converted to an oxime.
-
Reduction: The oxime and amide functionalities are simultaneously reduced to yield Novoldiamine.
Diagram of the Levulinic Acid Route:
Sources
A Senior Application Scientist's Guide to Assessing the Stereochemistry of Products Derived from 3-Chloro-1,1-diethoxypropane
For researchers, medicinal chemists, and professionals in drug development, the precise control and assessment of stereochemistry are not merely academic exercises—they are cornerstones of safety, efficacy, and intellectual property. A molecule's three-dimensional arrangement dictates its biological activity, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles. This guide provides an in-depth technical comparison of methodologies for assessing the stereochemical outcomes of reactions involving 3-Chloro-1,1-diethoxypropane, a versatile and achiral C3 building block.
This compound, an acetal-protected form of 3-chloropropionaldehyde, serves as a valuable precursor in organic synthesis.[1] While the starting material itself is achiral, its synthetic transformations can readily generate one or more stereocenters.[2] The challenge, therefore, lies not only in inducing stereoselectivity during synthesis but also in rigorously validating the stereochemical purity of the resulting products. This guide moves beyond simple protocol listings to explain the causality behind experimental choices, offering a self-validating framework for both synthesis and analysis.
Part 1: Inducing Stereoselectivity with an Achiral Precursor
The fundamental strategy for generating chirality from an achiral starting material like this compound is to introduce a chiral influence during the reaction. This is typically achieved through the use of chiral auxiliaries, catalysts, or reagents. A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directing the stereochemical course of a subsequent reaction before being removed.[3]
A common approach involves the nucleophilic substitution of the chloride, where the nucleophile is appended to a chiral auxiliary. This strategy effectively transfers the stereochemical information from the auxiliary to the newly formed product.
Caption: Workflow for generating a chiral product from an achiral precursor using a chiral auxiliary.
Experimental Protocol: Chiral Auxiliary-Mediated Alkylation
This protocol describes a representative diastereoselective alkylation using an Evans oxazolidinone, a well-established chiral auxiliary, as the source of stereocontrol.[4]
Objective: To synthesize an enantioenriched product by reacting the enolate of a chiral N-acyloxazolidinone with this compound.
Methodology:
-
Enolate Formation: Dissolve the chiral N-acyloxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: Low temperature is critical to maintain the kinetic control of deprotonation and prevent side reactions. Anhydrous conditions are essential as the lithium enolate is highly basic and will be quenched by protic solvents.
-
-
Slowly add a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.05 eq), dropwise. Stir for 30-60 minutes at -78 °C. The formation of the Z-enolate is generally favored, which is key to the high diastereoselectivity observed in subsequent steps.
-
Alkylation: Add this compound (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Causality: The chiral auxiliary sterically blocks one face of the planar enolate. The incoming electrophile (this compound) can therefore only approach from the less hindered face, leading to the preferential formation of one diastereomer.
-
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting diastereomers by flash column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the desired chiral carboxylic acid, alcohol, or other functional group, ready for further synthetic steps.
Part 2: The Analytical Gauntlet: Determining Stereochemical Purity
Once a chiral product is synthesized, its stereochemical purity—typically expressed as enantiomeric excess (e.e.) or diastereomeric ratio (d.r.)—must be accurately determined. The two most powerful and widely used techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography.
Caption: General workflow for the stereochemical assessment of a chiral product.
Method 1: NMR Spectroscopy with Chiral Discriminating Agents
NMR spectroscopy is a primary tool for structural elucidation. For a mixture of enantiomers, the NMR spectra are identical because enantiomers have the same physical properties in an achiral environment. To overcome this, a chiral discriminating agent is added to the NMR sample, converting the enantiomeric pair into a mixture of diastereomers, which have different physical properties and are, therefore, distinguishable by NMR.[5]
There are three main classes of these agents:
-
Chiral Derivatizing Agents (CDAs): These agents, such as Mosher's acid chloride (MTPA-Cl), react covalently with the enantiomers to form stable diastereomeric adducts. This method is robust but requires the presence of a suitable functional group (e.g., -OH, -NH₂) and may require purification of the adducts.
-
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte through interactions like hydrogen bonding or π-π stacking. This method is non-destructive but the chemical shift differences (Δδ) can be small and sensitive to concentration and temperature.[6]
-
Chiral Lanthanide Shift Reagents (LSRs): These are chiral coordination complexes (e.g., Eu(hfc)₃) that induce large changes in the chemical shifts of nearby protons. The magnitude of the shift can differ for enantiomers, allowing for their resolution.[7]
Experimental Protocol: e.e. Determination using a CDA (Mosher's Ester Analysis)
-
Derivatization: In separate vials, react an excess of both (R)-MTPA-Cl and (S)-MTPA-Cl with the purified chiral alcohol product (~5 mg) in the presence of a non-nucleophilic base (e.g., pyridine) in an anhydrous NMR solvent (e.g., CDCl₃).
-
Causality: Using both enantiomers of the CDA is a self-validating control. It helps confirm peak assignments and ensures that the observed splitting is due to the analyte's chirality and not an impurity.
-
-
Ensure the reaction goes to completion. The presence of unreacted alcohol or MTPA-Cl can complicate the analysis.
-
NMR Acquisition: Acquire high-resolution ¹H or ¹⁹F NMR spectra for both diastereomeric ester samples. ¹⁹F NMR is often preferred due to its wide chemical shift range and the absence of background signals.
-
Data Analysis: Identify a well-resolved signal corresponding to a proton or fluorine atom near the stereocenter. Integrate the corresponding signals for the two diastereomers in each spectrum. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original alcohol.
Method 2: Chiral Chromatography (HPLC and GC)
Chiral chromatography is the most widely used technique for separating enantiomers and determining optical purity.[8] The principle relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[9]
Comparison of Common Chiral Stationary Phases
| CSP Type | Principle of Recognition | Common Applications | Advantages | Limitations |
| Polysaccharide-based (e.g., cellulose, amylose derivatives) | Hydrogen bonding, π-π interactions, steric hindrance within chiral grooves of the polymer. | Broad applicability for a wide range of neutral and acidic/basic compounds. The workhorse of chiral HPLC. | High success rate, robust, available in a wide variety of formats. | Can be sensitive to mobile phase modifiers. |
| Macrocyclic Antibiotics (e.g., Vancomycin, Teicoplanin) | Multiple interaction sites including ion-exchange, hydrogen bonding, and inclusion complexation. | Excellent for amino acids, peptides, and other polar, ionizable compounds.[9] | Can be used in multiple mobile phase modes (normal, reversed, polar organic). | Can have lower sample capacity compared to polysaccharide phases. |
| Pirkle-type (Brush-type) | π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and a small chiral molecule bonded to the silica. | Good for non-polar compounds, aromatic compounds, and molecules with π-acidic or π-basic groups. | Mechanistically well-understood, allowing for more rational method development. | Generally has a narrower range of applicability than polysaccharide phases. |
| Cyclodextrin-based | Host-guest inclusion complexation where one enantiomer fits better into the chiral cyclodextrin cavity. | Primarily used in GC for volatile compounds like terpenes, flavors, and fragrances.[10] | Excellent for separating positional isomers as well as enantiomers. | Requires analyte volatility for GC applications. Limited use in HPLC. |
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Based on the structure of the analyte (presence of aromatic rings, polar groups, etc.), select 2-3 candidate columns from different CSP classes (e.g., one cellulose-based, one amylose-based).
-
Initial Screening: Prepare a solution of the racemic product. Screen the selected columns using a generic mobile phase, typically a mixture of an alkane (e.g., heptane) and an alcohol (e.g., isopropanol) for normal-phase chromatography.
-
Causality: Screening multiple columns maximizes the chance of finding a suitable separation. The alkane/alcohol system is a standard starting point as it balances analyte solubility with the polar interactions required for chiral recognition.
-
-
Optimization: If partial separation is observed, optimize the mobile phase composition. Decrease the alcohol percentage to increase retention and potentially improve resolution (α). Temperature can also be adjusted; lower temperatures often improve separation but increase analysis time.
-
Quantification: Once baseline separation is achieved, inject the enantioenriched sample. The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| × 100.
Part 3: A Comparative Analysis: Strategic Choices in Chiral Synthesis
While using an achiral precursor like this compound combined with an asymmetric methodology is a powerful strategy, it is not the only option. An alternative is to start with a molecule from the "chiral pool"—a collection of inexpensive, enantiomerically pure natural products like amino acids, sugars, or terpenes.[11] The choice between these strategies is a critical decision in process development.
Caption: Decision framework for choosing a chiral synthesis strategy.
Performance Comparison: Asymmetric Synthesis vs. Chiral Pool Approach
Let's compare the synthesis of a hypothetical chiral 1,3-dioxygenated compound.
| Parameter | Method A: Asymmetric Synthesis | Method B: Chiral Pool Synthesis | Field-Proven Insights |
| Starting Material | This compound (Achiral) | (R)-Glycidol (Chiral) | The cost and availability of the chiral pool material are critical. For complex targets, a suitable chiral precursor may not exist. |
| Key Step | Chiral auxiliary-mediated substitution or asymmetric catalytic reaction. | Nucleophilic ring-opening of the epoxide. | Asymmetric methods offer greater flexibility. The same achiral precursor can often be used to generate either enantiomer simply by changing the catalyst or auxiliary. |
| Typical Overall Yield | Moderate (50-70%) | Moderate to High (60-85%) | Chiral pool syntheses can have higher overall yields if the route is short, but often involve more protection/deprotection steps. |
| Achievable e.e. | >99% is common with modern methods. | >99% (limited by the purity of the starting material). | Asymmetric catalysis can sometimes suffer from minor background reactions, requiring careful optimization. The e.e. of a chiral pool material is generally very high. |
| Cost Driver | Chiral auxiliary or precious metal catalyst; cost of stereochemical analysis. | Cost of the enantiopure starting material. | For large-scale synthesis, the cost and recyclability of a catalyst or auxiliary can be prohibitive, potentially favoring a chiral pool approach. |
| Validation Burden | High. Every batch requires rigorous e.e. and/or d.r. analysis. | Lower. Stereochemistry is pre-defined. Analysis focuses on confirming retention of configuration. | The analytical cost and time associated with Method A are significantly higher, especially during process development and quality control. |
Conclusion
This compound is a highly valuable achiral building block for constructing complex chiral molecules. However, its utility is intrinsically linked to the ability to rigorously control and assess the stereochemistry of its derivatives. This guide has detailed the primary analytical methodologies—NMR spectroscopy with chiral discriminating agents and chiral chromatography—that form the bedrock of this assessment. Each technique provides a self-validating system when applied correctly, with internal controls and cross-verification.
The choice between inducing chirality from an achiral precursor versus starting from the chiral pool is a strategic one, balancing flexibility, cost, scalability, and the analytical burden. For researchers and drug development professionals, a comprehensive understanding of these synthetic and analytical trade-offs is essential for navigating the path to enantiomerically pure, high-value compounds efficiently and with confidence.
References
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- Phenomenex.
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- Google Patents. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents.
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quantitative analysis of 3-Chloro-1,1-diethoxypropane in a reaction mixture
An Expert's Guide to the Quantitative Analysis of 3-Chloro-1,1-diethoxypropane in Reaction Mixtures
For researchers and professionals in drug development and chemical synthesis, the precise monitoring of reaction components is not merely a procedural step but the bedrock of process optimization, yield calculation, and impurity profiling. This compound (CDEP), a key building block in various synthetic pathways, presents a common analytical challenge: how to accurately and robustly quantify it within a complex reaction matrix.
This guide provides an in-depth comparison of the primary analytical techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Moving beyond a simple listing of procedures, we will explore the causality behind methodological choices, establish self-validating protocols through rigorous validation, and ground our recommendations in authoritative standards.
Understanding the Analyte: this compound (CDEP)
Before selecting an analytical method, understanding the physicochemical properties of the target analyte is paramount.
-
Molecular Formula: C₇H₁₅ClO₂[1]
-
Molecular Weight: 166.64 g/mol [1]
-
Physical State: Colorless liquid[1]
-
Boiling Point: 84°C at 25 mm Hg[2]
-
Solubility: Insoluble in water, soluble in alcohol and ether[2]
-
Structure: An acetal, which can be susceptible to hydrolysis under acidic conditions.
Its notable volatility and thermal stability make Gas Chromatography an immediate and strong candidate for analysis. Its solubility profile is well-suited for sample preparation in common organic solvents.
Primary Method Recommendation: Gas Chromatography with Flame Ionization Detection (GC-FID)
For routine, high-throughput analysis of CDEP in a typical organic synthesis reaction mixture, GC-FID stands out as the superior technique. The method leverages the analyte's volatility for separation in the gas phase and employs the robust and near-universal flame ionization detector (FID) for quantification.
Causality of Choice: GC is intrinsically suited for volatile and thermally stable small molecules like CDEP. The FID detector provides excellent linearity and sensitivity for hydrocarbons, requiring no chromophores, which CDEP lacks. This combination ensures a simple, fast, and reliable analysis, minimizing sample manipulation and potential sources of error.
Detailed Experimental Protocol: GC-FID
This protocol is designed as a self-validating system, incorporating an internal standard (IS) for maximum precision and accuracy.
1. Sample Preparation:
- Allow the reaction mixture to cool to room temperature.
- Prepare an Internal Standard (IS) stock solution of 1 mg/mL n-Dodecane in Ethyl Acetate.
- Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.
- Add 1.0 mL of the IS stock solution to the flask.
- Dilute to the mark with Ethyl Acetate and mix thoroughly.
- Transfer an aliquot to a 2 mL GC vial for analysis.
Rationale: The use of an internal standard (n-Dodecane) corrects for variations in injection volume and potential matrix effects, which is critical for trustworthy results. Ethyl Acetate is chosen as the diluent for its volatility and ability to dissolve both the analyte and common reaction components.
2. Instrumentation & Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent with FID | Standard, robust instrumentation for routine analysis. |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for a wide range of compounds based on boiling point. |
| Injector | Split/Splitless | Allows for analysis of concentrated samples without overloading the column. |
| Injector Temp. | 250 °C | Ensures complete and rapid vaporization of CDEP without thermal degradation. |
| Split Ratio | 50:1 (can be optimized) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas for analyte transport. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column efficiency and reproducible retention times. |
| Oven Program | 60 °C (hold 2 min), ramp to 220 °C at 15 °C/min | An initial hold separates volatile solvents, while the ramp ensures elution of CDEP and the IS in a reasonable time. |
| Detector | Flame Ionization Detector (FID) | Universal and sensitive detector for organic compounds. |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |
| Injection Volume | 1 µL | Standard volume to avoid peak distortion and column overload. |
Visualizing the GC-FID Workflow
Caption: Workflow for the quantitative analysis of CDEP by GC-FID.
Alternative Method: Reversed-Phase HPLC with UV Detection
While GC-FID is the recommended approach, certain scenarios may necessitate an alternative. If the reaction mixture contains non-volatile components that could contaminate the GC inlet, or if CDEP is suspected of being thermally unstable in a specific matrix, HPLC could be considered.
Challenges: The primary challenge is detection. CDEP lacks a significant UV chromophore, forcing detection at a low wavelength (~205-210 nm) where many solvents and impurities can interfere. Furthermore, acetals can hydrolyze on the acidic silica surfaces of standard reversed-phase columns, leading to inaccurate results.[3]
Proposed Experimental Protocol: HPLC-UV
This protocol is designed to mitigate the known challenges, particularly acetal instability.
1. Sample Preparation:
- Prepare the mobile phase (see table below).
- Accurately weigh ~100 mg of the reaction mixture into a 10 mL volumetric flask.
- Dilute to the mark with the mobile phase and mix thoroughly.
- Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. Instrumentation & Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD | Diode Array Detector (DAD) is preferred to monitor for interfering peaks. |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for separating non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile : 5mM Ammonium Hydroxide (aq) (60:40) | The basic additive (Ammonium Hydroxide) is crucial to inhibit the on-column hydrolysis of the acetal.[3] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | DAD | |
| Wavelength | 210 nm | Low wavelength required due to lack of a strong chromophore. |
| Injection Volume | 10 µL |
Method Validation: The Cornerstone of Trustworthy Data
To ensure an analytical method is fit for its purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2).[4][5][6][7] The following parameters must be assessed for the primary GC-FID method.
-
Specificity: The ability to unequivocally measure the analyte in the presence of other components. This is confirmed by analyzing a blank (diluent), a placebo (reaction mixture without CDEP), and a spiked sample to ensure no interfering peaks are present at the retention time of CDEP and the IS.
-
Linearity & Range: The method's ability to produce results that are directly proportional to the concentration of the analyte. A minimum of five standards are prepared, spanning 50-150% of the expected sample concentration. The correlation coefficient (r²) of the calibration curve should be ≥0.999.[8]
-
Accuracy: The closeness of the test results to the true value. This is determined by performing spike recovery studies at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0-102.0%.
-
Precision: The degree of agreement among individual test results.
-
Repeatability (Intra-assay): Assessed by performing six replicate preparations of a single sample. The Relative Standard Deviation (RSD) should be ≤2.0%.[5]
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day or instrument to assess within-laboratory variation. The RSD between the two data sets should be ≤3.0%.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often established as the concentration that yields a signal-to-noise ratio of 10:1.[9]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., ±5°C in oven temperature, ±0.1 mL/min in flow rate), demonstrating its reliability for routine use.[4]
Comparative Validation Data (Illustrative)
| Parameter | GC-FID (Internal Standard) | HPLC-UV (External Standard) |
| Linearity (r²) | > 0.9995 | > 0.998 |
| Accuracy (% Recovery) | 99.1% - 101.5% | 95.5% - 104.0% |
| Precision (%RSD) | < 1.5% | < 3.0% |
| LOQ | ~0.01 mg/mL | ~0.1 mg/mL |
| Run Time | ~12 minutes | ~10 minutes |
Comparison and Final Recommendation
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Sensitivity | High | Moderate to Low (due to poor chromophore) |
| Specificity | High, based on unique retention time. | Lower, risk of interference at low UV wavelengths. |
| Robustness | Very High; stable baseline, less affected by matrix. | Moderate; susceptible to column degradation and pH changes. |
| Sample Prep | Simple dilution. | Dilution and mandatory filtration. |
| Key Challenge | Requires analyte to be volatile and thermally stable. | Analyte lacks a UV chromophore and is prone to hydrolysis. |
| Best For | Routine, accurate, and precise quantification of CDEP. | Analysis of thermally labile compounds or non-volatile mixtures. |
Decision Guide: Choosing the Right Method
Caption: Decision tree for selecting an analytical method for CDEP.
Conclusion
For the , Gas Chromatography with Flame Ionization Detection (GC-FID) is the unequivocally superior method. Its suitability to the analyte's physical properties, coupled with the inherent robustness, precision, and simplicity of the technique, makes it the gold standard for process chemistry labs and quality control environments. While HPLC remains a viable alternative for specific situations involving non-volatile matrices, it presents significant challenges in detection and analyte stability that require careful mitigation. A properly developed and validated GC-FID method, as outlined in this guide, will deliver consistently accurate and trustworthy data, empowering confident decision-making throughout the drug development lifecycle.
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- ICH Guidance Q14 / Q2(R2)
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A Senior Application Scientist's Guide to the Characterization of 3-Chloro-1,1-diethoxypropane: Cross-Referencing Experimental Data with Literature Values
For the diligent researcher, the integrity of experimental data is paramount. This guide provides a comprehensive framework for the characterization of 3-Chloro-1,1-diethoxypropane (CAS No. 35573-93-4), a key intermediate in various chemical syntheses. We will delve into the meticulous experimental determination of its fundamental physicochemical properties and spectroscopic profile, and critically compare these findings with established literature values. This process of cross-referencing is not merely a validation step; it is a cornerstone of robust scientific practice, ensuring the purity and identity of the substance in hand before its application in further research and development.
Introduction to this compound: A Profile
This compound, also known as 3-chloropropionaldehyde diethyl acetal, is a halogenated acetal with the molecular formula C₇H₁₅ClO₂. Its structure features a propane backbone with a chlorine atom at the 3-position and two ethoxy groups forming a diethyl acetal at the 1-position. This bifunctional nature makes it a versatile building block in organic synthesis.
Before its use in any synthetic route, a thorough confirmation of its identity and purity is crucial. This guide will walk you through the essential experimental procedures to achieve this, followed by a comparative analysis against established data.
Experimental Protocols for Physicochemical Characterization
The following section outlines the step-by-step methodologies for determining the boiling point, density, and refractive index of a liquid sample of this compound. The rationale behind each procedural choice is explained to provide a deeper understanding of the experimental design.
Boiling Point Determination (Micro-Reflux Method)
The boiling point is a key physical constant that is highly sensitive to impurities. The micro-reflux method is an efficient technique when working with small sample volumes.
Experimental Workflow for Boiling Point Determination
Safety Operating Guide
Proper Disposal of 3-Chloro-1,1-diethoxypropane: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-chloro-1,1-diethoxypropane (CAS No. 35573-93-4) in a laboratory setting. As a flammable and irritant halogenated organic compound, its proper disposal is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship.[1][2][3] This document is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to manage this chemical waste stream responsibly, from the point of generation to final disposal.
Understanding the Hazards: Why Proper Disposal is Crucial
This compound is classified as a flammable liquid and vapor, and it can cause skin and serious eye irritation.[1][3][4] Inhalation may also lead to respiratory irritation.[1][4] Beyond these immediate hazards, its classification as a halogenated organic compound places it in a specific category of chemical waste that requires careful management to prevent environmental contamination.[5][6] Halogenated organic compounds are subject to stringent disposal regulations, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States, due to their potential to form persistent and toxic byproducts if not treated correctly.[5][7][8] Improper disposal, such as drain disposal, is strictly prohibited as it can interfere with wastewater treatment processes and harm aquatic life.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The selection of PPE is based on a thorough risk assessment of the procedures being performed. The following table summarizes the recommended PPE for handling this chemical.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions (in a fume hood) | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat | N95 respirator or higher if aerosols may be generated |
| Conducting Reactions and Purifications (in a fume hood) | Chemical splash goggles and face shield | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat | N95 respirator or higher |
| Waste Handling and Consolidation | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl gloves | Chemical-resistant apron over a flame-resistant lab coat | Organic vapor cartridge respirator may be necessary depending on the scale and ventilation |
This table provides general guidance. Always consult your institution's specific Chemical Hygiene Plan and the Safety Data Sheet (SDS) for the most accurate and comprehensive PPE requirements.[1][9][10][11][12]
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, and combining halogenated with non-halogenated waste significantly increases disposal costs.[5][13]
Experimental Protocol: Waste Collection and Segregation
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory, at or near the point of waste generation, for the collection of this compound waste.[8] This area must be under the direct control of laboratory personnel.
-
Select an Appropriate Waste Container:
-
Use a clean, leak-proof container made of a material compatible with halogenated organic liquids (e.g., high-density polyethylene (HDPE) or glass).
-
Ensure the container has a secure, tight-fitting screw cap to prevent the release of flammable vapors.[9]
-
-
Label the Waste Container:
-
Before adding any waste, affix a hazardous waste label to the container.
-
The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Flammable," "Irritant").[8]
-
As waste is added, maintain a log of the constituents and their approximate concentrations on the label or an attached waste manifest.
-
-
Segregation Protocol:
-
Collect this compound waste in a dedicated container labeled "Halogenated Organic Waste."[6]
-
Crucially, do not mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane), as this will contaminate the entire volume and necessitate more expensive disposal methods.[5][13]
-
Do not mix with other incompatible waste streams such as acids, bases, or oxidizers.[9]
-
-
Container Management:
-
Keep the waste container closed at all times except when adding waste.[8][9]
-
Store the waste container in a well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[1][4]
-
Ensure the container is stored within secondary containment to capture any potential leaks or spills.
-
Disposal Pathway: From Laboratory to Treatment
The recommended disposal method for this compound is incineration at a licensed hazardous waste treatment facility.[6][14] Incineration is an effective thermal decomposition process that breaks down the organic molecules into less harmful compounds like carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in a scrubber system.[14] Land disposal of untreated halogenated organic compounds is heavily restricted by the EPA.[7][15]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Spill Management: Preparedness and Response
In the event of a spill, a prompt and informed response is critical to mitigate hazards. All laboratory personnel working with this compound should be familiar with the following spill cleanup protocol.
Experimental Protocol: Spill Cleanup
-
Immediate Response:
-
Assess the Spill and Don PPE:
-
For small, manageable spills, and only if you are trained and comfortable doing so, proceed with cleanup.
-
Don the appropriate PPE as outlined in the table above, including respiratory protection if vapors are significant.
-
-
Contain the Spill:
-
Absorb the Liquid:
-
Collect and Containerize the Waste:
-
Using non-sparking tools (e.g., plastic or Teflon-coated spatula), carefully scoop the absorbed material into a designated, labeled hazardous waste container.[16][18]
-
Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., isopropanol), and place the used cleaning materials into the same hazardous waste container.
-
-
Decontaminate and Restock:
-
Decontaminate any tools used in the cleanup process.
-
Dispose of contaminated PPE as hazardous waste.
-
Restock your spill kit with the items used.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and EHS department, following your institution's reporting procedures.
-
Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
Conclusion
The responsible management of this compound waste is a fundamental aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard awareness, proper PPE utilization, stringent waste segregation, and established disposal and spill response protocols, laboratory professionals can effectively mitigate the risks associated with this chemical. This guide serves as a foundational resource, and it is incumbent upon all users to supplement this information with their institution-specific safety guidelines and the most current Safety Data Sheet.
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Navigating the Safe Handling of 3-Chloro-1,1-diethoxypropane: A Guide for Laboratory Professionals
For researchers and professionals in drug development, the precise and safe handling of chemical reagents is the bedrock of innovation and discovery. This guide provides essential, in-depth procedural information for the safe management of 3-Chloro-1,1-diethoxypropane (CAS No. 35573-93-4), a versatile intermediate. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a proactive safety culture in your laboratory.
Understanding the Hazard Profile: More Than Just Labels
This compound is a colorless, flammable liquid that serves as a key building block in various synthetic pathways.[1][2] However, its utility is matched by a distinct hazard profile that every user must comprehend to mitigate risks effectively. It is classified as a flammable liquid and vapor, and it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3][4]
The primary danger lies in its flammability and irritant properties. The flammability necessitates stringent control of ignition sources, while its irritant nature demands a robust barrier between the chemical and the handler.[4][5] Understanding these intrinsic properties is the first step in designing a self-validating system of safe laboratory practices.
Hazard Identification Summary
| Hazard Classification | GHS Category | Key Considerations |
| Flammable Liquid | Category 3 | Keep away from heat, sparks, open flames, and hot surfaces.[3][4] Use non-sparking tools and take measures to prevent static discharge.[4][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][4] Prolonged or repeated contact should be avoided.[3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][4] Direct contact can lead to significant injury. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][4] Vapors should not be inhaled.[3] |
The Core of Protection: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is the most critical line of defense during direct handling. A multi-layered approach is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[7] The choice of PPE is not arbitrary; it is a direct response to the specific hazards posed by the chemical.
Step-by-Step PPE Protocol:
-
Eye and Face Protection : The risk of serious eye irritation necessitates robust protection.
-
Minimum Requirement : Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Enhanced Precaution : When handling larger quantities or when there is a risk of splashing, a face shield should be worn in addition to safety goggles. This provides a secondary barrier, protecting the entire face from splashes.
-
-
Hand Protection : To prevent skin irritation, chemically resistant gloves are essential.
-
Material Selection : Wear compatible, chemical-resistant gloves.[3] Nitrile or neoprene gloves are commonly recommended, but always consult the glove manufacturer's resistance chart for the specific chemical.
-
Best Practice : Double-gloving is recommended, especially for prolonged handling or during purification processes.[7] This provides an additional layer of security against tears and permeation. Regularly inspect gloves for any signs of degradation or puncture before and during use.
-
-
Body Protection : Protect your skin and personal clothing from accidental spills.
-
Standard Attire : A flame-resistant lab coat is mandatory.[7] It should be fully buttoned to provide maximum coverage.
-
Additional Measures : For tasks with a higher risk of significant splashes, such as large-scale transfers, consider using a chemical-resistant apron over the lab coat.
-
-
Respiratory Protection : To mitigate the risk of respiratory tract irritation from vapors, engineering controls are the primary solution.
-
Primary Control : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][6][8]
-
Secondary Control : If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge (e.g., Type A for organic vapors) should be used.[6] A NIOSH/MSHA or European Standard EN 149 approved respirator is required in such scenarios.[3]
-
Operational Plan: From Receipt to Reaction
A systematic and well-documented operational plan ensures that safety is integrated into every step of the workflow.
Storage and Handling
-
Storage : Store in a cool, well-ventilated place away from sources of ignition.[4][8] The recommended storage temperature is between 2°C and 8°C.[3][5] Keep containers tightly closed and in an upright position to prevent leakage.[3]
-
Handling : Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3][9] Use non-sparking tools and explosion-proof equipment.[4] Ground and bond containers and receiving equipment to prevent static discharge.[4][6] Avoid all personal contact, including inhalation of vapors.[10]
Weighing and Solution Preparation
-
Don all required PPE as outlined in Section 2.
-
Perform all weighing and solution preparation activities inside a chemical fume hood.
-
Use disposable weighing paper or a tared container to minimize contamination of the balance.
-
Add solvents to the compound in a controlled manner to prevent splashing.
-
Ensure the container is securely capped before removing it from the fume hood.
Emergency Response and Disposal Plan
Preparedness is key to managing unforeseen incidents. A clear, concise emergency and disposal plan is non-negotiable.
First-Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of flowing water for at least 15 minutes, holding eyelids apart.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[3]
-
Skin Contact : Take off immediately all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical help.[4]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[4] If breathing is irregular or stopped, administer artificial respiration. Call a physician.[3]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]
Spill Management
A chemical spill kit should be readily available. In the event of a spill, the primary goals are to contain the spill, clean it up safely, and protect personnel.
Caption: Workflow for managing a spill of this compound.
Disposal Plan
Chemical waste disposal must be conducted in accordance with all local, regional, and national regulations.[3][4]
-
Waste Collection : Collect surplus and non-recyclable solutions in a designated, properly labeled hazardous waste container. The container must be kept closed.
-
Contaminated Materials : All contaminated materials, including gloves, weighing papers, and absorbent materials from spills, must be disposed of as hazardous waste.[7]
-
Professional Disposal : Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or soil.[3]
By integrating these safety protocols and operational plans into your daily laboratory work, you build a resilient and trustworthy system that protects not only the individual researcher but also the integrity of the scientific work.
References
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- Montana Tech. (n.d.). Chemical Hygiene Plan.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
